Aurachin D
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO/c1-18(2)10-8-11-19(3)12-9-13-20(4)16-17-22-21(5)26-24-15-7-6-14-23(24)25(22)27/h6-7,10,12,14-16H,8-9,11,13,17H2,1-5H3,(H,26,27)/b19-12+,20-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMLNOXMSHURLQ-YEFHWUCQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)CC=C(C)CCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318443 | |
| Record name | Aurachin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108354-13-8 | |
| Record name | Aurachin D | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108354-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aurachin D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108354138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aurachin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Aurachin D: A Technical Guide to its Origin, Discovery, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Aurachin D, a farnesylated quinolone alkaloid. It details its microbial origin, the history of its discovery, its mechanism of action as a respiratory chain inhibitor, and the experimental methodologies crucial to its study. Quantitative data on its biological activities are presented for comparative analysis, and key pathways and processes are visualized to facilitate understanding.
Origin and Discovery
This compound is a natural product belonging to a class of quinolone antibiotics.[1][2] Its initial discovery traces back to 1987, when it, along with its analogues Aurachin A, B, and C, was isolated from the myxobacterium Stigmatella aurantiaca (strain Sg a15).[3][4] Subsequent research has identified other natural producers, including the related myxobacterium Stigmatella erecta and certain strains of the actinomycete genera Rhodococcus and Streptomyces.[2][3][4][5]
Structurally, this compound is characterized by a 2-methyl-4(1H)-quinolone core substituted at the C-3 position with a farnesyl isoprenoid chain.[3][4] Its discovery was prompted by the antimicrobial properties exhibited by extracts from its producing organisms.[6] The structural similarity to known electron transport inhibitors, such as 2-heptyl-4-hydroxyquinoline-N-oxide (HQNO), quickly suggested that aurachins likely target cellular respiration.[6]
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of cellular respiration in both prokaryotic and eukaryotic systems.[2][6] Its primary molecular target is the cytochrome bd oxidase , a terminal oxidase in the bacterial electron transport chain.[2][3][6] This enzyme is crucial for bacterial survival, especially under microaerophilic conditions, and is absent in mammalian mitochondria, making it an attractive target for antimicrobial drug development.[7][8] By inhibiting this oxidase, this compound disrupts the generation of the proton motive force required for ATP synthesis, leading to bacterial cell death.[7]
The biological activities of this compound are extensive:
-
Antibacterial: It shows significant activity against Gram-positive bacteria.[3][6] It is particularly noted for its inhibition of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[9][10]
-
Antiprotozoal: this compound exhibits strong activity against various protozoan parasites. It is highly effective against the chloroquine-resistant FcB1 strain of Plasmodium falciparum (malaria) and shows remarkable, nanomolar-level activity against Leishmania donovani (leishmaniasis).[2][3][6][11]
-
Cytotoxicity: A significant challenge for its therapeutic development is its cytotoxicity towards mammalian cells, with IC50 values in the low microgram per milliliter range.[3][9] This is attributed to its structural resemblance to endogenous ubiquinol, allowing it to inhibit mitochondrial respiratory complexes I and III.[4][9] This off-target activity leads to the depletion of the mitochondrial membrane potential in human cells.[3]
Figure 1: Mechanism of action of this compound on the bacterial respiratory chain.
Quantitative Biological Data
The following table summarizes key quantitative metrics for the biological activity of this compound.
| Target/Organism | Assay Type | Value | Reference |
| Mycobacterium tuberculosis cyt-bd oxidase | IC50 (Enzymatic Inhibition) | 0.15 µM | [9] |
| Mycobacterium tuberculosis (pathogenic) | MIC (Growth Inhibition) | 4–8 µM | [9][10][12] |
| Plasmodium falciparum (FcB1 strain) | IC50 (Antiparasitic) | 0.04 µg/mL | [3] |
| L929 Mouse Fibroblasts | IC50 (Cytotoxicity) | 1–3 µg/mL | [3] |
Experimental Protocols
The first total synthesis of this compound was achieved using the Conrad-Limpach quinolone synthesis.[3][4] This classic method remains a key strategy for producing this compound and its analogues for structure-activity relationship (SAR) studies.[3][9]
Protocol:
-
Alkylation of Ethyl Acetoacetate: The sodium salt of ethyl acetoacetate is alkylated with farnesyl bromide. This reaction introduces the characteristic isoprenoid side chain, yielding ethyl 2-farnesyl(acetoacetate).[3][4]
-
Enamine Formation: The resulting β-ketoester is heated at reflux with aniline in a solvent such as toluene, typically over 3 Å molecular sieves. This step forms the key enamine intermediate.[3][4]
-
Thermal Cyclization: The crude enamine is subjected to high-temperature cyclization (approx. 250 °C) in a high-boiling point solvent like diphenyl ether. This Claisen-type condensation reaction forms the 4-quinolone ring system, yielding this compound.[3][4][9]
References
- 1. Biocatalytic production of the antibiotic this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of the respiratory chain inhibitor this compound and new ring versus chain analogues [beilstein-journals.org]
- 4. Synthesis and biological activities of the respiratory chain inhibitor this compound and new ring versus chain analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C25H33NO | CID 6124753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Short-chain this compound derivatives are selective inhibitors of E. coli cytochrome bd-I and bd-II oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of this compound Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Evaluation of this compound Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Aurachin D Production in Myxobacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the production of Aurachin D, a potent antibiotic, from its native myxobacterial producers. It delves into the producing species, biosynthesis, quantitative data, and detailed experimental protocols, offering a valuable resource for researchers in natural product discovery and development.
This compound Producing Myxobacteria Species
This compound is a farnesylated quinolone alkaloid primarily produced by myxobacteria belonging to the genus Stigmatella. The most well-documented producer is Stigmatella aurantiaca , particularly the strain Sg a15 . Other known producing species include Stigmatella erecta. While some Streptomyces and Rhodococcus strains have also been reported to produce aurachins, the most detailed biosynthetic studies have been conducted on S. aurantiaca.[1][2]
Myxobacteria are social, soil-dwelling bacteria known for their complex lifecycle, including the formation of multicellular fruiting bodies, and for being a rich source of structurally diverse and biologically active secondary metabolites.[3] The production of aurachins is believed to be part of their predatory behavior, aiding in the killing and consumption of other microorganisms.[4]
Biosynthesis of this compound
The biosynthesis of this compound in Stigmatella aurantiaca Sg a15 is a well-studied process that initiates from the primary metabolite, anthranilic acid, and involves a type II polyketide synthase (PKS) system.[1][4] The core biosynthetic gene cluster, designated aua, encodes the key enzymes responsible for the assembly of the aurachin scaffold.
The key steps in the biosynthesis are as follows:
-
Initiation: The biosynthesis starts with the loading of an anthranilic acid starter unit onto the acyl carrier protein (ACP), AuaB.[1]
-
Elongation: The anthraniloyl-ACP is then extended by the sequential addition of two malonyl-CoA extender units, a reaction catalyzed by the ketosynthase components of the type II PKS.
-
Cyclization and Release: The resulting polyketide chain undergoes cyclization to form the 4-hydroxy-2-methylquinoline core, which is then released from the PKS machinery.
-
Prenylation: A farnesyl group from farnesyl pyrophosphate (FPP) is attached to the C-3 position of the quinoline ring by the membrane-bound prenyltransferase, AuaA. This step yields this compound.[4][5]
-
Tailoring Modifications: Further enzymatic modifications of this compound can lead to the production of other aurachin analogs. For instance, N-hydroxylation by the Rieske monooxygenase AuaF converts this compound to Aurachin C.[4] Interestingly, some of the tailoring enzymes are not located within the core aua gene cluster but are found at other loci in the genome.[6]
Biosynthetic Pathway of this compound
References
- 1. A Conserved Network of Transcriptional Activators and Repressors Regulates Anthocyanin Pigmentation in Eudicots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stigmatella aurantiaca - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biocatalytic production of the antibiotic this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the biosynthetic pathway of Aurachin D, a potent quinolone antibiotic, and its related compounds. Aurachins, originally isolated from the myxobacterium Stigmatella aurantiaca, are recognized for their role as respiratory chain inhibitors, making them valuable lead structures for antibacterial and antiprotozoal drug development. This document details the enzymatic steps, genetic basis, and experimental methodologies used to elucidate this complex pathway, presenting quantitative data and visual diagrams to facilitate a comprehensive understanding.
The Core Biosynthetic Pathway of this compound
The biosynthesis of the aurachin quinolone scaffold begins with anthranilic acid and involves a type II polyketide synthase (PKS) system in S. aurantiaca Sg a15.[1][2][3] The foundational compound, this compound, serves as a precursor for several other aurachin derivatives.[3] The key steps are outlined below:
-
Initiation: The process starts with the loading of anthranilic acid onto the acyl carrier protein (ACP) AuaB.[1]
-
Elongation and Cyclization: A type II PKS, comprising at least two keto synthase units (KSα and KSβ) and an ACP, is responsible for the subsequent steps.[1][3] This system facilitates the extension of the anthraniloyl-ACP with malonyl-CoA units and subsequent cyclization to form the 4-hydroxy-2-methyl-quinoline (HMQ) core.
-
Prenylation: The crucial farnesylation step is catalyzed by the membrane-bound prenyltransferase AuaA. This enzyme transfers a farnesyl diphosphate (FPP) moiety to the C-3 position of HMQ, yielding this compound.[4][5]
The biosynthesis of this compound is encoded by a core gene cluster (auaA-E) responsible for the assembly of this basic structure.[3]
Biosynthesis of Related Aurachins
This compound is a central intermediate in the formation of other aurachin analogs, such as Aurachins A, B, and C. These related compounds are formed through late-stage tailoring reactions.
-
Aurachin C: The N-hydroxylation of this compound is proposed to be mediated by AuaF, a Rieske [2Fe-2S] protein, to produce Aurachin C.[3]
-
A-type Aurachins (e.g., Aurachin A): Feeding studies have indicated that C-type aurachins (like Aurachin C) are converted to A-type aurachins.[2][3] This transformation involves a novel intramolecular 3,4-migration of the farnesyl residue, which is initiated by a 2,3-epoxidation.[3] This rearrangement corresponds to an unprecedented pinacol rearrangement tailoring reaction in secondary metabolite biosynthesis.[2]
The genes encoding these tailoring enzymes are located in a split cluster organization, with some found upstream of the core aua cluster and others at different loci in the S. aurantiaca genome.[2]
Quantitative Data
The heterologous production of this compound and its analogs has been a key focus of research, leading to significant improvements in production titers. Additionally, the inhibitory activity of these compounds has been quantified against various targets.
Table 1: Biocatalytic Production of this compound in E. coli
| Host/Strategy | Key Modification(s) | This compound Titer Improvement | Reference |
|---|---|---|---|
| Recombinant E. coli | Bicistronic design (BCD) for auaA expression | Up to 29-fold increase vs. T7-mediated expression | [4][6] |
| Recombinant E. coli | BCD, codon optimization of auaA, and introduction of mevalonate pathway | 424-fold increase vs. original non-optimized host |[4][5][6] |
Table 2: Inhibitory Activity of this compound and Analogs
| Compound | Target Organism/Enzyme | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| This compound | Plasmodium falciparum | 0.012 | [7] |
| This compound | Leishmania donovani | Low nanomolar concentrations | [8] |
| This compound | Mycobacterium tuberculosis cyt-bd oxidase | 0.15 | [9] |
| Geranyl analog (1b) | Mycobacterium tuberculosis cyt-bd oxidase | 1.1 | [9] |
| 6-fluoro analog (1g) | Mycobacterium tuberculosis | 4-8 (MIC) | [9] |
| Aurachin C/D | Bacillus subtilis | 0.15 (MIC, µg/ml) |[10] |
Experimental Protocols
The elucidation of the aurachin biosynthetic pathway and the production of its derivatives have been made possible through a variety of experimental techniques.
4.1. Precursor Feeding Studies
-
Objective: To identify the building blocks of the aurachin scaffold.
-
Methodology: Isotopically labeled precursors, such as ¹³C-labeled anthranilic acid and acetate, were fed to cultures of S. aurantiaca Sg a15. The resulting aurachins were isolated, and the incorporation of the labels was analyzed using spectroscopic methods, primarily NMR, to trace the metabolic fate of the precursors. This confirmed that the quinoline ring is constructed from anthranilic acid and acetate.[1][2][3]
4.2. Heterologous Expression and Biotransformation in E. coli
-
Objective: To produce this compound and its analogs for structure-activity relationship (SAR) studies and to overcome the challenges of low yields from the native producer.
-
Methodology:
-
Strain Construction: The gene for the farnesyltransferase, auaA, is cloned into an E. coli expression vector. To improve the expression of this membrane-bound protein, a bicistronic design (BCD) is often employed, where the auaA gene is translationally coupled to an upstream cistron.[4][5] To enhance the supply of the farnesyl diphosphate (FPP) co-substrate, the mevalonate pathway genes can be introduced into the production strain.[4][6]
-
Culture and Induction: The recombinant E. coli strain is grown in a suitable medium like Terrific Broth (TB). The culture is induced with isopropyl β-d-1-thiogalactopyranoside (IPTG) to trigger the expression of auaA and other pathway genes.[4]
-
Substrate Feeding: A synthetic quinolone precursor, such as 4-hydroxy-2-methyl-quinoline (HMQ) or its substituted analogs, is added to the culture medium.[4][7][8]
-
Extraction and Purification: After a cultivation period (e.g., 24 hours), the cells and medium are extracted with an organic solvent. The desired aurachin product is then purified from the crude extract using techniques like High-Performance Liquid Chromatography (HPLC).[7]
-
4.3. Enzyme Inhibition Assays
-
Objective: To determine the biological activity of synthesized aurachin analogs.
-
Methodology (for Cytochrome bd Oxidase):
-
Enzyme Source: Cytochrome bd oxidases are isolated from the membranes of relevant bacteria (e.g., E. coli, M. tuberculosis).
-
Activity Measurement: The oxygen consumption rate of the isolated enzyme is measured potentiometrically using a Clark-type electrode.[10]
-
Inhibition Test: The assay is performed in the presence of a quinol substrate (e.g., ubiquinone-1) and a reducing agent (e.g., dithiothreitol). The test compound (aurachin analog) is added at various concentrations, and the reduction in the oxygen consumption rate is recorded to determine inhibitory potency (e.g., IC₅₀ values).[9][10]
-
Conclusion
The biosynthesis of this compound and its related compounds is a multifaceted process involving a type II PKS system and a series of unique tailoring enzymes. Research combining genetic analysis, precursor feeding studies, and heterologous expression has successfully mapped out the core pathway and the subsequent transformations that generate the diverse family of aurachins. The development of whole-cell biotransformation systems in hosts like E. coli has not only facilitated a deeper understanding of key enzymes like the farnesyltransferase AuaA but has also provided a scalable platform for producing novel analogs. These hybrid synthetic-biocatalytic strategies are crucial for conducting detailed structure-activity relationship studies, paving the way for the development of new therapeutics targeting parasitic protozoa and drug-resistant bacteria.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biocatalytic production of the antibiotic this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research Paper: Biocatalytic production of the antibiotic this compound in Escherichia coli - TBL - TU Dortmund [tbl.bci.tu-dortmund.de]
- 7. Generation of Aurachin Derivatives by Whole-Cell Biotransformation and Evaluation of Their Antiprotozoal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation of Aurachin Derivatives by Whole-Cell Biotransformation and Evaluation of Their Antiprotozoal Properties [mdpi.com]
- 9. Synthesis and Biological Evaluation of this compound Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Short-chain this compound derivatives are selective inhibitors of E. coli cytochrome bd-I and bd-II oxidases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Aurachin D on the Electron Transport Chain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurachin D is a farnesylated 4-quinolone antibiotic that has garnered significant attention as a potent inhibitor of cellular respiration.[1][2] Originally isolated from the myxobacterium Stigmatella aurantiaca, this natural product and its synthetic analogues have become invaluable tools for studying electron transport processes and as lead structures for the development of novel antibacterial and antiprotozoal agents.[1][3] While early studies indicated that aurachins can inhibit complexes I and III of the mitochondrial respiratory chain in mammals, more recent and extensive research has highlighted this compound as a highly selective and potent inhibitor of the cytochrome bd complex, a terminal oxidase found in the electron transport chain of many prokaryotes, including several pathogenic bacteria.[1][2][4][5][6][7] This guide provides a detailed technical overview of the mechanism of action of this compound, focusing on its interaction with the bacterial electron transport chain.
Mechanism of Action: Targeting the Cytochrome bd Quinol Oxidase
The primary molecular target of this compound in bacteria is the cytochrome bd quinol oxidase, a key enzyme in the respiratory chain that catalyzes the oxidation of ubiquinol and the reduction of molecular oxygen to water.[8][9] This process is coupled to the generation of a proton motive force, which is essential for ATP synthesis.
Binding Site and Inhibition of Electron Flow
Structural and biochemical studies have precisely elucidated the binding site of this compound on the cytochrome bd complex. It binds to the quinol oxidation (Qo) site of the enzyme, in close proximity to the Q-loop of the AppC subunit.[8][10][11] This binding physically obstructs the entry of the natural substrate, ubiquinol, to its binding pocket.
By occupying the quinol binding site, this compound effectively prevents the transfer of electrons from ubiquinol to the first heme cofactor in the enzymatic cycle, heme b558.[10][11][12] This blockage of the initial electron entry point halts the entire electron flow through the cytochrome bd complex, from heme b558 to heme b595 and finally to the oxygen-reducing site at heme d.[11][12] The inhibition of this crucial step in cellular respiration leads to a collapse of the proton motive force and a cessation of ATP synthesis, ultimately resulting in bacterial cell death.
The following diagram illustrates the inhibitory effect of this compound on the bacterial electron transport chain.
References
- 1. Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activities of the respiratory chain inhibitor this compound and new ring versus chain analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of the respiratory chain inhibitor this compound and new ring versus chain analogues [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure of Escherichia coli cytochrome bd-II type oxidase with bound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of decyl-aurachin D and reversed electron transfer in cytochrome bd - PubMed [pubmed.ncbi.nlm.nih.gov]
Aurachin D as a Selective Inhibitor of Cytochrome bd Oxidase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cytochrome bd oxidase is a terminal oxidase unique to the respiratory chains of prokaryotes, playing a crucial role in energy metabolism, oxygen scavenging, and resistance to various stress conditions.[1][2][3] Its absence in eukaryotes makes it a highly attractive target for the development of novel antibacterial agents.[4][5] Aurachin D, a farnesylated quinolone alkaloid, has emerged as a potent and selective inhibitor of this enzyme.[6][7] This document provides a comprehensive technical overview of this compound's interaction with cytochrome bd oxidase, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and the structural basis for its activity.
Introduction to Cytochrome bd Oxidase
Cytochrome bd oxidase is a membrane-integrated protein complex that catalyzes the two-electron oxidation of quinol and the four-electron reduction of molecular oxygen to water.[1][2] Unlike the more common heme-copper oxidases, it does not pump protons but contributes to the generation of a proton motive force (PMF) through the vectorial release and uptake of protons during the catalytic cycle.[1][4][8] The enzyme is characterized by its exceptionally high affinity for oxygen, enabling bacteria to respire under microaerobic conditions.[3][4] Many pathogenic bacteria, including Mycobacterium tuberculosis, utilize cytochrome bd oxidase to survive in oxygen-deprived host environments, and its expression is often linked to increased virulence and drug tolerance.[4]
This compound: Mechanism of Selective Inhibition
This compound exerts its inhibitory effect by targeting the quinol oxidation site (Q-loop) of the cytochrome bd oxidase.[7][9] Structural studies, including a 3 Å resolution cryo-electron microscopy structure of E. coli cytochrome bd-II with bound this compound, have provided detailed insights into this interaction.[9][10]
-
Binding Site: this compound binds within a hydrophobic pocket at the Q-loop, close to heme b₅₅₈.[9][11] The binding is primarily stabilized by hydrophobic interactions, with a key hydrogen bond also contributing to its high affinity.[1][7]
-
Action: By occupying the quinol binding site, this compound physically blocks the access of the natural substrate (ubiquinol or menaquinol), thereby preventing its oxidation and halting the transfer of electrons to heme b₅₅₈.[11][12] This effectively shuts down the enzyme's catalytic activity without directly affecting the oxygen reduction site at heme d.[11]
-
Selectivity: The 4(1H)-quinolone scaffold of this compound is crucial for its selectivity towards bd-type oxidases.[5][13] In contrast, related compounds like Aurachin C, which possess an N-oxide-quinolone structure, inhibit both cytochrome bd and heme-copper oxidases (e.g., cytochrome bo₃).[6][7]
Visualization of Inhibition Mechanism
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Cytochrome bd oxidase - Proteopedia, life in 3D [proteopedia.org]
- 3. Bacterial Oxidases of the Cytochrome bd Family: Redox Enzymes of Unique Structure, Function, and Utility As Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of this compound Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Cytochrome bd Oxidase Has an Important Role in Sustaining Growth and Development of Streptomyces coelicolor A3(2) under Oxygen-Limiting Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure of Escherichia coli cytochrome bd-II type oxidase with bound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Short-chain this compound derivatives are selective inhibitors of E. coli cytochrome bd-I and bd-II oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Short-chain this compound derivatives are selective inhibitors of E. coli cytochrome bd-I and bd-II oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Molecular Targets of Aurachin D in Prokaryotic Cells
Executive Summary: Aurachin D, a farnesylated quinolone alkaloid produced by myxobacteria, is a potent inhibitor of the bacterial respiratory chain. Its primary molecular target in prokaryotes is the cytochrome bd-type terminal oxidase, an enzyme crucial for bacterial survival under microaerobic conditions and during pathogenesis. This selectivity for a non-mammalian respiratory component makes this compound and its analogues promising candidates for antimicrobial drug development. This document provides a detailed overview of this compound's mechanism of action, quantitative inhibition data, key experimental methodologies for target identification, and visualized pathways of its activity.
Introduction to this compound
This compound is a member of the aurachin family of natural products, characterized by a 4(1H)-quinolone core substituted with a farnesyl chain[1]. Initially identified for their antimicrobial properties against Gram-positive bacteria, aurachins were found to be potent inhibitors of electron transport processes[2][3]. This compound, in particular, has garnered significant interest due to its high selectivity for the cytochrome bd oxidase, a key respiratory enzyme in many pathogenic bacteria, including Mycobacterium tuberculosis, but absent in the mitochondrial respiratory chain of humans[4][5][6]. This specificity presents a valuable therapeutic window for developing new antibacterial agents.
The Primary Molecular Target: Cytochrome bd Oxidase
The principal molecular target of this compound in prokaryotic cells is the cytochrome bd-type terminal oxidase[2][5][6]. This enzyme is a crucial component of branched aerobic respiratory chains found in many bacteria.
Function and Importance of Cytochrome bd in Prokaryotes
The cytochrome bd oxidase is a quinol:oxygen oxidoreductase. Its main function is to catalyze the two-electron oxidation of ubiquinol or menaquinol in the cell membrane and the four-electron reduction of molecular oxygen to water[6][7]. This process contributes to the generation of a proton motive force, which is essential for ATP synthesis[6].
This oxidase is particularly important for pathogenic bacteria as it:
-
Allows for respiration and survival in oxygen-deficient environments often encountered during infection[8].
-
Contributes to virulence and drug resistance in pathogens[3].
-
Protects against various stresses, including reactive oxygen species (ROS)[9].
The absence of a homologous enzyme in eukaryotic mitochondria makes it an attractive and specific target for antimicrobial drugs[4][10].
Mechanism of Inhibition
This compound acts as a potent inhibitor by blocking the quinol oxidation site (Q-site) of the cytochrome bd oxidase[3][7]. Structural studies, including cryo-electron microscopy of the E. coli cytochrome bd-II oxidase, have revealed that this compound binds within a hydrophobic pocket near heme b₅₅₈[10]. This binding physically obstructs the natural quinol substrate from accessing the active site, thereby inhibiting electron transfer from the quinol pool to the heme cofactors and halting the entire respiratory process catalyzed by the enzyme[10][11].
Quantitative Inhibition Data
The inhibitory activity of this compound and its derivatives has been quantified against terminal oxidases from various bacterial species. The data highlights its potent and selective nature.
Table 1: Inhibitory Effects of this compound and Analogues on Escherichia coli Terminal Oxidases
| Compound | Target Oxidase | Inhibition Activity | Reference |
| This compound (and derivatives) | Cytochrome bd-I | Strong Inhibition | [4][12] |
| Cytochrome bd-II | Strong Inhibition | [4][12] | |
| Cytochrome bo₃ | Weak to No Inhibition | [3][4] | |
| Heptyl-Aurachin D | Cytochrome bd-I & bd-II | Highest Potency and Selectivity | [4] |
Methodology: Oxygen reductase activity was measured potentiometrically using a Clark-type electrode with isolated terminal oxidases.[4]
Table 2: Inhibition of Mycobacterium tuberculosis (Mtb) Cytochrome bd Oxidase by this compound and Analogues
| Compound | IC₅₀ (nM) | Mtb Growth Inhibition (MIC, µM) | Reference |
| This compound | 130 | 8 | [8][13][14] |
| Citronellyl analogue (1d) | 110 | 4-8 | [8][13][14] |
| 6-Fluoro analogue (1g) | 170 | 4-8 | [8][13][14] |
| 5-Hydroxy analogue (1t) | 130 | >64 | [8][13][14] |
| 5-Methoxy analogue (1u) | 140 | >64 | [8][13][14] |
Methodology: Inhibition of Mtb cyt-bd oxidase was determined via biochemical assays using inverted membrane vesicles. Mtb growth inhibition was determined using a microplate-based assay.[8][15]
Key Experimental Methodologies
The identification and characterization of this compound's targets rely on a combination of biochemical, genetic, and structural biology techniques[16].
Preparation of Inverted Membrane Vesicles
This is a foundational technique to study membrane-bound respiratory enzymes in a cell-free system.
-
Cell Culture and Harvest : Prokaryotic cells (e.g., M. smegmatis, E. coli) are grown to a specific phase (e.g., mid-logarithmic) and harvested by centrifugation.
-
Cell Lysis : The cell pellet is resuspended in a buffer and lysed using physical methods such as a French press or sonication to break the cell wall and membrane.
-
Fractionation : The lysate is subjected to differential centrifugation. A low-speed spin removes intact cells and large debris.
-
Vesicle Isolation : The supernatant is then ultracentrifuged at high speed to pellet the cell membranes. During lysis, these membranes spontaneously reseal into "inside-out" or inverted vesicles.
-
Washing and Storage : The resulting pellet of inverted membrane vesicles is washed and resuspended in a suitable buffer for storage at -80°C. These vesicles expose the cytoplasmic side, including the quinol-binding sites of respiratory enzymes, to the external buffer, making them ideal for enzymatic assays[6][15].
Oxygen Consumption Assay (Clark-type Electrode)
This assay directly measures the activity of respiratory chain oxidases by monitoring the consumption of dissolved oxygen.
-
Assay Setup : The assay is performed in a sealed, thermostatted chamber containing a buffer solution and a Clark-type polarographic oxygen electrode.
-
Addition of Vesicles : A known concentration of inverted membrane vesicles is added to the chamber and allowed to equilibrate.
-
Initiation of Respiration : The respiratory reaction is initiated by adding an electron donor substrate, such as NADH or succinate, which is oxidized by dehydrogenases to reduce the endogenous quinone pool[6]. The now-reduced quinols serve as substrates for the terminal oxidases.
-
Inhibitor Addition : To measure inhibition, the compound of interest (e.g., this compound) is pre-incubated with the membrane vesicles before the addition of the electron donor.
-
Measurement : The electrode measures the rate of decrease in dissolved oxygen concentration over time. The inhibition percentage is calculated by comparing the rate of oxygen consumption in the presence and absence of the inhibitor. This method is used to determine key parameters like IC₅₀ values[4][6].
Structural Analysis via Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been instrumental in visualizing the interaction between this compound and its target at near-atomic resolution.
-
Sample Preparation : The purified cytochrome bd oxidase is incubated with a saturating concentration of this compound.
-
Vitrification : A small volume of the complex is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This vitrification process freezes the sample in a thin layer of non-crystalline ice, preserving the native structure.
-
Data Collection : The frozen grid is loaded into a transmission electron microscope, and a large number of 2D projection images (micrographs) are collected from different angles.
-
Image Processing and 3D Reconstruction : The individual particle images are computationally extracted, aligned, and classified. These 2D images are then used to reconstruct a high-resolution 3D density map of the enzyme-inhibitor complex.
-
Model Building : An atomic model of the protein and the bound inhibitor is built into the 3D map, revealing the precise binding site and molecular interactions[10].
Visualized Pathways and Workflows
The following diagrams illustrate the mechanism of action and experimental evaluation of this compound.
This compound's Effect on the Bacterial Respiratory Chain
References
- 1. Synthesis and biological activities of the respiratory chain inhibitor this compound and new ring versus chain analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short-chain this compound derivatives are selective inhibitors of E. coli cytochrome bd-I and bd-II oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of this compound Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Short-chain this compound derivatives are selective inhibitors of E. coli cytochrome bd-I and bd-II oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Research Portal [ourarchive.otago.ac.nz]
- 15. researchgate.net [researchgate.net]
- 16. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
Aurachin D: A Technical Guide to its Function as a Quinolone Antibiotic Targeting the Bacterial Respiratory Chain
For Researchers, Scientists, and Drug Development Professionals
Abstract: Aurachin D, a naturally occurring isoprenoid quinolone alkaloid, represents a class of antibiotics with a distinct mechanism of action compared to conventional quinolones. Instead of targeting DNA replication, this compound acts as a potent inhibitor of the bacterial electron transport chain, specifically targeting cytochrome bd-type terminal oxidases. This technical guide provides an in-depth analysis of this compound's mechanism, a summary of its biological activity, detailed experimental protocols for its study, and an exploration of its structure-activity relationship. Its unique target makes it a valuable lead compound in the development of novel therapeutics against pathogenic bacteria, including Mycobacterium tuberculosis.
Mechanism of Action: Inhibition of the Electron Transport Chain
This compound functions as a quinolone antibiotic by disrupting cellular respiration. It is a selective and potent inhibitor of the cytochrome bd oxidase, a key enzyme in the electron transport chain of many bacteria, particularly under microaerobic conditions.[1][2][3] This enzyme is absent in the mitochondrial respiratory chain of eukaryotes, making it an attractive target for antimicrobial drug development.[4][5]
The bacterial respiratory chain in organisms like Escherichia coli has two main branches for oxidizing quinols and reducing oxygen to water: one involving cytochrome bo₃ oxidase and another utilizing two distinct cytochrome bd oxidases (bd-I and bd-II).[1][5] this compound exhibits high selectivity for the bd branch.[1][3] It acts by blocking the quinol oxidation site, preventing the transfer of electrons to the subsequent components of the chain, likely in the vicinity of the heme b-558 cofactor.[6][7] This inhibition disrupts the generation of the proton motive force, leading to a collapse in cellular energy production and ultimately, cell death.
This mechanism starkly contrasts with that of fluoroquinolone antibiotics, which inhibit DNA gyrase and topoisomerase IV, thereby preventing DNA replication and repair.[8][9]
Caption: Inhibition of the E. coli electron transport chain by this compound.
Caption: Comparison of the mechanisms of action for different quinolone classes.
Quantitative Biological Activity Data
This compound exhibits potent activity against Gram-positive bacteria and specific pathogens like Mycobacterium tuberculosis. Its efficacy against Gram-negative bacteria is generally weak, though this can be enhanced in strains lacking certain efflux pumps.[6] It also shows significant antiprotozoal and cytotoxic effects.[10][11]
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Organism | Strain | MIC | Reference(s) |
|---|---|---|---|
| Bacillus subtilis | DSM10 | <0.1 µg/mL | [10] |
| Mycobacterium tuberculosis | - | 4 - 8 µM | [12][13] |
| Escherichia coli | TolC Mutant | Moderate Effect | [6][10] |
| Staphylococcus aureus | - | >64 µg/mL | [10] |
| Pseudomonas aeruginosa | - | >64 µg/mL |[10] |
Table 2: Inhibitory Concentration (IC₅₀) and Cytotoxicity of this compound
| Target/Assay | Organism/Cell Line | IC₅₀ | Reference(s) |
|---|---|---|---|
| Cytochrome bd Oxidase | Mycobacterium tuberculosis | 0.15 µM | [12] |
| Antiplasmodial Activity | Plasmodium falciparum | 0.04 µg/mL | [10] |
| Antitrypanosomal Activity | Trypanosoma cruzi | 1.3 µM | [11] |
| Antileishmanial Activity | Leishmania donovani | 0.044 µM | [11] |
| Cytotoxicity | L929 Mouse Fibroblasts | 1 - 3 µg/mL | [10] |
| Cytotoxicity | HCT-116 Human Colon Carcinoma | Low µg/mL range |[10] |
Table 3: Inhibition of E. coli Terminal Oxidases by this compound Derivatives
| Compound Type | Concentration | Cytochrome bd-I (Residual Activity) | Cytochrome bd-II (Residual Activity) | Cytochrome bo₃ (Residual Activity) | Reference(s) |
|---|---|---|---|---|---|
| Short-chain AurD | 250 µM | < 10% | < 2% | - | [6] |
| this compound | 250 µM | - | - | 30% |[6] |
Experimental Protocols
Detailed methodologies are crucial for the study and development of this compound and its analogues.
This protocol details the measurement of oxygen reductase activity to determine the inhibitory effect of compounds on isolated terminal oxidases.[4][5]
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., this compound) in DMSO.
-
Prepare a 200 µM solution of ubiquinone-1.
-
Prepare a 5 mM solution of dithiothreitol (DTT) to serve as a reducing agent.
-
Prepare a buffer solution appropriate for the isolated enzyme.
-
-
Enzyme Preparation:
-
Use purified, isolated cytochrome bd-I, bd-II, and bo₃ oxidases from E. coli.
-
-
Measurement of Oxygen Consumption:
-
Calibrate a Clark-type oxygen electrode in the reaction buffer at room temperature.
-
Add the isolated enzyme to the electrode chamber.
-
To determine the reference activity (100%), add DMSO (the solvent for the test compound) to the chamber, followed by ubiquinone-1 and DTT to initiate the reaction. Record the rate of oxygen consumption.
-
For the inhibition assay, add the test compound (e.g., to a final concentration of 250 µM) to the chamber with the enzyme.
-
Initiate the reaction by adding ubiquinone-1 and DTT. Record the rate of oxygen consumption.
-
-
Data Analysis:
-
Calculate the oxygen reduction activity from the recorded oxygen consumption rates.
-
Express the inhibitory activity as the percentage of residual activity compared to the DMSO control.
-
This method is a classic approach for synthesizing the 4(1H)-quinolone core of this compound.[10][12]
-
Step 1: Alkylation of Ethyl Acetoacetate:
-
Dissolve ethyl acetoacetate in a suitable solvent (e.g., THF).
-
Add a strong base (e.g., sodium hydride) to form the sodium salt of ethyl acetoacetate.
-
Add farnesyl bromide to the reaction mixture and stir until the alkylation is complete, yielding ethyl 2-farnesylacetoacetate.
-
-
Step 2: Enamine Formation:
-
Dissolve the resulting ethyl 2-farnesylacetoacetate in toluene.
-
Add aniline to the solution.
-
Heat the mixture at reflux over 3 Å molecular sieves to drive the formation of the enamine intermediate via dehydration.
-
-
Step 3: Cyclization:
-
Remove the toluene under reduced pressure.
-
Add the crude enamine intermediate to a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to approximately 250 °C. The high temperature induces a Claisen-type condensation, leading to the cyclization and formation of the 4(1H)-quinolone ring.
-
-
Purification:
-
Cool the reaction mixture and purify the resulting this compound using column chromatography.
-
Caption: Workflow for the synthesis and evaluation of this compound analogues.
This protocol describes the heterologous production of this compound using a recombinant E. coli strain.[14]
-
Strain and Plasmid Construction:
-
Clone the gene for the prenyltransferase AuaA from an aurachin-producing organism (e.g., Stigmatella erecta) into a suitable E. coli expression vector.
-
Transform the expression plasmid into an appropriate E. coli host strain (e.g., BL21(DE3)).
-
-
Culture Conditions:
-
Prepare Terrific Broth (TB) medium supplemented with 0.04% (v/v) glycerol and 0.003% (w/v) of the precursor molecule, 4-hydroxy-2-methyl-quinoline (HMQ).
-
Inoculate the production medium with an overnight culture of the recombinant E. coli strain to a starting OD₆₀₀ of 0.1.
-
Incubate the culture at 30 °C with shaking at 200 rpm.
-
-
Induction and Production:
-
When the culture reaches an OD₆₀₀ of approximately 1.0, induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.
-
Continue the incubation for 24 hours to allow for the biocatalytic conversion of HMQ to this compound.
-
-
Extraction and Quantification:
-
Harvest the cells by centrifugation.
-
Extract this compound from the cell pellet and culture supernatant using an organic solvent (e.g., ethyl acetate).
-
Analyze and quantify the produced this compound using HPLC or LC-MS.
-
Conclusion and Future Outlook
This compound is a quinolone antibiotic that operates through a mechanism fundamentally different from the widely used fluoroquinolones. Its selective inhibition of the bacterial cytochrome bd oxidase makes it a compelling candidate for further investigation, especially in the context of rising antimicrobial resistance. The data clearly indicates its potent activity against key pathogens like M. tuberculosis. However, its development is challenged by its cytotoxicity against mammalian cells, which is likely due to its structural similarity to endogenous ubiquinols.[12] Future research should focus on the synthesis and evaluation of novel analogues with an improved therapeutic index, enhancing selectivity for the bacterial target while minimizing off-target effects on the host's mitochondrial respiratory chain. The detailed protocols and workflows provided herein offer a solid foundation for researchers aiming to explore this promising class of antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. research.vu.nl [research.vu.nl]
- 5. researchgate.net [researchgate.net]
- 6. Short-chain this compound derivatives are selective inhibitors of E. coli cytochrome bd-I and bd-II oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Synthesis and biological activities of the respiratory chain inhibitor this compound and new ring versus chain analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Biological Evaluation of this compound Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of this compound Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biocatalytic production of the antibiotic this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Antimicrobial Spectrum of Aurachin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurachin D, a farnesylated quinolone alkaloid of myxobacterial origin, has garnered significant interest as a potent inhibitor of the bacterial respiratory chain. This technical guide provides an in-depth overview of the antimicrobial spectrum of activity for this compound, consolidating available quantitative data, detailing experimental methodologies for its assessment, and illustrating its mechanism of action. This compound exhibits selective inhibitory activity, primarily targeting the cytochrome bd oxidase, a key component of the electron transport chain in various bacteria. This targeted action makes it a valuable lead compound for the development of novel antibacterial agents, particularly against pathogenic mycobacteria. This document serves as a comprehensive resource for researchers engaged in the study and development of antimicrobial compounds.
Introduction
The rise of antimicrobial resistance necessitates the discovery and development of novel antibiotics with unique mechanisms of action. This compound, a natural product, represents a promising candidate due to its targeted inhibition of the bacterial respiratory chain, a pathway essential for microbial survival and distinct from many currently used antibiotics. This guide summarizes the known antimicrobial activity of this compound against a range of microorganisms and provides the technical details required for its further investigation.
Antimicrobial Spectrum of Activity
This compound demonstrates a selective spectrum of activity, with pronounced efficacy against Gram-positive bacteria and notable activity against certain pathogenic mycobacteria. Its activity against Gram-negative bacteria is generally weak, which may be attributed to permeability barriers presented by the outer membrane of these organisms. Limited information is available on its antifungal activity, although some studies indicate inhibitory effects against a few fungal species.
Quantitative Antimicrobial Activity
The antimicrobial potency of this compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The available MIC data for this compound against various microorganisms are summarized in the tables below.
Table 1: Antibacterial Spectrum of this compound
| Bacterial Species | Strain | MIC | Reference(s) |
| Gram-Positive | |||
| Bacillus subtilis | Not Specified | 0.15 µg/mL (for Aurachin C/D) | [1] |
| Mycobacteria | |||
| Mycobacterium tuberculosis | Pathogenic Strain | 4-8 µM | [2] |
| Mycobacterium smegmatis | Wild-Type | >512 µM | [2] |
| Gram-Negative | |||
| Escherichia coli | TolC deficient strain | Moderate effect | [1] |
Note: The provided MIC value for Bacillus subtilis is for a mixture of Aurachin C and D. Further studies are needed to determine the specific MIC of purified this compound. The activity against Escherichia coli was observed in a strain with a compromised efflux pump system, suggesting that efflux pumps contribute to the intrinsic resistance of Gram-negative bacteria to this compound.
Mechanism of Action: Inhibition of Cytochrome bd Oxidase
The primary molecular target of this compound is the cytochrome bd oxidase, a terminal oxidase in the bacterial electron transport chain. This enzyme complex plays a crucial role in cellular respiration, particularly under microaerobic conditions, by catalyzing the reduction of oxygen to water. By inhibiting cytochrome bd oxidase, this compound disrupts the proton motive force, leading to a collapse of the cellular energy supply and ultimately bacterial cell death.[3][4]
The following diagram illustrates the inhibitory action of this compound on the bacterial respiratory chain.
Experimental Protocols
The determination of the antimicrobial spectrum of this compound relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for assessing its minimum inhibitory concentration and for confirming its inhibitory effect on the primary target.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism.
Materials:
-
This compound stock solution (e.g., in dimethyl sulfoxide, DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or broth)
-
Incubator
Procedure:
-
Preparation of this compound dilutions: A serial two-fold dilution of the this compound stock solution is prepared in the microtiter plate using the appropriate broth medium. The final volume in each well is typically 100 µL.
-
Inoculum preparation: A suspension of the test microorganism is prepared in the sterile diluent and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL for bacteria. This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Each well of the microtiter plate containing the this compound dilutions is inoculated with 100 µL of the standardized microbial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.
-
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).
-
MIC determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.
The following diagram outlines the workflow for the broth microdilution assay.
Cytochrome bd Oxidase Inhibition Assay
This assay directly measures the inhibitory effect of this compound on its molecular target.
Materials:
-
Isolated bacterial membranes containing cytochrome bd oxidase
-
Oxygen electrode (e.g., Clark-type)
-
Respiratory substrate (e.g., NADH or ubiquinol)
-
This compound solution
-
Buffer solution
Procedure:
-
Preparation of reaction mixture: Isolated bacterial membranes are suspended in a suitable buffer within the oxygen electrode chamber.
-
Baseline measurement: The baseline rate of oxygen consumption is recorded.
-
Initiation of respiration: The respiratory substrate is added to initiate electron transport and oxygen consumption.
-
Inhibition measurement: A known concentration of this compound is added to the chamber, and the change in the rate of oxygen consumption is monitored.
-
Data analysis: The percentage of inhibition is calculated by comparing the rate of oxygen consumption before and after the addition of this compound.
Conclusion and Future Directions
This compound exhibits a targeted antimicrobial activity, primarily against Gram-positive bacteria and mycobacteria, through the specific inhibition of cytochrome bd oxidase. The available data, while highlighting its potential, also underscore the need for further research to fully elucidate its antimicrobial spectrum. Comprehensive screening of this compound against a broader panel of clinically relevant bacteria and fungi is warranted to identify its full therapeutic potential. Furthermore, structure-activity relationship studies could lead to the design of more potent and broad-spectrum analogs with improved pharmacokinetic properties. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to advance the study of this compound and its potential as a novel antimicrobial agent.
References
- 1. Short-chain this compound derivatives are selective inhibitors of E. coli cytochrome bd-I and bd-II oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of this compound Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antimicrobial Activity of Polyphenols and Alkaloids in Middle Eastern Plants [frontiersin.org]
Aurachin D: A Potent Inhibitor of Leishmania donovani
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro activity of Aurachin D, a farnesylated quinolone alkaloid, against Leishmania donovani, the causative agent of visceral leishmaniasis. This document summarizes the available quantitative data on its efficacy and cytotoxicity, details relevant experimental protocols for its evaluation, and visually represents its proposed mechanism of action. The potent and selective anti-leishmanial properties of this compound position it as a promising lead compound for the development of novel therapeutics for this neglected tropical disease.
Introduction
Visceral leishmaniasis (VL), caused by the protozoan parasite Leishmania donovani, remains a significant global health problem. Current treatment options are limited by toxicity, emerging drug resistance, and challenging administration routes. Consequently, there is an urgent need for the discovery and development of new, effective, and safe anti-leishmanial agents. Natural products have historically been a rich source of novel therapeutic compounds. This compound, a quinolone antibiotic of bacterial origin, has demonstrated remarkable activity against L. donovani in in vitro studies.[1] This guide aims to consolidate the current knowledge on the anti-leishmanial activity of this compound to facilitate further research and drug development efforts.
Quantitative Data on In Vitro Activity
The efficacy of this compound against Leishmania donovani has been quantified through in vitro assays, with key data points summarized below. These values highlight the potent and selective nature of this compound's activity.
Table 1: In Vitro Activity of this compound against Leishmania donovani
| Compound | Parasite Stage | IC50 (µM) | Reference Drug | IC50 (µM) |
| This compound | Axenic Amastigotes | Low nanomolar concentrations | Benznidazole | Micromolar concentrations |
| Miltefosine | Micromolar concentrations |
Note: The provided source describes the IC50 of this compound against L. donovani as being in the "low micromolar and nanomolar concentrations", and even lower than the reference drugs benznidazole and miltefosine.[2]
Table 2: Cytotoxicity and Selectivity Index of this compound
| Cell Line | IC50 (µM) | Selectivity Index (SI) a |
| L6 (Myoblast) | > 10 | > 100 |
a Selectivity Index (SI) is calculated as the ratio of the IC50 value for the mammalian cell line to the IC50 value for the parasite (SI = IC50 [L6] / IC50 [L. donovani]). A higher SI value indicates greater selectivity for the parasite over mammalian cells.
Experimental Protocols
This section outlines the detailed methodologies for the key experiments cited in the evaluation of this compound's activity against Leishmania donovani.
In Vitro Anti-leishmanial Susceptibility Assay (Axenic Amastigotes)
This protocol describes the determination of the 50% inhibitory concentration (IC50) of this compound against the clinically relevant axenic amastigote stage of L. donovani.
Materials:
-
Leishmania donovani (e.g., MHOM/ET/67/L82 strain) axenic amastigotes
-
Amastigote culture medium (e.g., MAA/20)
-
This compound stock solution (in DMSO)
-
Reference drugs (e.g., miltefosine, benznidazole)
-
96-well microtiter plates
-
Resazurin solution
-
Plate reader (fluorescence)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Parasite Culture: Culture L. donovani axenic amastigotes in appropriate medium at 37°C with 5% CO2 to mid-log phase.
-
Compound Preparation: Prepare serial dilutions of this compound and reference drugs in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
Assay Setup: Seed the 96-well plates with axenic amastigotes at a density of 2 x 10^5 parasites/well.
-
Drug Addition: Add the serially diluted compounds to the respective wells. Include wells with parasites only (negative control) and medium only (background control).
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.
-
Viability Assessment: Add resazurin solution to each well and incubate for another 4-6 hours.
-
Data Acquisition: Measure the fluorescence using a plate reader (excitation 530 nm, emission 590 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the negative control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cytotoxicity Assay (L6 Myoblast Cells)
This protocol details the assessment of this compound's toxicity against a mammalian cell line to determine its selectivity.
Materials:
-
L6 rat skeletal myoblast cell line
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Resazurin solution
-
Plate reader (fluorescence)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Maintain L6 cells in culture medium at 37°C with 5% CO2.
-
Cell Seeding: Seed the 96-well plates with L6 cells at a density of 4 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Addition: Replace the medium with fresh medium containing serial dilutions of this compound. The final DMSO concentration should not exceed 0.5%. Include wells with cells only (negative control) and medium only (background control).
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.
-
Viability Assessment: Add resazurin solution to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the fluorescence using a plate reader (excitation 530 nm, emission 590 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the negative control. Determine the IC50 value by fitting the data to a dose-response curve.
Proposed Mechanism of Action and Signaling Pathway
This compound is known to be an inhibitor of cellular respiration.[1] In Leishmania donovani, it is proposed to interfere with the parasite's mitochondrial electron transport chain (ETC), a critical pathway for ATP production and survival. While the precise molecular target is yet to be definitively identified, evidence suggests that this compound may inhibit NADH:ubiquinone oxidoreductase (Complex I) or a related component of the respiratory chain, such as the alternative NADH dehydrogenase (NDH2).[1] Inhibition of the ETC leads to a collapse of the mitochondrial membrane potential, a decrease in ATP synthesis, and the generation of reactive oxygen species (ROS), ultimately inducing parasite death.
Caption: Proposed mechanism of action of this compound on the Leishmania donovani electron transport chain.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial screening and evaluation of compounds like this compound for their anti-leishmanial activity.
Caption: A generalized workflow for the discovery and initial characterization of anti-leishmanial compounds.
Conclusion
This compound exhibits potent and selective in vitro activity against Leishmania donovani. Its proposed mechanism of action, targeting the parasite's respiratory chain, represents a promising therapeutic strategy. The data and protocols presented in this guide provide a solid foundation for further research into this compound and its analogues as potential drug candidates for the treatment of visceral leishmaniasis. Further studies are warranted to elucidate its precise molecular target, evaluate its in vivo efficacy, and optimize its pharmacological properties.
References
The Effect of Aurachin D on the Mycobacterium tuberculosis Respiratory Chain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a branched respiratory chain that allows it to adapt to diverse oxygen environments within the host. A key component of this respiratory flexibility is the cytochrome bd oxidase, an alternative terminal oxidase to the primary cytochrome bcc:aa3 complex. Aurachin D, a quinolone antibiotic, has been identified as a potent and selective inhibitor of this cytochrome bd oxidase. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its impact on Mtb physiology, and detailed protocols for its study. The synergistic relationship between this compound and inhibitors of the cytochrome bcc:aa3 complex, which leads to a bactericidal effect, is also explored, highlighting the therapeutic potential of targeting both terminal oxidases.
Introduction to the Mycobacterium tuberculosis Respiratory Chain
The respiratory chain of Mycobacterium tuberculosis is a critical pathway for energy generation and is a validated target for novel anti-tubercular drugs. Unlike the canonical mammalian respiratory chain, Mtb possesses two terminal oxidases for the reduction of oxygen to water: the cytochrome bcc:aa3 supercomplex and the cytochrome bd (cyt-bd) oxidase.[1][2] This dual-oxidase system provides the bacterium with the metabolic plasticity to survive in the varying oxygen tensions encountered during infection, from the oxygen-rich environment of the lung alveoli to the hypoxic conditions within granulomas.
The cytochrome bcc:aa3 complex is the primary terminal oxidase under high oxygen conditions and is the target of the clinical candidate Q203 (Telacebec).[3][4] However, the presence of the alternative cytochrome bd oxidase allows Mtb to bypass inhibition of the bcc:aa3 complex, rendering drugs like Q203 bacteriostatic rather than bactericidal.[3][5] This functional redundancy underscores the importance of the cytochrome bd oxidase as a therapeutic target.
This compound: A Potent Inhibitor of Cytochrome bd Oxidase
This compound is a farnesylated quinolone alkaloid that has been identified as a potent inhibitor of the Mtb cytochrome bd oxidase.[6][7][8] It functions by targeting the menaquinol-binding site of the enzyme, thereby blocking electron transfer and subsequent oxygen reduction.[9] While this compound alone exhibits only modest growth inhibition against pathogenic Mtb, its true potential lies in its synergistic activity with inhibitors of the cytochrome bcc:aa3 complex.[4][5]
Mechanism of Action and Synergistic Lethality
The inhibition of cytochrome bd oxidase by this compound, in conjunction with the inhibition of the cytochrome bcc:aa3 complex by compounds such as Q203, leads to a dual blockade of the Mtb respiratory chain. This simultaneous inhibition results in a significant decrease in oxygen consumption and a profound depletion of intracellular ATP, ultimately leading to bacterial cell death.[3][4] This synergistic lethality represents a promising strategy for developing novel, sterilizing drug combinations against tuberculosis.[3]
Quantitative Data: Inhibitory Activity of this compound and Analogues
The inhibitory potency of this compound and its analogues against the Mtb cytochrome bd oxidase has been quantified through biochemical assays, while their whole-cell activity has been determined by measuring the minimum inhibitory concentration (MIC).
Table 1: Inhibition of Mtb Cytochrome bd Oxidase and Growth Inhibition by this compound and Analogues
| Compound | Side Chain | Ring Substituent | IC₅₀ (µM) vs. Mtb cyt-bd Oxidase[7][10] | MIC (µM) vs. Mtb[6][7][10] |
| This compound (1a) | Farnesyl | None | 0.15 | 4-8 |
| 1b | Geranyl | None | 1.1 | >512 |
| 1d | Citronellyl | None | Nanomolar range | 4-8 |
| 1f | Farnesyl | 5-Fluoro | 7.5 | - |
| 1g | Farnesyl | 6-Fluoro | Nanomolar range | 4-8 |
| 1k | Farnesyl | 7-Fluoro | 0.37 | - |
| 1o | Farnesyl | 6-Amino | >10 | - |
| 1q | Farnesyl | 7-Amino | 1.8 | - |
| 1t | Farnesyl | 5-Hydroxy | Nanomolar range | - |
| 1u | Farnesyl | 5-Methoxy | Nanomolar range | - |
| 1v | Farnesyl | 6-Hydroxy | 0.59 | - |
| 1w | Farnesyl | 6-Methoxy | 0.67 | - |
| 1x | Farnesyl | 7-Methoxy | Nanomolar range | - |
Note: "Nanomolar range" indicates potent inhibition as described in the source, with specific values not always provided in the abstract. "-" indicates data not available in the cited sources.
Experimental Protocols
The following protocols are synthesized from methodologies described in the cited literature for the characterization of this compound's effect on the Mtb respiratory chain.
Preparation of Inverted Membrane Vesicles (IMVs)
IMVs are a critical tool for in vitro studies of the Mtb respiratory chain. They are typically prepared from Mycobacterium smegmatis overexpressing the Mtb cytochrome bd oxidase (CydABCD).
Protocol:
-
Cell Culture: Grow M. smegmatis expressing the Mtb cydABDC operon in a suitable broth medium to the desired optical density.
-
Harvesting: Pellet the cells by centrifugation.
-
Washing: Wash the cell pellet with a suitable buffer to remove media components.
-
Lysis: Resuspend the cells in a lysis buffer containing protease inhibitors and lyse the cells using a French press.
-
Clarification: Remove intact cells and large debris by low-speed centrifugation.
-
Membrane Isolation: Pellet the membrane fraction from the supernatant by ultracentrifugation.
-
Final Preparation: Resuspend the IMV pellet in a suitable buffer and store at -80°C until use.
Oxygen Consumption Rate (OCR) Assay
This assay measures the effect of this compound on the oxygen consumption of IMVs, providing a direct measure of cytochrome bd oxidase inhibition.
Materials:
-
IMVs from M. smegmatis expressing Mtb cydABCD
-
Assay Buffer (e.g., K-phosphate buffer, pH 7.4)
-
NADH (electron donor)
-
TB47 (inhibitor of cytochrome bcc:aa3 complex, optional)
-
This compound (or analogues)
-
High-resolution respirometer (e.g., Oroboros O2k) or Clark-type electrode
Protocol:
-
Instrument Setup: Calibrate the respirometer according to the manufacturer's instructions.
-
Reaction Mixture: Add the assay buffer to the respirometer chamber, followed by the IMVs.
-
Pre-inhibition (Optional): To specifically measure cytochrome bd oxidase activity, add TB47 (e.g., 500 nM) to inhibit the cytochrome bcc:aa3 complex and allow for equilibration.[10]
-
Baseline Measurement: Record the baseline oxygen consumption.
-
Initiate Reaction: Add NADH to initiate the respiratory chain activity and record the steady-state oxygen consumption rate.
-
Inhibitor Addition: Add this compound or its analogues at various concentrations and record the resulting inhibition of oxygen consumption.
-
Data Analysis: Calculate the percentage of inhibition relative to the uninhibited rate and determine the IC₅₀ value.
Intracellular ATP Measurement Assay
This assay quantifies the impact of this compound on the energy status of whole Mtb cells.
Materials:
-
Mid-log phase culture of M. tuberculosis
-
This compound (and Q203 for synergy studies)
-
ATP measurement kit (e.g., BacTiter-Glo™)
-
Luminometer
Protocol:
-
Cell Culture: Grow M. tuberculosis to mid-log phase in a suitable culture medium.
-
Drug Treatment: Expose the bacterial cultures to different concentrations of this compound, Q203, or a combination of both for a defined period.
-
Cell Lysis and ATP Extraction: Lyse the bacterial cells according to the ATP measurement kit protocol to release intracellular ATP.
-
Luminescence Reaction: Add the kit's reagent, which contains luciferase and luciferin, to the cell lysate. The ATP-dependent conversion of luciferin to oxyluciferin generates a luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Correlate the luminescence signal to the ATP concentration using a standard curve and compare the ATP levels in treated versus untreated cells.
Conclusion and Future Directions
This compound has proven to be a valuable tool for studying the respiratory chain of Mycobacterium tuberculosis and a promising lead compound for the development of new anti-tubercular therapies. Its specific inhibition of the cytochrome bd oxidase highlights the potential of a dual-pronged attack on the Mtb respiratory chain. Future research should focus on optimizing the this compound scaffold to improve its potency and pharmacokinetic properties while minimizing potential cytotoxicity. The detailed protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to advance the study of cytochrome bd oxidase inhibitors and their role in combating tuberculosis.
References
- 1. pnas.org [pnas.org]
- 2. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Mathematical Model of Oxygen Transport in Tuberculosis Granulomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of this compound Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An IMS/ATP Assay for the Detection of Mycobacterium tuberculosis in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacterial membrane vesicles mediate the release of Mycobacterium tuberculosis lipoglycans and lipoproteins from infected macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of this compound Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Aurachin D Extraction from Stigmatella aurantiaca
Audience: Researchers, scientists, and drug development professionals.
Introduction: Aurachin D is a farnesylated quinolone alkaloid antibiotic naturally produced by the myxobacterium Stigmatella aurantiaca.[1][2] It is a potent inhibitor of the respiratory chain, specifically targeting cytochrome bd oxidases, which are potential targets for treating infectious diseases.[2][3] This document provides a detailed protocol for the cultivation of Stigmatella aurantiaca, followed by the extraction, purification, and quantification of this compound.
Experimental Protocols
Cultivation of Stigmatella aurantiaca
This protocol is based on established methods for growing Stigmatella species.
-
Media Preparation: Prepare a liquid medium containing 1% Bacto Tryptone, 8 mM MgSO₄.[4] Alternatively, a medium with enzymatically hydrolyzed proteins, starch, and 0.01 M Mg²⁺ can be used.[5] Adjust the pH to 7.0-7.2.[5]
-
Inoculation: Inoculate the sterile medium with a culture of Stigmatella aurantiaca (e.g., strain Sg a15).[1]
-
Incubation:
Extraction of this compound
This protocol outlines the extraction of this compound from the bacterial biomass.
-
Harvesting: Centrifuge the culture at 4,200 x g for 15 minutes at 4°C to pellet the cells. Discard the supernatant.[4]
-
Extraction:
-
Extract the Aurachins from the collected biomass using acetone.[1] Resuspend the cell pellet in acetone and agitate thoroughly.
-
Separate the acetone extract from the cell debris by centrifugation.
-
Alternatively, for culture aliquots, a liquid-liquid extraction can be performed three times with ethyl acetate (1.5 volumes relative to the culture volume).[6]
-
-
Solvent Evaporation: Collect the organic phases (acetone or ethyl acetate) and evaporate the solvent completely using a rotary evaporator or under a stream of nitrogen.
-
Resuspension: Dissolve the dried residue in a small volume of methanol for subsequent analysis and purification.[6]
Purification and Quantification
This protocol details the purification and analysis of the extracted this compound.
-
Purification:
-
Perform initial purification of the crude extract using column chromatography.[1] The choice of stationary and mobile phases will depend on the scale and purity requirements.
-
-
Quantification by HPLC:
-
System: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector is recommended.[6]
-
Column: Use a C18 reverse-phase column (e.g., Nucleodur 100-5 C18 ec, 250 × 4.6 mm, 5 μm).[6]
-
Mobile Phase: Use a linear gradient of methanol in water, with both solvents supplemented with 0.1% (v/v) trifluoroacetic acid.[6]
-
Gradient: Run a linear gradient from 40% to 90% methanol over 20 minutes.[6]
-
Analysis: Monitor the elution profile with the PDA detector. Quantify this compound by comparing the peak area to a standard curve of purified this compound.
-
Data Presentation
While extraction yields from the native producer S. aurantiaca are not extensively detailed in the literature, significant titers have been achieved through biocatalytic production in a heterologous Escherichia coli host. This data is presented below as a benchmark for potential production levels.
| Production System | Host Organism | Average this compound Titer (mg L⁻¹) | Reference |
| T7-driven expression | E. coli | < 0.04 | [6] |
| Bicistronic Design (BCD)-based expression | E. coli | 9.46 ± 0.75 | [6] |
| BCD with codon optimization and mevalonate pathway | E. coli | 16.96 ± 0.71 | [6] |
Visualized Experimental Workflow
The following diagram illustrates the complete workflow for the extraction and analysis of this compound from Stigmatella aurantiaca.
Caption: Workflow for this compound extraction and analysis.
References
- 1. The aurachins, new quinoline antibiotics from myxobacteria: production, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Paper: Biocatalytic production of the antibiotic this compound in Escherichia coli - TBL - TU Dortmund [tbl.bci.tu-dortmund.de]
- 4. Intercellular signaling in Stigmatella aurantiaca: Purification and characterization of stigmolone, a myxobacterial pheromone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stigmatella Cultivation - Creative Biogene [microbialtec.com]
- 6. Biocatalytic production of the antibiotic this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Synthesis of Aurachin D and its Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemical synthesis of Aurachin D and its analogues, compounds of significant interest due to their potent biological activities, including the inhibition of the Mycobacterium tuberculosis (Mtb) cytochrome bd oxidase.[1][2][3][4] This document outlines the primary synthetic strategies, presents key biological data, details experimental protocols, and illustrates the mechanism of action.
Introduction
Aurachins are a class of quinolone alkaloids first isolated from myxobacteria.[5][6] this compound, a prominent member of this family, has demonstrated potent inhibitory activity against the cytochrome bd oxidase of M. tuberculosis, a crucial enzyme in the pathogen's respiratory chain, making it a promising lead compound for the development of new anti-tuberculosis drugs.[1][2][7][8] The structural similarity of this compound to ubiquinol also results in cytotoxicity towards mammalian cells, necessitating the synthesis and evaluation of analogues to identify compounds with improved potency and selectivity.[1]
Synthetic Strategies
Two primary synthetic routes have been successfully employed for the synthesis of this compound and its analogues: the Conrad-Limpach reaction and an oxazoline ring-opening reaction. The choice of method is often dictated by the electronic nature of the desired substituents on the quinolone core.
-
Conrad-Limpach Reaction: This classical method is effective for the synthesis of electron-rich analogues of this compound.[1][5][9] The reaction involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization to form the 4-quinolone ring system.[5] While robust, this method can be limited by the requirement for high reaction temperatures and is less effective for electron-poor anilines.[1][9]
-
Oxazoline Ring-Opening Reaction: A more recently developed method that is particularly useful for the synthesis of electron-poor analogues involves the reaction of an o-oxazoline-substituted aniline with a ketone.[1][2][3][4] This approach offers greater versatility for introducing a wider range of functional groups onto the quinolone scaffold.
A biocatalytic approach has also been explored, utilizing a recombinant Escherichia coli strain to carry out the farnesylation of synthetic quinolone precursors.[10][11]
Structure-Activity Relationship (SAR)
Systematic structural modifications of this compound have provided valuable insights into the structure-activity relationships governing its biological activity.
-
Isoprenoid Side Chain: The length and nature of the side chain at the C-3 position are critical for activity. Modification of the farnesyl side chain to a geranyl group resulted in a significant reduction in potency against Mtb cytochrome bd oxidase.[1] Conversely, a shorter citronellyl side chain maintained nanomolar inhibitory activity.[1][2][3][4]
-
Quinolone Core Substitution:
-
Electron-withdrawing groups: Small fluoro substituents at the C-6 or C-7 positions were well-tolerated and maintained submicromolar inhibition of the target enzyme.[1]
-
Electron-donating groups: Hydroxy and methoxy substituents at the C-5, C-6, or C-7 positions also resulted in potent analogues.[1] For instance, a methoxy group at C-7 yielded an analogue with potency comparable to this compound.[1]
-
Larger and nonpolar substituents were generally not well-tolerated, leading to a decrease in activity.[1]
-
Data Presentation
Biological Activity of this compound and Analogues against M. tuberculosis Cytochrome bd Oxidase
| Compound | Side Chain | Substitution on Quinolone Core | IC50 (µM)[1] | Mtb Growth Inhibition (MIC, µM)[1] |
| This compound (1a) | Farnesyl | None | 0.15 | >64 |
| 1b | Geranyl | None | 1.1 | ND |
| 1d | Citronellyl | None | 0.15 | 4-8 |
| 1f | Farnesyl | 5-Fluoro | 7.5 | ND |
| 1g | Farnesyl | 6-Fluoro | 0.15 | 4-8 |
| 1k | Farnesyl | 7-Fluoro | 0.37 | ND |
| 1o | Farnesyl | 6-Amino | 5.0 | ND |
| 1p | Geranyl | 6-Amino | 33 | ND |
| 1q | Farnesyl | 7-Amino | 1.8 | ND |
| 1t | Farnesyl | 5-Hydroxy | 0.15 | ND |
| 1u | Farnesyl | 5-Methoxy | 0.15 | ND |
| 1v | Farnesyl | 6-Hydroxy | 0.59 | ND |
| 1w | Farnesyl | 6-Methoxy | 0.67 | ND |
| 1x | Farnesyl | 7-Methoxy | 0.13 | ND |
ND: Not Determined
Cytotoxic and Antiparasitic Activities of this compound and Analogues
| Compound | HCT-116 IC50 (µg/mL)[5] | K562 IC50 (µg/mL)[5] | P. falciparum IC50 (µg/mL)[6] |
| This compound (4) | ~1 | ~1 | 0.04 |
| Geranyl Analogue (9) | ~1 | ~1 | 0.07 |
| Prenyl Analogue (10) | >10 | >10 | >1 |
| Methyl Analogue (11) | >10 | >10 | >1 |
Experimental Protocols
General Synthetic Protocol via Conrad-Limpach Reaction[5]
-
Alkylation of Ethyl Acetoacetate: To a solution of sodium ethoxide in ethanol, slowly add ethyl acetoacetate. Stir the resulting solution before adding the desired isoprenoid bromide (e.g., farnesyl bromide). Reflux the mixture, then cool to room temperature. Remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., diethyl ether). Dry the organic layer, concentrate, and purify the crude product by chromatography to yield the alkylated ethyl acetoacetate.
-
Condensation and Cyclization: Mix the alkylated ethyl acetoacetate with the appropriate aniline in a suitable solvent such as toluene. Add 3 Å molecular sieves and reflux the mixture to form the enamine intermediate. Remove the solvent and heat the crude enamine at high temperature (e.g., 250 °C) to effect cyclization. Purify the resulting quinolone by precipitation and filtration or chromatography.
General Synthetic Protocol via Oxazoline Ring-Opening[1]
-
Synthesis of o-Oxazoline-Substituted Aniline: Synthesize the required oxazoline precursor from the corresponding 2-cyanoaniline.
-
Ring-Opening and Cyclization: In a suitable solvent like n-butanol, react the o-oxazoline-substituted aniline with the desired ketone (e.g., farnesyl acetone) in the presence of a catalytic amount of p-toluenesulfonic acid. Reflux the mixture until the reaction is complete as monitored by TLC. Cool the reaction, remove the solvent, and purify the crude product by column chromatography to afford the desired this compound analogue.
Mtb Cytochrome bd Oxidase Inhibition Assay[1]
-
Preparation of Mtb Membrane Vesicles: Prepare inverted membrane vesicles from M. tuberculosis cultures according to established protocols.
-
Oxygen Consumption Measurement: Use a Clark-type oxygen electrode to monitor oxygen consumption. Add the membrane vesicles to the assay buffer in the electrode chamber.
-
Initiation and Inhibition: Initiate the reaction by adding a respiratory substrate (e.g., NADH). After a stable rate of oxygen consumption is established, add the test compound (this compound or analogue) at various concentrations.
-
Data Analysis: Measure the percentage of oxygen consumption rate (%OCR) inhibition at each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
This compound exerts its primary biological effect by inhibiting the cytochrome bd oxidase, a terminal oxidase in the electron transport chain of Mycobacterium tuberculosis. This inhibition disrupts the process of oxidative phosphorylation, leading to a depletion of cellular ATP and ultimately bacterial death.
Caption: Inhibition of Mtb Respiratory Chain by this compound.
The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of this compound analogues.
References
- 1. Synthesis and Biological Evaluation of this compound Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of this compound Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological activities of the respiratory chain inhibitor this compound and new ring versus chain analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of the respiratory chain inhibitor this compound and new ring versus chain analogues [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Generation of Aurachin Derivatives by Whole-Cell Biotransformation and Evaluation of Their Antiprotozoal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biocatalytic production of the antibiotic this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assaying Aurachin D Activity Using Inverted Membrane Vesicles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurachin D is a potent quinolone antibiotic known to be an inhibitor of the electron transport chain in both prokaryotic and eukaryotic systems.[1][2] Its primary mode of action involves the inhibition of quinol oxidation sites on various cytochrome complexes.[3][4] Specifically, this compound has been identified as a selective and potent inhibitor of cytochrome bd oxidase, a terminal oxidase found in the respiratory chain of many pathogenic bacteria, making it a compelling target for novel antibiotic development.[1][5] It also exhibits inhibitory effects on mitochondrial complexes I and III.[3][4]
Inverted membrane vesicles (IMVs) serve as an invaluable in vitro model system for studying the function and inhibition of membrane-bound respiratory chain components.[6] These vesicles are artificially prepared such that the cytoplasmic side of the bacterial inner membrane, which houses the catalytic sites of many respiratory enzymes, faces the external buffer.[6] This orientation allows for the direct and controlled supply of substrates like NADH and inhibitors such as this compound to their target enzymes.
This document provides detailed protocols for the preparation of inverted membrane vesicles and the subsequent assay of this compound activity by monitoring the inhibition of the NADH:quinone oxidoreductase activity, a key function of the respiratory chain.
Signaling Pathway and Mechanism of Action
This compound acts as a ubiquinol/menaquinol analogue, competitively inhibiting the quinol binding sites of respiratory complexes. This disrupts the flow of electrons along the electron transport chain, thereby inhibiting cellular respiration and the generation of a proton motive force, which is essential for ATP synthesis. The primary target in many bacteria is the cytochrome bd oxidase, although it can also affect other complexes like cytochrome bo3 and the bc1 complex (Complex III).[4][7]
Experimental Protocols
Preparation of Inverted Membrane Vesicles (IMVs)
This protocol is adapted from established methods for preparing IMVs from Gram-negative bacteria like E. coli or mycobacteria.[6][8]
Materials:
-
Bacterial cell paste
-
Lysis Buffer: 50 mM MOPS, 5 mM MgCl₂, pH 7.5
-
Wash Buffer: 50 mM MOPS, pH 7.5
-
DNase I
-
Protease inhibitor cocktail (e.g., cOmplete™, EDTA-free)
-
French pressure cell press
-
Ultracentrifuge and appropriate rotors
-
Dounce homogenizer
Procedure:
-
Cell Lysis: Resuspend the bacterial cell paste in ice-cold Lysis Buffer (approximately 5 mL per gram of wet cell weight). Add DNase I (to a final concentration of ~10 µg/mL) and a protease inhibitor cocktail.
-
Homogenization: Pass the cell suspension through a pre-chilled French pressure cell at 16,000 to 20,000 psi. Two passes are recommended to ensure efficient lysis.
-
Removal of Unbroken Cells: Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet unbroken cells and large debris.
-
Harvesting Membranes: Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at 150,000 x g for 60-90 minutes at 4°C to pellet the total membrane fraction.
-
Washing: Discard the supernatant. Resuspend the membrane pellet in Wash Buffer using a Dounce homogenizer.
-
Final Centrifugation: Repeat the ultracentrifugation step (150,000 x g for 60 minutes at 4°C).
-
Storage: Discard the supernatant and resuspend the final IMV pellet in a minimal volume of a suitable buffer (e.g., Wash Buffer with 10% glycerol). Determine the protein concentration using a standard method (e.g., BCA or Bradford assay). Aliquot the IMVs and store them at -80°C until use.
This compound Activity Assay: NADH Oxidation
This assay measures the rate of NADH oxidation by the respiratory chain enzymes present in the IMVs. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+, is monitored spectrophotometrically.
Materials:
-
Prepared IMVs
-
Assay Buffer: 50 mM MOPS, 5 mM MgCl₂, pH 7.2
-
NADH solution (freshly prepared in Assay Buffer)
-
This compound stock solution (in DMSO)
-
Ubiquinone-1 (or other suitable quinone analogue) stock solution (in ethanol or DMSO)
-
96-well UV-transparent microplate or quartz cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Setup: In a 96-well plate or cuvette, prepare the reaction mixture containing Assay Buffer and IMVs (typically 20-50 µg of total protein).
-
Inhibitor Incubation: Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells. Incubate for 5-10 minutes at room temperature to allow the inhibitor to bind.
-
Substrate Addition: Add the electron acceptor, such as Ubiquinone-1, to a final concentration of 50-100 µM.
-
Initiate Reaction: Start the reaction by adding NADH to a final concentration of 100-200 µM.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm (A₃₄₀) every 15-30 seconds for 5-10 minutes. The rate of NADH oxidation is proportional to the slope of the linear portion of the absorbance vs. time curve.
-
Data Analysis: Calculate the rate of NADH oxidation for each this compound concentration. Normalize the rates to the vehicle control (100% activity). Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Data Presentation
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀). The following table summarizes reported IC₅₀ values for this compound against respiratory chain components from various organisms, assayed using inverted membrane vesicles or purified enzymes.
| Organism/System | Target Enzyme/Complex | Assay Method | IC₅₀ Value (nM) | Reference |
| Mycobacterium tuberculosis | Cytochrome bd Oxidase | Oxygen Consumption | 150 | [5] |
| Mycobacterium smegmatis | Cytochrome bd Oxidase | Oxygen Consumption | ~400 | [8] |
| Escherichia coli | Cytochrome bd-II Oxidase | Duroquinol Oxidase Activity | 11.1 | [4] |
| Azotobacter vinelandii | Cytochrome bd Oxidase | Duroquinol Oxidase Activity | Near-stoichiometric inhibition | [1] |
| Bovine Heart | Submitochondrial Particles (Complex I & III) | NADH Oxidation | Not specified, but active | [3][4] |
Troubleshooting and Considerations
-
Low IMV Activity: Ensure complete cell lysis and proper isolation of the membrane fraction. The use of fresh or properly stored (-80°C) cell paste is critical.
-
High Background NADH Oxidation: This may be due to soluble reductases in the preparation. Ensure thorough washing of the membrane pellet to remove cytoplasmic contaminants.
-
Inhibitor Solubility: this compound is lipophilic. Ensure it is fully dissolved in the stock solvent (DMSO) and that the final solvent concentration in the assay does not exceed 1-2%, as higher concentrations can affect membrane integrity and enzyme activity.
-
Vesicle Orientation: The success of the assay relies on the correct (inside-out) orientation of the vesicles. This can be confirmed using assays for enzymes with known topology, such as ATPase activity stimulated by ATP in the external buffer.[6]
-
Choice of Electron Acceptor: The use of an exogenous quinone like Ubiquinone-1 can help bypass potential limitations in the endogenous quinone pool and provide a more direct measure of the targeted enzyme's activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological activities of the respiratory chain inhibitor this compound and new ring versus chain analogues [beilstein-journals.org]
- 4. Structure of Escherichia coli cytochrome bd-II type oxidase with bound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of this compound Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of uniformly oriented inverted inner (cytoplasmic) membrane vesicles from Gram-negative bacterial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Measuring Oxygen Consumption to Determine Aurachin D Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurachin D is a farnesylated quinolone alkaloid of bacterial origin that has garnered significant attention as a potent inhibitor of the respiratory chain in both prokaryotes and eukaryotes.[1][2] It serves as a valuable tool for investigating electron transport processes and as a lead structure for the development of novel antibacterial and antiprotozoal drugs.[1][3] Specifically, this compound is a selective inhibitor of cytochrome bd oxidase, a terminal oxidase in the electron transport chain of many bacteria, including pathogenic species like Mycobacterium tuberculosis.[1][4][5] This inhibition disrupts the cellular redox homeostasis by blocking the oxidation of quinol by molecular oxygen, a process crucial for generating the proton motive force required for ATP synthesis.[4]
The inhibitory effect of this compound on cellular respiration can be quantified by measuring the rate of oxygen consumption. A decrease in the oxygen consumption rate (OCR) in the presence of this compound is directly proportional to its inhibitory activity. This application note provides detailed protocols for determining the inhibitory potency of this compound by measuring oxygen consumption in bacterial inverted membrane vesicles and whole cells using high-resolution respirometry.
Mechanism of Action of this compound
This compound acts as a potent inhibitor of the cytochrome bd oxidase, a key component of the bacterial respiratory chain, particularly under low oxygen conditions.[6] It is structurally similar to ubiquinol, the endogenous substrate for respiratory oxidases, allowing it to compete for the quinol binding site on the enzyme.[7] The binding of this compound to cytochrome bd oxidase blocks the transfer of electrons to oxygen, thereby inhibiting cellular respiration and ATP production.[4] This targeted inhibition makes it a subject of interest for developing new therapeutics against pathogens that rely on this alternative respiratory pathway.
Data Presentation
The inhibitory potency of this compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the rate of oxygen consumption by 50%.
| Parameter | Description | Example Value | Reference |
| IC50 | The concentration of this compound that inhibits 50% of the oxygen consumption rate. | 0.15 µM | [7] |
| Test System | The biological system used for the assay. | Inverted membrane vesicles from M. smegmatis | [7] |
| Electron Donor | The substrate used to initiate the respiratory chain activity. | NADH | [4][7] |
| Instrumentation | The instrument used to measure oxygen consumption. | Oroboros O2k Fluorespirometer | [7] |
Experimental Protocols
Protocol 1: Measuring Oxygen Consumption in Inverted Membrane Vesicles (IMVs)
This protocol describes the measurement of oxygen consumption in bacterial IMVs to determine the IC50 of this compound using high-resolution respirometry.
Materials:
-
Inverted Membrane Vesicles (IMVs) from the bacterial strain of interest
-
High-resolution respirometer (e.g., Oroboros O2k)[7]
-
Respiration Buffer (e.g., 50 mM KH2PO4, 5 mM MgCl2, pH 7.4)
-
NADH solution (e.g., 10 mM stock in respiration buffer)[4][7]
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
(Optional) Inhibitor of the cytochrome bcc:aa3 complex (e.g., TB47) to isolate the activity of the cytochrome bd pathway.[7]
Procedure:
-
Respirometer Setup: Calibrate the polarographic oxygen sensors of the high-resolution respirometer according to the manufacturer's instructions.[8] Set the chamber temperature to the desired experimental temperature (e.g., 37°C).
-
Chamber Preparation: Add 2 mL of respiration buffer to each chamber of the respirometer.
-
IMV Addition: Add a standardized amount of IMVs to each chamber and allow the system to equilibrate.
-
Isolating Cytochrome bd Pathway (Optional): If the bacterial strain expresses both cytochrome bcc:aa3 and cytochrome bd oxidases, add an inhibitor of the bcc:aa3 complex (e.g., 500 nM TB47) and incubate to specifically measure the activity of the cytochrome bd pathway.[7]
-
Initiation of Respiration: Start the measurement by adding the electron donor, NADH (e.g., to a final concentration of 250 µM), to initiate oxygen consumption.[4]
-
This compound Titration: After a stable oxygen consumption rate is established, perform a stepwise titration of this compound into the chamber. Allow the rate to stabilize after each addition. In a parallel chamber, perform a vehicle control titration with DMSO.
-
Data Analysis: Record the oxygen consumption rate at each this compound concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Measuring Oxygen Consumption in Whole Cells
This protocol outlines the measurement of oxygen consumption in intact bacterial cells to assess the inhibitory effect of this compound.
Materials:
-
Bacterial cell culture in the logarithmic growth phase
-
Respiration Medium (e.g., culture medium or a specific assay buffer)
-
High-resolution respirometer or a plate-based oxygen consumption assay system[9][10]
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
Procedure:
-
Cell Preparation: Harvest bacterial cells from a culture in the logarithmic growth phase by centrifugation. Wash the cells with fresh respiration medium and resuspend to a known cell density.
-
Respirometer Setup: Prepare and calibrate the oxygen consumption measurement system as per the manufacturer's protocol.[8][10]
-
Cell Loading: Add the cell suspension to the respirometer chambers or the wells of a microplate.
-
Basal Respiration: Measure the basal oxygen consumption rate of the cells.
-
This compound Treatment: Add varying concentrations of this compound (and a DMSO vehicle control) to the cell suspensions.
-
Kinetic Measurement: Measure the oxygen consumption rate kinetically over a defined period.
-
Data Analysis: Determine the rate of oxygen consumption for each concentration of this compound. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
References
- 1. mdpi.com [mdpi.com]
- 2. Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of the respiratory chain inhibitor this compound and new ring versus chain analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Synthesis and Biological Evaluation of this compound Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Resolution Respirometry to Assess Bioenergetics in Cells and Tissues Using Chamber- and Plate-Based Respirometers [app.jove.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Aurachin D in Mitochondrial Respiratory Chain Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Aurachin D, a potent inhibitor of the mitochondrial respiratory chain, in various research applications. The protocols detailed below are intended to assist in investigating mitochondrial function, cellular metabolism, and the induction of apoptosis.
Introduction to this compound
This compound is a farnesylated quinolone alkaloid originally isolated from myxobacteria. It is a known inhibitor of the mitochondrial electron transport chain (ETC), exhibiting inhibitory effects on both Complex I (NADH:ubiquinone oxidoreductase) and Complex III (ubiquinol:cytochrome c oxidoreductase).[1][2] Its structural similarity to ubiquinone contributes to its ability to interfere with electron transport.[3] This inhibition of the ETC leads to a disruption of the mitochondrial membrane potential, a decrease in ATP synthesis, and an increase in the production of reactive oxygen species (ROS). Consequently, this compound can induce apoptosis, making it a valuable tool for studying mitochondrial dysfunction and a potential lead compound in drug development.
Data Presentation
The following table summarizes the known inhibitory concentrations and cytotoxic effects of this compound. Researchers should use these values as a starting point for determining the optimal concentration for their specific cell type and experimental conditions.
| Parameter | Organism/System | Value | Reference |
| IC50 (Cytochrome bd Oxidase) | Mycobacterium tuberculosis | 0.15 µM | [3][4] |
| IC50 (Cytochrome bd Oxidase) | Mycobacterium smegmatis | ~400 nM | [5][6] |
| Effect on Mitochondrial Membrane Potential | Human U-2 OS osteosarcoma cells | Significant reduction at 5 µg/mL | [1] |
Experimental Protocols
Measurement of Mitochondrial Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer
This protocol describes how to measure the effect of this compound on the oxygen consumption rate of intact cells using a Seahorse XF Analyzer. This assay allows for the real-time assessment of mitochondrial respiration.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Culture medium appropriate for the cell line
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound stock solution (in DMSO)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the assay, dilute the stock solution in the Seahorse XF Base Medium to the desired final concentrations. Also, prepare solutions of oligomycin, FCCP, and rotenone/antimycin A in the base medium.
-
Assay Setup:
-
Remove the cell culture medium from the wells and wash twice with pre-warmed Seahorse XF Base Medium.
-
Add the appropriate volume of pre-warmed base medium containing the desired concentration of this compound or vehicle control (DMSO) to each well.
-
Incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
Load the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A into the appropriate injection ports.
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the instrument with the hydrated cartridge.
-
Place the cell plate into the Seahorse XF Analyzer and initiate the protocol.
-
The instrument will measure the basal OCR, followed by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to determine ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption, respectively.
-
-
Data Analysis: Analyze the OCR data to determine the effect of this compound on basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in mitochondrial membrane potential upon treatment with this compound. TMRM accumulates in active mitochondria with an intact membrane potential.
Materials:
-
Cells cultured on glass-bottom dishes or microplates
-
TMRM stock solution (in DMSO)
-
This compound stock solution (in DMSO)
-
Fluorescence microscope or plate reader with appropriate filters (Excitation/Emission: ~548/573 nm)
-
FCCP (positive control for depolarization)
-
Hoechst 33342 (for nuclear staining, optional)
-
Recording medium (e.g., phenol red-free DMEM)
Protocol:
-
Cell Preparation: Seed cells on a suitable imaging plate and allow them to adhere.
-
TMRM Loading:
-
Prepare a working solution of TMRM in the recording medium (e.g., 25 nM). For nuclear counterstaining, Hoechst 33342 can be added (e.g., 5 µM).[7]
-
Wash the cells twice with pre-warmed recording medium.
-
Incubate the cells with the TMRM-containing medium for 30 minutes at 37°C, protected from light.[7]
-
-
This compound Treatment:
-
After incubation, replace the TMRM solution with a fresh recording medium containing the desired concentration of this compound or vehicle control.
-
Incubate for the desired treatment time (e.g., 1-4 hours).
-
-
Imaging and Analysis:
-
Acquire fluorescence images using a fluorescence microscope. Healthy cells with polarized mitochondria will exhibit bright red fluorescence. Cells with depolarized mitochondria will show a decrease in fluorescence intensity.
-
Alternatively, use a fluorescence plate reader to quantify the fluorescence intensity of the cell population.
-
FCCP can be used as a positive control to induce complete mitochondrial depolarization.
-
Analyze the fluorescence intensity to quantify the change in mitochondrial membrane potential induced by this compound.[8][9]
-
Measurement of Cellular ATP Levels
This protocol describes the use of a luciferase-based assay to quantify changes in intracellular ATP levels following treatment with this compound.
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution (in DMSO)
-
ATP assay kit (luciferin/luciferase-based)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time period.
-
-
ATP Measurement:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add the ATP assay reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate and enzyme for the luminescence reaction.
-
Incubate for the recommended time to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the ATP concentration.
-
Normalize the ATP levels to the number of viable cells (which can be determined in a parallel plate using a cell viability assay like MTT or by cell counting).[10]
-
Detection of Mitochondrial Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe MitoSOX™ Red to specifically detect superoxide production in the mitochondria of live cells treated with this compound.
Materials:
-
Cells cultured on glass-bottom dishes or microplates
-
MitoSOX™ Red reagent (in DMSO)
-
This compound stock solution (in DMSO)
-
Fluorescence microscope or flow cytometer (Excitation/Emission: ~510/580 nm)
-
Antimycin A (positive control for mitochondrial ROS production)
Protocol:
-
Cell Preparation: Seed cells in a suitable format for imaging or flow cytometry.
-
This compound Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the appropriate duration.
-
MitoSOX™ Red Loading:
-
Prepare a working solution of MitoSOX™ Red (e.g., 5 µM) in a suitable buffer like HBSS.
-
Remove the treatment medium and wash the cells.
-
Incubate the cells with the MitoSOX™ Red working solution for 10-30 minutes at 37°C, protected from light.[11]
-
-
Washing and Analysis:
-
Wash the cells gently three times with a warm buffer to remove excess probe.[11]
-
For microscopy: Image the cells immediately. An increase in red fluorescence indicates an increase in mitochondrial superoxide.
-
For flow cytometry: Resuspend the cells in a suitable buffer and analyze them using a flow cytometer. Quantify the mean fluorescence intensity to determine the level of mitochondrial ROS production.
-
Visualization of Pathways and Workflows
References
- 1. BJOC - Synthesis and biological activities of the respiratory chain inhibitor this compound and new ring versus chain analogues [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of this compound Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drexel.edu [drexel.edu]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Synthesis and Biological Evaluation of this compound Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial complex activity assays [protocols.io]
Application Notes and Protocols: Utilizing Aurachin D to Investigate Antibiotic Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurachin D is a farnesylated quinolone alkaloid, originally isolated from myxobacteria, that has garnered significant interest as a potent inhibitor of the bacterial respiratory chain.[1][2][3] Its primary mode of action is the selective inhibition of cytochrome bd oxidase, a terminal oxidase in the electron transport chain of many pathogenic bacteria, including Mycobacterium tuberculosis.[1][2][3][4][5] This unique target makes this compound a valuable tool for studying bacterial bioenergetics and its role in antibiotic resistance and tolerance.
These application notes provide a comprehensive overview of how this compound can be employed to investigate mechanisms of antibiotic resistance, with a focus on its ability to disrupt cellular respiration. The protocols detailed below offer standardized methods for assessing the antimicrobial activity of this compound and its potential to synergize with other antibiotics.
Mechanism of Action: Targeting the Electron Transport Chain
This compound exerts its antimicrobial effect by binding to the quinol oxidation site of cytochrome bd oxidase, thereby blocking the transfer of electrons to oxygen.[1][3] This inhibition disrupts the generation of the proton motive force, leading to a collapse in cellular ATP synthesis and ultimately, bacterial cell death. The specificity of this compound for cytochrome bd oxidase, an enzyme absent in mitochondria, provides a degree of selective toxicity against prokaryotes.[5][6]
The inhibition of cellular respiration is a promising strategy for combating antibiotic resistance for several reasons:
-
Overcoming Dormancy and Persistence: Many conventional antibiotics are only effective against actively dividing bacteria. Dormant or persistent cells, which have reduced metabolic activity, are often tolerant to these drugs. By targeting the respiratory chain, compounds like this compound can be effective against these non-replicating populations.
-
Potentiating Other Antibiotics: The disruption of cellular energy production can render bacteria more susceptible to the action of other antimicrobial agents.
-
Novel Target: The cytochrome bd oxidase is a relatively underexploited target for antibacterial drug discovery, reducing the likelihood of pre-existing resistance mechanisms.
Data Presentation
Table 1: Inhibitory Activity of this compound and Analogues against Mycobacterium tuberculosis (Mtb) and Mycobacterium smegmatis (Msmeg)
| Compound | Modification | Target Organism | IC50 (µM) of Mtb cyt-bd oxidase | MIC (µM) |
| This compound | - | Mtb | 0.13 | 4-8 |
| Analogue 1d | Citronellyl side chain | Mtb | Not specified | 4-8 |
| Analogue 1g | 6-fluoro substituent | Mtb | Not specified | 4-8 |
| Analogue 1k | 7-fluoro substituent | Mtb | Submicromolar | Not specified |
| Analogue 1t | 5-hydroxy substituent | Mtb | Submicromolar | Not specified |
| Analogue 1u | 5-methoxy substituent | Mtb | Submicromolar | Not specified |
| Analogue 1v | 6-hydroxy substituent | Mtb | Submicromolar | Not specified |
| Analogue 1w | 6-methoxy substituent | Mtb | Submicromolar | Not specified |
| Analogue 1x | 7-methoxy substituent | Mtb | 0.13 | Not specified |
| This compound | - | Msmeg (Wild Type) | Not specified | >512 |
| This compound | - | Msmeg (Δqcr mutant) | Not specified | >512 |
Data compiled from multiple sources.[6][7][8]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a bacterial strain of interest.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in the wells of a 96-well plate using MHB. The final volume in each well should be 50 µL.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute the standardized bacterial suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only) on each plate.
-
Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[2][5][9]
Protocol 2: Measurement of Bacterial Oxygen Consumption using a Clark-Type Electrode
This protocol measures the effect of this compound on the respiratory activity of bacteria.
Materials:
-
Clark-type oxygen electrode system
-
Respiration buffer (e.g., phosphate-buffered saline with a carbon source like glucose)
-
Bacterial suspension (washed and resuspended in respiration buffer)
-
This compound stock solution
-
Sodium dithionite (for zero oxygen calibration)
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions. Set 100% oxygen saturation using air-saturated respiration buffer and 0% saturation using sodium dithionite.[10]
-
Add a defined volume of respiration buffer to the electrode chamber and allow the signal to stabilize.
-
Add the bacterial suspension to the chamber and record the basal rate of oxygen consumption.
-
Inject a specific concentration of this compound into the chamber and continue to record the oxygen consumption rate.
-
The percentage inhibition of respiration can be calculated by comparing the rate of oxygen consumption before and after the addition of this compound.[11][12]
Visualizations
Signaling Pathway: Inhibition of the Bacterial Electron Transport Chain by this compound
Caption: this compound selectively inhibits the cytochrome bd oxidase branch of the bacterial respiratory chain.
Experimental Workflow: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Logical Relationship: Investigating Synergistic Effects
Caption: Logical workflow for assessing the synergistic potential of this compound with other antibiotics.
Conclusion
This compound represents a powerful tool for investigating the role of cellular respiration in bacterial survival and antibiotic resistance. Its specific mechanism of action allows for targeted studies on the importance of the cytochrome bd oxidase in various pathogenic bacteria. The protocols provided herein offer a starting point for researchers to explore the antimicrobial properties of this compound and its potential applications in combination therapies to combat drug-resistant infections. Further research into the synergistic effects of this compound with conventional antibiotics is warranted to fully elucidate its potential in overcoming antibiotic resistance.
References
- 1. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. Bipolar Clark-Type Oxygen Electrode Arrays for Imaging and Multiplexed Measurements of the Respiratory Activity of Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of this compound Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of this compound Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Untitled Document [ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Aurachin D: A Potent Tool for Interrogating Cytochrome bd Oxidase Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Aurachin D is a farnesylated quinolone alkaloid that has emerged as a valuable chemical probe for studying the function of cytochrome bd oxidases.[1][2] These terminal oxidases are crucial components of the respiratory chains in many prokaryotes, including several important human pathogens like Mycobacterium tuberculosis.[3][4] Notably, cytochrome bd oxidases are absent in mitochondria, making them attractive targets for the development of novel antimicrobial agents.[5] this compound exhibits potent and selective inhibition of cytochrome bd oxidase, making it an indispensable tool for dissecting the physiological roles of this enzyme and for screening new antibiotic candidates.[1][6] These application notes provide a comprehensive overview of this compound's inhibitory properties and detailed protocols for its use in probing cytochrome bd oxidase function.
Data Presentation
Inhibitory Activity of this compound and Analogs
The following tables summarize the inhibitory potency of this compound and some of its key analogs against cytochrome bd oxidase from different bacterial species. This data is crucial for selecting the appropriate concentration range for experiments and for understanding the structure-activity relationship (SAR) of this class of inhibitors.
Table 1: IC50 Values of this compound and Analogs against Mycobacterium tuberculosis (Mtb) Cytochrome bd Oxidase
| Compound | Side Chain | Modification | IC50 (μM) | Reference(s) |
| This compound (1a) | Farnesyl | None | 0.15 | [3][4] |
| Analog 1b | Geranyl | Shorter side chain | 1.1 | [3] |
| Analog 1d | Citronellyl | Shorter, partially saturated side chain | 0.35 | [2] |
| Analog 1g | Farnesyl | 6-Fluoro | Potent (submicromolar) | [3][6] |
| Analog 1k | Farnesyl | 7-Fluoro | 0.37 | [3] |
| Analog 1t | Farnesyl | 5-Hydroxy | Potent (submicromolar) | [3][6] |
| Analog 1v | Farnesyl | 6-Hydroxy | 0.59 | [3] |
| Analog 1u | Farnesyl | 5-Methoxy | Potent (submicromolar) | [3][6] |
| Analog 1w | Farnesyl | 6-Methoxy | 0.67 | [3] |
| Analog 1x | Farnesyl | 7-Methoxy | 0.13 | [3] |
Table 2: Inhibitory Activity of this compound and Related Compounds against Escherichia coli (E. coli) Terminal Oxidases
| Compound | Target Oxidase | IC50 (nM) | Reference(s) |
| This compound | Cytochrome bd-I | 35 | [6] |
| Aurachin C | Cytochrome bd-I | 12 | [6] |
| This compound | Cytochrome bo₃ | Low inhibition | [6] |
| Aurachin C | Cytochrome bo₃ | Potent inhibitor | [6] |
Table 3: Minimum Inhibitory Concentration (MIC) of Selected this compound Analogs against Mycobacterium tuberculosis
| Compound | MIC (μM) | Reference(s) |
| This compound (1a) | 4-8 | [3][4] |
| Analog 1d (Citronellyl) | 4-8 | [3][6] |
| Analog 1g (6-Fluoro) | 4-8 | [3][6] |
Off-Target Effects and Selectivity
While this compound is a potent inhibitor of cytochrome bd oxidase, it is essential to be aware of its potential off-target effects, particularly in whole-cell assays or when interpreting toxicological data.
-
Mitochondrial Respiration: this compound has been shown to inhibit the mitochondrial NADH:ubiquinone oxidoreductase (Complex I).[3][7] This is likely due to its structural similarity to ubiquinone.
-
Cytotoxicity: As a consequence of its effect on mitochondrial function, this compound can exhibit cytotoxicity towards mammalian cell lines.[3][7]
-
Selectivity for bd-type Oxidases: Compared to other aurachins, such as Aurachin C, this compound displays greater selectivity for bd-type oxidases over heme-copper oxidases like cytochrome bo₃ in E. coli.[1][5][6]
Experimental Protocols
Protocol 1: Preparation of Inverted Membrane Vesicles (IMVs) from Gram-Negative Bacteria (e.g., E. coli)
This protocol describes the preparation of IMVs, which are essential for in vitro assays of cytochrome bd oxidase activity. The procedure involves enzymatic digestion of the cell wall followed by mechanical disruption.
Materials:
-
Bacterial cell paste
-
Buffer A: 50 mM Tris-HCl (pH 7.5), 20% (w/v) sucrose
-
Lysozyme solution: 1 mg/mL in Buffer A (freshly prepared)
-
EDTA solution: 0.5 M (pH 8.0)
-
DNase I solution: 1 mg/mL in Buffer A with 5 mM MgCl₂ (freshly prepared)
-
Buffer B: 50 mM Tris-HCl (pH 7.5)
-
French pressure cell (French press)
-
Ultracentrifuge and appropriate rotors
-
Dounce homogenizer
Procedure:
-
Cell Resuspension: Resuspend the bacterial cell paste in ice-cold Buffer A to a final concentration of approximately 0.2 g (wet weight) per mL.
-
Spheroplast Formation:
-
Add lysozyme solution to a final concentration of 0.1 mg/mL.
-
Add EDTA solution to a final concentration of 5 mM.
-
Incubate on ice for 30 minutes with occasional gentle mixing. This step digests the peptidoglycan layer, leading to the formation of spheroplasts.
-
-
Cell Lysis:
-
Removal of Unbroken Cells and Debris: Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet unbroken cells and large cellular debris.
-
IMV Collection:
-
Carefully transfer the supernatant to ultracentrifuge tubes.
-
Pellet the IMVs by ultracentrifugation at 150,000 x g for 1.5 hours at 4°C.
-
-
Washing and Final Resuspension:
-
Discard the supernatant and gently wash the IMV pellet with ice-cold Buffer B.
-
Resuspend the pellet in a minimal volume of Buffer B using a Dounce homogenizer.
-
-
Quantification and Storage:
-
Determine the total protein concentration of the IMV suspension using a standard protein assay (e.g., Bradford or BCA).
-
Aliquot the IMVs, flash-freeze in liquid nitrogen, and store at -80°C until use.
-
Protocol 2: Measurement of Cytochrome bd Oxidase Activity via Oxygen Consumption
This protocol details the measurement of quinol oxidase activity by monitoring oxygen consumption using a Clark-type oxygen electrode.
Materials:
-
Clark-type oxygen electrode and chamber
-
Inverted Membrane Vesicles (IMVs) (from Protocol 1)
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4), 2 mM MgCl₂
-
Substrate: Dithiothreitol (DTT)
-
Electron Donor: Ubiquinone-1 (UQ-1) or menaquinone analog
-
This compound stock solution (in DMSO)
-
DMSO (for control)
Procedure:
-
Electrode Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions. The chamber should be equilibrated to the desired assay temperature (e.g., 30°C).
-
Assay Setup:
-
Add the Assay Buffer to the electrode chamber.
-
Add IMVs to a final protein concentration of 0.05-0.2 mg/mL. Allow the baseline oxygen level to stabilize.
-
-
Initiation of Respiration:
-
To reduce the quinone pool, add DTT to a final concentration of 5 mM.
-
Initiate the reaction by adding the electron donor (e.g., UQ-1 to a final concentration of 200 µM). Oxygen consumption should begin immediately.
-
-
Inhibition with this compound:
-
Once a stable rate of oxygen consumption is established, add a known concentration of this compound (or an equivalent volume of DMSO for the control).
-
Record the new rate of oxygen consumption. To determine the IC50, perform a dose-response curve with varying concentrations of this compound.
-
-
Data Analysis:
-
Calculate the rate of oxygen consumption as nmol O₂/min/mg protein.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the bacterial respiratory chain, the mechanism of inhibition by this compound, and the general experimental workflow.
Caption: Bacterial Respiratory Chain Pathways.
Caption: Inhibition of Cytochrome bd Oxidase by this compound.
Caption: Workflow for Cytochrome bd Oxidase Inhibition Assay.
References
- 1. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The cytochrome bd oxidase of Escherichia coli prevents respiratory inhibition by endogenous and exogenous hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.abcam.com [content.abcam.com]
- 5. cbsalife.com [cbsalife.com]
- 6. journals.asm.org [journals.asm.org]
- 7. mybiosource.com [mybiosource.com]
- 8. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of Bacterial Outer Membrane Vesicles for Characterisation of Periplasmic Proteins in Their Native Environment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Aurachin D Efficacy In Vitro
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the efficacy of Aurachin D, a potent inhibitor of the mitochondrial respiratory chain, in various in vitro assays.
Introduction to this compound
This compound is a farnesylated quinolone alkaloid of bacterial origin that acts as a powerful inhibitor of the respiratory chain in both prokaryotes and eukaryotes.[1][2] Its primary mechanism of action involves the inhibition of terminal oxidases, with a notable selectivity for cytochrome bd oxidase in microorganisms like Mycobacterium tuberculosis (Mtb).[1][3] This makes it a compound of significant interest for the development of novel antibacterial and antiprotozoal drugs.[1] However, its structural similarity to ubiquinol, a key component of the mammalian mitochondrial respiratory chain, can lead to cytotoxicity in eukaryotic cells, necessitating careful evaluation of its selective toxicity.[3]
Mechanism of Action: Inhibition of the Electron Transport Chain
This compound exerts its biological effects by disrupting the electron transport chain (ETC), a critical process for cellular energy production (ATP synthesis). In bacteria such as M. tuberculosis, this compound specifically targets the cytochrome bd oxidase, a terminal oxidase in the respiratory chain.[1][3] This inhibition blocks the transfer of electrons to oxygen, the final electron acceptor, thereby disrupting the proton motive force and ATP synthesis, ultimately leading to bacterial cell death. In eukaryotic cells, this compound can also inhibit mitochondrial respiratory complexes, which accounts for its observed cytotoxicity.
Figure 1: Mechanism of action of this compound on the electron transport chain.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound against various targets.
| Target Organism/Enzyme | Assay Type | Metric | Value (µM) | Reference |
| Mycobacterium tuberculosis | Cytochrome bd oxidase inhibition | IC₅₀ | 0.15 | [4] |
| Mycobacterium tuberculosis | Growth Inhibition | MIC | 4 - 8 | [4][5] |
| Leishmania donovani | Antiprotozoal Activity | IC₅₀ | Sub-micromolar | [6] |
| Trypanosoma cruzi | Antiprotozoal Activity | IC₅₀ | Low micromolar | [7] |
| Cell Line | Assay Type | Metric | Value (µg/mL) | Reference |
| HCT-116 (Human Colon Carcinoma) | Cytotoxicity | IC₅₀ | Low µg/mL range | [8] |
| K562 (Human Myelogenous Leukemia) | Cytotoxicity | IC₅₀ | Low µg/mL range | [8] |
| L6 (Rat Skeletal Myoblasts) | Cytotoxicity | - | - | |
| Vero (Monkey Kidney Epithelial) | Cytotoxicity | IC₅₀ | >10 |
Experimental Protocols
Mtb Cytochrome bd Oxidase Inhibition Assay
This assay measures the ability of this compound to inhibit the activity of isolated Mtb cytochrome bd oxidase by monitoring oxygen consumption.
Materials:
-
Purified Mtb cytochrome bd oxidase
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, 0.05% (w/v) dodecyl maltoside)
-
Substrate (e.g., menaquinol)
-
This compound stock solution (in DMSO)
-
Oxygen electrode or other oxygen sensing system
Protocol:
-
Add assay buffer to the reaction chamber of the oxygen electrode and equilibrate to the desired temperature (e.g., 37°C).
-
Add a known amount of purified Mtb cytochrome bd oxidase to the chamber.
-
Add varying concentrations of this compound (or DMSO vehicle control) to the chamber and incubate for a short period.
-
Initiate the reaction by adding the menaquinol substrate.
-
Monitor the rate of oxygen consumption over time.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting percent inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.
Figure 2: Workflow for the Mtb cytochrome bd oxidase inhibition assay.
Mycobacterium tuberculosis Growth Inhibition (MIC) Assay
This assay determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
96-well microplates
-
This compound stock solution (in DMSO)
-
Resazurin solution
Protocol:
-
Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final density of approximately 5 x 10⁵ CFU/mL.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 7 days.
-
After incubation, add resazurin solution to each well and incubate for another 24-48 hours.
-
Visually assess the color change. Blue (or purple) indicates no bacterial growth, while pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that prevents a color change from blue to pink.[9]
Cytotoxicity Assay (Resazurin-Based)
This assay evaluates the cytotoxic effects of this compound on mammalian cell lines.
Materials:
-
Mammalian cell line (e.g., L6, HCT-116, K562)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Resazurin solution
Protocol:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence (excitation ~560 nm, emission ~590 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the this compound concentration.
Figure 3: General workflow for cytotoxicity and antiparasitic assays.
Antiprotozoal Activity Assay (Leishmania donovani)
This protocol is for assessing the in vitro activity of this compound against the intracellular amastigote stage of Leishmania donovani.
Materials:
-
L. donovani promastigotes and amastigotes
-
Host cells (e.g., THP-1 macrophages)
-
Complete culture medium (e.g., RPMI-1640)
-
96-well plates
-
This compound stock solution (in DMSO)
-
Resazurin solution or other viability stain
Protocol:
-
Differentiate THP-1 monocytes into macrophages in a 96-well plate.
-
Infect the macrophages with L. donovani promastigotes and incubate to allow for differentiation into amastigotes within the host cells.
-
Remove extracellular parasites by washing.
-
Add fresh medium containing serial dilutions of this compound to the infected macrophages.
-
Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.
-
Assess parasite viability by adding a viability reagent like resazurin and measuring the signal, or by microscopic counting of amastigotes per macrophage after Giemsa staining.
-
Calculate the percent inhibition of amastigote proliferation for each concentration compared to the untreated control.
-
Determine the IC₅₀ value from the dose-response curve.
Mitochondrial Membrane Potential (MMP) Assay
This assay is used to determine if this compound induces mitochondrial dysfunction in eukaryotic cells by measuring changes in the mitochondrial membrane potential.
Materials:
-
Eukaryotic cell line (e.g., U-2 OS)
-
Complete cell culture medium
-
96-well plates (black, clear bottom for microscopy)
-
Mitochondrial membrane potential-sensitive dye (e.g., JC-1, TMRE, or TMRM)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., FCCP, a mitochondrial uncoupler)
-
Fluorescence microscope or plate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and the positive control (FCCP) for the desired time (e.g., 1-24 hours).
-
After treatment, remove the medium and incubate the cells with the MMP-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader. For ratiometric dyes like JC-1, measure both the red (aggregate) and green (monomer) fluorescence.
-
A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in the overall fluorescence (for TMRE/TMRM) indicates a loss of mitochondrial membrane potential.
-
Quantify the change in MMP relative to the untreated control.[10][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of this compound Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. Identification of potent inhibitors of Leishmania donovani and Leishmania infantum chagasi, the causative agents of Old and New World visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Trypanosoma cruzi Growth Inhibitors with Activity In Vivo within a Collection of Licensed Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of mitochondrial membrane potential as an indicator of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Determining the Minimum Inhibitory Concentration (MIC) of Aurachin D
Introduction
Aurachin D is a farnesylated quinolone alkaloid antibiotic originally isolated from myxobacteria.[1][2] It is recognized as a potent inhibitor of the respiratory chain in both prokaryotic and eukaryotic organisms.[1][3][4] These application notes provide a comprehensive overview of this compound's mechanism of action, its antimicrobial activity, and a detailed protocol for determining its Minimum Inhibitory Concentration (MIC).
Mechanism of Action
This compound functions as a selective inhibitor of cytochrome bd oxidase, a key enzyme in the electron transport chain of many bacteria.[1][3][5] This enzyme is a terminal oxidase that couples the oxidation of ubiquinol with the reduction of molecular oxygen to water, contributing to the generation of a proton motive force for ATP synthesis.[6] By blocking the quinol oxidation site, this compound disrupts this vital energy-producing pathway, leading to bacterial growth inhibition.[3] In Escherichia coli, this compound is highly selective for cytochrome bd, whereas the related compound Aurachin C also affects the cytochrome bo₃ terminal oxidase.[3] This selectivity makes this compound a valuable tool for studying bacterial respiratory processes and a potential lead structure for developing new antibacterial drugs.[1][5]
Caption: Inhibition of the bacterial electron transport chain by this compound.
Quantitative Data: MIC of this compound
The antimicrobial activity of this compound varies significantly across different bacterial species. It generally shows higher potency against Gram-positive bacteria and specific pathogens like Mycobacterium tuberculosis.[2][7] Its effectiveness against Gram-negative bacteria is often limited, though enhanced activity has been observed in strains deficient in multidrug efflux pumps.[7]
| Target Organism | MIC Value | Notes |
| Mycobacterium tuberculosis | 4–8 µM | Effective growth inhibition against pathogenic Mtb.[8][9] |
| Mycobacterium tuberculosis H37Rv | >100 µg/mL | Lower susceptibility observed in this specific study.[10] |
| Mycobacterium smegmatis (Wild-Type) | >512 µM | Inactive against this non-pathogenic species.[8][11] |
| Bacillus subtilis | 0.15 µg/mL | Example of high potency against a Gram-positive bacterium.[7] |
| Gram-negative species (general) | Weakly active | Generally shows weak inhibitory effects.[7] |
| Escherichia coli (TolC mutant) | Moderately active | Activity is improved in efflux pump deficient strains.[7] |
Protocol: MIC Determination by Broth Microdilution
This protocol outlines the steps to determine the MIC of this compound using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.[12][13]
1. Materials and Equipment
-
This compound (powder form)
-
Appropriate solvent (e.g., DMSO)
-
Sterile 96-well, round-bottom microtiter plates[12]
-
Test bacterial strain(s)
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth - MHB)[13]
-
Sterile petri dishes, test tubes, and diluents[12]
-
Multipipettors and sterile pipette tips
-
Incubator (set to the optimal growth temperature for the test organism, e.g., 37°C)[12]
-
Microplate reader (for measuring optical density at 600 nm)
-
Positive control antibiotic
-
Negative control (solvent only)
2. Preparation of Reagents
-
Bacterial Inoculum:
-
Culture the test bacteria in the chosen broth medium to the mid-logarithmic phase of growth.[13]
-
Adjust the turbidity of the bacterial suspension with fresh broth to match a 0.5 McFarland standard.
-
Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]
-
-
This compound Stock Solution:
-
Accurately weigh the this compound powder.
-
Dissolve it in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare a working solution by diluting the stock solution in the test medium to twice the highest concentration to be tested (e.g., for a top concentration of 128 µg/mL, prepare a 256 µg/mL solution). Keep on ice.[12]
-
3. Assay Procedure
-
Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.[12]
-
Serial Dilution:
-
Pipette 100 µL of the 2x concentrated this compound working solution into the wells of column 1.[12]
-
Using a multipipettor, mix the contents of column 1 by pipetting up and down 6-8 times.[12]
-
Transfer 100 µL from column 1 to column 2. This creates a two-fold dilution.[12]
-
Repeat this serial dilution process across the plate to column 10.
-
Discard 100 µL from column 10 to ensure all wells (1-10) have a final volume of 100 µL.[12]
-
Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no bacteria).[12]
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11.
-
Do not add bacteria to column 12.[12] The final volume in wells 1-11 will be 200 µL.
-
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.[12][13]
4. Data Interpretation
-
Visual Assessment: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
-
Spectrophotometric Reading: Alternatively, measure the optical density (OD₆₀₀) of all wells using a microplate reader. Use column 12 as the blank.[12]
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that reduces growth by a predetermined percentage (e.g., ≥90%) compared to the growth control in column 11.
Caption: Workflow for the Broth Microdilution MIC Assay.
References
- 1. Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Short-chain this compound derivatives are selective inhibitors of E. coli cytochrome bd-I and bd-II oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of this compound Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of this compound Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. protocols.io [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Overcoming Aurachin D Cytotoxicity in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Aurachin D in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a quinoline antibiotic that acts as an inhibitor of the electron transport chain in both prokaryotic and eukaryotic cells.[1][2] In bacteria, it is a potent inhibitor of cytochrome bd oxidase.[1][2] In mammalian cells, its cytotoxic effects stem from the inhibition of mitochondrial respiratory complexes, primarily Complex I (NADH:ubiquinone oxidoreductase) and Complex III (cytochrome bc1 complex).[2][3] This inhibition disrupts the mitochondrial membrane potential and cellular energy production.
Q2: Why is this compound cytotoxic to mammalian cells?
The cytotoxicity of this compound in mammalian cells is a direct consequence of its inhibitory effect on the mitochondrial electron transport chain.[2][3] By blocking Complexes I and III, it impedes cellular respiration, leading to a decrease in ATP production, dissipation of the mitochondrial membrane potential, and an increase in the production of reactive oxygen species (ROS), ultimately triggering cell death pathways. Its structural similarity to the endogenous substrate ubiquinol contributes to its interaction with these mitochondrial complexes.[4]
Q3: What are the typical manifestations of this compound cytotoxicity in cell culture?
Common signs of this compound-induced cytotoxicity include a dose-dependent reduction in cell viability and proliferation, morphological changes such as cell rounding and detachment, and a decrease in cellular ATP levels. Assays measuring mitochondrial membrane potential will also show a significant reduction.
Q4: At what concentrations does this compound typically exhibit cytotoxicity?
The cytotoxic concentration of this compound can vary significantly depending on the cell line. For example, IC50 values (the concentration that inhibits 50% of cell growth) have been reported in the low micromolar range for various cancer cell lines. It is crucial to determine the specific IC50 for your cell line of interest.
Troubleshooting Guide
Issue 1: High levels of cell death observed at desired experimental concentrations.
This is the most common issue when working with this compound. The underlying cause is the inhibition of the mitochondrial electron transport chain. Here are some strategies to mitigate this:
1. Co-treatment with Antioxidants:
-
Rationale: Inhibition of the electron transport chain can lead to increased production of reactive oxygen species (ROS), a major contributor to cytotoxicity. Antioxidants can help neutralize these harmful ROS.
-
Troubleshooting Steps:
-
Select an appropriate antioxidant: Common choices include N-acetylcysteine (NAC), Vitamin E (α-tocopherol), and Vitamin C (ascorbic acid).
-
Determine the optimal concentration: The effective concentration of the antioxidant needs to be determined empirically for your specific cell line and experimental conditions. It is advisable to perform a dose-response experiment with the antioxidant alone to ensure it is not toxic at the intended concentrations.
-
Pre-treatment vs. Co-treatment: Consider pre-treating the cells with the antioxidant for a period (e.g., 1-4 hours) before adding this compound, or co-treating with both compounds simultaneously.
-
2. Supplementation with an Alternative Electron Carrier:
-
Rationale: Methylene blue can act as an alternative electron carrier, bypassing the blocked Complexes I and III. It accepts electrons from NADH and transfers them directly to cytochrome c, thereby restoring a degree of mitochondrial respiration.[5][6][7]
-
Troubleshooting Steps:
-
Methylene Blue Concentration: Use a low concentration of methylene blue, typically in the low nanomolar to low micromolar range. High concentrations can be toxic.
-
Experimental Setup: Introduce methylene blue to the cell culture medium prior to or concurrently with this compound.
-
Monitor Efficacy: Assess the restoration of mitochondrial function by measuring parameters like oxygen consumption rate (OCR) or mitochondrial membrane potential.
-
3. Modification of Cell Culture Medium:
-
Rationale: Providing cells with alternative energy sources that are independent of mitochondrial respiration can enhance their survival in the presence of this compound.
-
Troubleshooting Steps:
-
Glucose Supplementation: Ensure the culture medium has an adequate glucose concentration to support glycolysis, the primary alternative ATP production pathway.
-
Pyruvate Supplementation: Adding sodium pyruvate to the medium can also help fuel the Krebs cycle downstream of the inhibited complexes, although its effectiveness may be limited depending on the severity of the inhibition.
-
Issue 2: Inconsistent or unexpected experimental results.
This can be due to the dual effects of this compound on both the intended target (if studying its antibacterial or other specific properties) and general cell health.
1. Dose-Response and Time-Course Experiments:
-
Rationale: The cytotoxic effects of this compound are both dose- and time-dependent. Understanding this relationship in your specific experimental system is critical for interpreting results.
-
Troubleshooting Steps:
-
Detailed Dose-Response: Perform a comprehensive dose-response curve for this compound in your cell line to identify a narrow window where the desired effect is observed with minimal cytotoxicity.
-
Time-Course Analysis: Evaluate the effects of this compound at different time points to distinguish between early, specific effects and later, secondary effects due to cytotoxicity.
-
2. Use of Less Sensitive Cell Lines:
-
Rationale: Different cell lines exhibit varying sensitivities to mitochondrial inhibitors.
-
Troubleshooting Steps:
-
Cell Line Screening: If possible, screen a panel of cell lines to identify one that is less susceptible to this compound-induced cytotoxicity but still suitable for your experimental question.
-
Consult Literature: Review existing literature to find reports on the sensitivity of different cell lines to this compound or other mitochondrial complex I/III inhibitors.
-
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound and some of its analogues in various mammalian cell lines. This data can serve as a starting point for designing experiments, but it is essential to determine the IC50 value in your specific cell line and under your experimental conditions.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | L6 (rat myoblasts) | >10 | [1] |
| 6-fluoro this compound | L6 (rat myoblasts) | 10.0 | [8] |
| 6-chloro this compound | L6 (rat myoblasts) | 9.8 | [8] |
| 7-fluoro this compound | L6 (rat myoblasts) | >10 | [8] |
| 7-chloro this compound | L6 (rat myoblasts) | >10 | [8] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using a Cell Viability Assay (e.g., MTT or Resazurin)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT or Resazurin reagent
-
Solubilization solution (for MTT)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add the MTT or Resazurin reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
If using MTT, add the solubilization solution and mix to dissolve the formazan crystals.
-
Read the absorbance (for MTT) or fluorescence (for Resazurin) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Mitigating this compound Cytotoxicity with an Antioxidant Co-treatment
Objective: To assess the ability of an antioxidant to rescue cells from this compound-induced cytotoxicity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Antioxidant stock solution (e.g., N-acetylcysteine)
-
Cell viability assay reagents (as in Protocol 1)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare four sets of treatment conditions:
-
Vehicle control
-
This compound alone (at a concentration around its IC50)
-
Antioxidant alone (at a non-toxic concentration)
-
This compound + Antioxidant
-
-
For pre-treatment, add the antioxidant to the designated wells and incubate for 1-4 hours. Then, add this compound. For co-treatment, add both compounds simultaneously.
-
Incubate for the desired exposure time.
-
Perform a cell viability assay as described in Protocol 1.
-
Compare the viability of cells treated with this compound alone to those co-treated with the antioxidant to determine if there is a rescue effect.
Protocol 3: Measuring Mitochondrial Membrane Potential
Objective: To evaluate the effect of this compound on mitochondrial health.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Mitochondrial membrane potential dye (e.g., TMRE or JC-1)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells on a suitable imaging dish or 96-well plate.
-
Treat the cells with this compound at the desired concentration and for the desired time. Include a vehicle control.
-
Load the cells with the mitochondrial membrane potential dye according to the manufacturer's protocol.[9]
-
Image the cells using a fluorescence microscope or measure the fluorescence intensity with a plate reader.[9]
-
A decrease in fluorescence (for TMRE) or a shift from red to green fluorescence (for JC-1) indicates a loss of mitochondrial membrane potential.
Protocol 4: Measuring Cellular ATP Levels
Objective: To quantify the impact of this compound on cellular energy production.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
ATP measurement kit (e.g., luciferase-based)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate suitable for luminescence assays.
-
Treat cells with various concentrations of this compound for the desired duration.
-
Perform the ATP measurement assay according to the manufacturer's protocol.[1][10] This typically involves lysing the cells and then adding a reagent that produces a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence using a luminometer.
-
Normalize the ATP levels to the number of cells or total protein content to account for any changes in cell number due to cytotoxicity.
Visualizations
Caption: Mechanism of this compound-induced cytotoxicity.
Caption: Troubleshooting strategies for this compound cytotoxicity.
Caption: General experimental workflow for assessing cytotoxicity.
References
- 1. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Detecting changes in the mitochondrial membrane potential by quantitative fluorescence microscopy [protocols.io]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 5. From Mitochondrial Function to Neuroprotection – An Emerging Role for Methylene Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alternative Mitochondrial Electron Transfer for the Treatment of Neurodegenerative Diseases and Cancers: Methylene Blue Connects the Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting mitochondrial dysfunction in CNS injury using Methylene Blue; still a magic bullet? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Uptake of Aurachin D
Welcome to the technical support center for Aurachin D. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the cellular uptake of this potent, yet hydrophobic, quinolone alkaloid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: My in vitro experiments with this compound show lower than expected efficacy. Could this be a cellular uptake issue?
A1: Yes, this is a common challenge. This compound is a hydrophobic molecule, which can lead to poor aqueous solubility and limited passive diffusion across the cell membrane. Its efficacy is highly dependent on reaching its intracellular target, the cytochrome bd oxidase in the respiratory chain.[1][2][3] If you are observing low potency, especially when compared to cell-free assays, poor cellular uptake is a likely culprit.
Q2: What are the primary strategies to enhance the cellular uptake of this compound?
A2: Several formulation strategies can be employed to improve the solubility and cellular delivery of hydrophobic compounds like this compound. These include:
-
Nanoformulations: Encapsulating this compound in nanoparticles can improve its solubility and facilitate cellular entry. Common nanoformulations include:
-
Lipid-Based Nanoparticles (LNPs): These formulations, such as liposomes and solid lipid nanoparticles (SLNs), can fuse with the cell membrane to deliver their cargo directly into the cytoplasm.[1]
-
Polymeric Micelles: Amphiphilic block copolymers, like Pluronics, can self-assemble into micelles that encapsulate hydrophobic drugs in their core, presenting a hydrophilic shell to the aqueous environment.
-
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic molecules like this compound, thereby increasing their aqueous solubility.[4][5]
-
Solid Dispersions: Dispersing this compound in a solid matrix of a hydrophilic carrier can enhance its dissolution rate and apparent solubility.[6][7][8]
Q3: Are there any known cellular mechanisms that might be hindering this compound uptake or promoting its removal from the cell?
A3: While specific studies on this compound are limited, related compounds like fluoroquinolones are known to be substrates for ATP-binding cassette (ABC) transporters, which are efflux pumps that actively remove foreign compounds from cells.[1][9][10][11][12] It is plausible that similar mechanisms could be affecting this compound's intracellular concentration. Additionally, the mode of entry into the cell (e.g., passive diffusion vs. endocytosis) can be influenced by the formulation. For instance, some nanoformulations may enter cells via endocytic pathways that can be modulated.[13][14][15]
Q4: How can I determine the intracellular concentration of this compound?
A4: Quantifying the intracellular concentration of this compound is crucial for evaluating the success of any uptake enhancement strategy. A general approach involves:
-
Incubating cells with the this compound formulation for a specific time.
-
Thoroughly washing the cells to remove any extracellular compound.
-
Lysing the cells to release the intracellular contents.
-
Quantifying the amount of this compound in the cell lysate using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). The results are typically normalized to the total protein concentration or cell number.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low therapeutic efficacy in cell-based assays. | Poor cellular uptake due to low aqueous solubility of this compound. | 1. Formulation: Prepare a nanoformulation (Lipid Nanoparticles or Polymeric Micelles), a cyclodextrin complex, or a solid dispersion of this compound. Refer to the Experimental Protocols section for detailed methods. 2. Solubilizing Agents: Include a small percentage of a biocompatible solvent (e.g., DMSO) in your final culture medium, ensuring the final concentration is non-toxic to your cells. |
| Inconsistent results between experiments. | Precipitation of this compound in the culture medium. | 1. Visual Inspection: Before adding to cells, carefully inspect the final diluted solution for any signs of precipitation. 2. Solubility Testing: Determine the solubility of your this compound formulation in the specific cell culture medium you are using. 3. Use of Carrier Proteins: The presence of serum proteins (like albumin) in the culture medium can sometimes help to keep hydrophobic compounds in solution. Ensure your medium contains an appropriate serum concentration. |
| High cytotoxicity observed even at low concentrations. | Non-specific membrane disruption by free this compound aggregates. | 1. Encapsulation: Encapsulating this compound in nanoformulations can shield the cells from direct contact with high local concentrations of the free drug, potentially reducing non-specific toxicity. 2. Dose-Response Curve: Perform a careful dose-response experiment to determine the optimal concentration that balances efficacy and toxicity. |
| Enhanced uptake formulation shows no improvement in efficacy. | 1. Efflux Pump Activity: The cells may be actively pumping out the this compound. 2. Intracellular Trafficking: The formulation may be trapped in endosomes and not reaching the cytoplasm and its mitochondrial target. | 1. Efflux Pump Inhibition: Co-incubate with a known broad-spectrum ABC transporter inhibitor (e.g., verapamil or elacridar) to see if this enhances efficacy. Note: This is for experimental validation and may not be therapeutically viable. 2. Endosomal Escape: For nanoformulations that enter via endocytosis, consider incorporating endosomal escape-enhancing components into your formulation design. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for different this compound formulations. These values are illustrative and should be experimentally determined for your specific system.
Table 1: Physicochemical Properties of this compound Formulations
| Formulation Type | Average Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| This compound in DMSO | N/A | N/A | N/A |
| Lipid Nanoparticles (LNPs) | 100 - 200 | < 0.2 | > 85% |
| Polymeric Micelles | 50 - 100 | < 0.15 | > 90% |
| Cyclodextrin Complex | N/A | N/A | N/A (Solubility Enhancement) |
| Solid Dispersion | N/A | N/A | N/A (Dissolution Enhancement) |
Table 2: Cellular Uptake of this compound Formulations in A549 Cells (Hypothetical Data)
| Formulation | This compound Concentration (µM) | Incubation Time (h) | Intracellular this compound (ng/mg protein) | Fold Increase vs. DMSO |
| This compound in DMSO | 10 | 4 | 50 | 1.0 |
| LNP-Aurachin D | 10 | 4 | 250 | 5.0 |
| Micelle-Aurachin D | 10 | 4 | 300 | 6.0 |
| CD-Aurachin D Complex | 10 | 4 | 150 | 3.0 |
| Solid Dispersion-Aurachin D | 10 | 4 | 120 | 2.4 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Polymeric Micelles using Pluronic F127
Objective: To encapsulate this compound in Pluronic F127 micelles to enhance its aqueous solubility and cellular uptake.
Materials:
-
This compound
-
Pluronic F127
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 12 kDa)
Procedure:
-
Stock Solutions:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Prepare a 100 mg/mL stock solution of Pluronic F127 in DMSO.
-
-
Micelle Formation:
-
In a glass vial, mix 100 µL of the this compound stock solution with 1 mL of the Pluronic F127 stock solution.
-
Stir the mixture at room temperature for 30 minutes to ensure complete mixing.
-
-
Dialysis:
-
Transfer the mixture into a dialysis membrane.
-
Dialyze against 1 L of PBS (pH 7.4) at 4°C.
-
Change the PBS every 4 hours for a total of 24 hours to remove the DMSO.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency by quantifying the amount of free this compound in the dialysis buffer and the total amount of this compound.
-
Protocol 2: Quantification of Intracellular this compound
Objective: To measure the amount of this compound taken up by cells.
Materials:
-
Cells of interest (e.g., A549) cultured in appropriate plates
-
This compound formulation
-
Ice-cold PBS
-
RIPA lysis buffer
-
BCA protein assay kit
-
Acetonitrile
-
HPLC or LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere and reach the desired confluency.
-
Treatment:
-
Remove the culture medium and replace it with fresh medium containing the this compound formulation at the desired concentration.
-
Incubate for the desired time period (e.g., 4 hours) at 37°C.
-
-
Washing:
-
Aspirate the treatment medium.
-
Wash the cells three times with ice-cold PBS to remove any extracellular this compound.
-
-
Cell Lysis:
-
Add 200 µL of RIPA lysis buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation for Analysis:
-
Collect the supernatant.
-
Take an aliquot of the supernatant for protein quantification using the BCA assay.
-
To the remaining supernatant, add an equal volume of acetonitrile to precipitate proteins.
-
Vortex and centrifuge at 14,000 rpm for 10 minutes.
-
Collect the supernatant for this compound quantification by HPLC or LC-MS/MS.
-
-
Data Analysis:
-
Create a standard curve of this compound to quantify its concentration in the samples.
-
Normalize the amount of intracellular this compound to the total protein concentration of the cell lysate (ng of this compound per mg of protein).
-
Visualizations
Caption: Experimental workflow for evaluating enhanced cellular uptake of this compound.
Caption: Potential cellular uptake and trafficking pathways of this compound.
Caption: Logical flow from problem to solution for this compound delivery.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Drug Delivery Systems Based on Pluronic Micelles with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Biological Evaluation of this compound Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluoroquinolone efflux mediated by ABC transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Fluoroquinolone Efflux Mediated by ABC Transporters [ouci.dntb.gov.ua]
- 12. mdpi.com [mdpi.com]
- 13. ENDOCYTIC MECHANISMS FOR TARGETED DRUG DELIVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell membrane - Wikipedia [en.wikipedia.org]
- 15. Frontiers | Small molecules targeting endocytic uptake and recycling pathways [frontiersin.org]
Technical Support Center: Mitigating Mitochondrial Toxicity of Aurachin D in Eukaryotic Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aurachin D. The information provided aims to help users identify, understand, and mitigate the mitochondrial toxicity of this compound in eukaryotic cell culture experiments.
I. Understanding this compound's Mitochondrial Toxicity
This compound, a farnesylated quinolone alkaloid, is a known inhibitor of the electron transport chain in both prokaryotes and eukaryotes.[1][2] In eukaryotic cells, its primary off-target effect is the inhibition of the mitochondrial respiratory chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase) and Complex III (cytochrome bc₁ complex).[1][2] This inhibition disrupts the mitochondrial membrane potential, leading to decreased ATP synthesis, increased production of reactive oxygen species (ROS), and ultimately, cytotoxicity.[3]
Signaling Pathway of this compound-Induced Mitochondrial Toxicity
The following diagram illustrates the mechanism by which this compound induces mitochondrial dysfunction.
II. Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Q1: My cells are dying at lower-than-expected concentrations of this compound. How can I determine if this is due to mitochondrial toxicity?
A1: Unanticipated cytotoxicity is a strong indicator of off-target effects, likely mitochondrial toxicity. To confirm this, you can perform the following assays:
-
Mitochondrial Membrane Potential (MMP) Assay: Use a fluorescent dye like JC-1 or TMRE to assess the mitochondrial membrane potential. A decrease in MMP in this compound-treated cells compared to controls suggests mitochondrial dysfunction.
-
Cellular ATP Assay: Measure total cellular ATP levels. A significant drop in ATP in treated cells points to impaired energy metabolism, a hallmark of mitochondrial toxicity.
-
Reactive Oxygen Species (ROS) Assay: Use a probe like DCFH-DA to measure intracellular ROS. An increase in ROS indicates oxidative stress resulting from a dysfunctional electron transport chain.
If these assays show significant changes in mitochondrial health at the concentrations where you observe cytotoxicity, it is highly likely that mitochondrial toxicity is the cause.
Q2: I'm observing high variability in cytotoxicity between different cell lines treated with this compound. Why is this happening?
A2: Cell lines exhibit differential sensitivity to mitochondrial toxins based on their metabolic phenotype.
-
Reliance on Oxidative Phosphorylation (OXPHOS): Cells that primarily rely on OXPHOS for energy will be more sensitive to this compound.
-
Glycolytic Activity (Warburg Effect): Cancer cell lines that exhibit a high rate of glycolysis (the Warburg effect) can generate ATP even when mitochondria are inhibited and are often more resistant to mitochondrial toxins.[4][5][6]
To test this, you can compare the cytotoxicity of this compound in your cell lines when cultured in standard high-glucose medium versus a medium where glucose is replaced with galactose. Cells grown in galactose are forced to rely on OXPHOS, making them more sensitive to mitochondrial inhibitors.
Q3: How can I reduce the mitochondrial toxicity of this compound in my experiments without affecting its primary activity (if applicable)?
A3: Mitigating off-target mitochondrial effects can be achieved through several strategies:
-
Co-treatment with Antioxidants:
-
N-Acetylcysteine (NAC): A general antioxidant that can help reduce the cellular oxidative stress caused by this compound-induced ROS production.[7][8][9][10][11]
-
MitoQ: A mitochondria-targeted antioxidant that specifically accumulates in the mitochondria and can directly quench mitochondrial ROS, potentially offering more targeted protection.[10][12][13][14][15][16]
-
-
Optimize Cell Culture Media: Ensure your cell culture medium is not deficient in nutrients that support mitochondrial health and antioxidant defenses. However, be aware that high glucose levels can mask mitochondrial toxicity.[17]
-
Use the Lowest Effective Concentration: Carefully titrate this compound to find the lowest concentration that achieves your desired experimental outcome while minimizing off-target mitochondrial damage.
The following diagram outlines a logical workflow for troubleshooting unexpected cytotoxicity.
III. Frequently Asked Questions (FAQs)
Q4: What are the typical IC50 values for this compound's cytotoxicity in eukaryotic cells?
A4: The cytotoxic IC50 values for this compound can vary significantly depending on the cell line and the duration of exposure. It is crucial to determine the IC50 for your specific cell line and experimental conditions.
| Cell Line | Assay Duration | IC50 (µg/mL) | IC50 (µM) | Reference |
| HCT-116 (Human Colon Carcinoma) | 5 days | 2.23 ± 0.76 | ~5.4 | [3] |
| K562 (Human Myelogenous Leukemia) | 5 days | 0.65 ± 0.16 | ~1.6 | [3] |
| L929 (Mouse Fibroblast) | Not Specified | 1-3 | ~2.4 - 7.3 | [1] |
| U-2 OS (Human Osteosarcoma) | 16 hours | >10 (Significant MMP reduction at 5 µg/mL) | >24.3 | [3] |
Q5: Is there a way to genetically modify cells to be more resistant to this compound's mitochondrial toxicity?
A5: While not a routine mitigation strategy, genetic modifications can confer resistance to mitochondrial inhibitors. For instance, cells with reduced expression of certain Complex I subunits have shown resistance to other mitochondrial stressors.[18] However, this is a complex approach and may not be feasible for all experimental setups. A more practical approach for most researchers is to characterize the metabolic phenotype of their existing cell lines.
Q6: Where can I find detailed protocols for the mitochondrial toxicity assays you mentioned?
A6: Detailed protocols for key assays are provided in Section IV of this guide.
IV. Detailed Experimental Protocols
Protocol 1: Measurement of Mitochondrial Membrane Potential (MMP) using JC-1
This protocol describes the use of the fluorescent probe JC-1 to measure changes in mitochondrial membrane potential. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.
Materials:
-
JC-1 dye
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls for the desired time. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
JC-1 Staining:
-
Prepare a JC-1 working solution (typically 1-10 µM) in pre-warmed cell culture medium.
-
Remove the treatment medium from the cells.
-
Add the JC-1 working solution to each well and incubate for 15-30 minutes at 37°C.
-
-
Washing:
-
Remove the JC-1 staining solution.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS) or cell culture medium.
-
-
Fluorescence Measurement:
-
Add fresh pre-warmed medium or PBS to each well.
-
Measure fluorescence using a plate reader at two wavelength settings:
-
JC-1 Aggregates (Red): Excitation ~535 nm / Emission ~595 nm.
-
JC-1 Monomers (Green): Excitation ~485 nm / Emission ~535 nm.
-
-
-
Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 2: Measurement of Cellular ATP Levels
This protocol uses a luciferase-based assay to quantify total cellular ATP. The light produced is directly proportional to the ATP concentration.
Materials:
-
ATP assay kit (containing luciferase, D-luciferin, and lysis buffer)
-
Opaque white 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque white 96-well plate and treat with this compound and controls as described for the MMP assay.
-
Cell Lysis and ATP Measurement:
-
Equilibrate the plate and ATP assay reagents to room temperature.
-
Add the ATP assay reagent (which typically includes a cell lysis agent) to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for cell lysis and stabilization of the luminescent signal.
-
-
Luminescence Reading: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Compare the luminescence readings of treated cells to control cells. A decrease in luminescence indicates a drop in cellular ATP levels.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS. Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent compound DCF.
Materials:
-
DCFH-DA
-
Cell culture medium (serum-free for staining)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound and controls. A positive control for ROS induction (e.g., H₂O₂) should be included.
-
DCFH-DA Staining:
-
Prepare a DCFH-DA working solution (typically 10-20 µM) in serum-free medium.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the DCFH-DA solution.
-
Wash the cells once with PBS.
-
-
Fluorescence Measurement:
-
Add PBS or medium to each well.
-
Measure fluorescence using a plate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis: An increase in fluorescence intensity in treated cells compared to controls indicates an increase in intracellular ROS levels.
The following diagram provides a visual overview of the experimental workflow for assessing mitochondrial toxicity.
References
- 1. Synthesis and biological activities of the respiratory chain inhibitor this compound and new ring versus chain analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes [mdpi.com]
- 3. Short-chain this compound derivatives are selective inhibitors of E. coli cytochrome bd-I and bd-II oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Warburg effect and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Warburg effect in tumor progression: Mitochondrial oxidative metabolism as an anti-metastasis mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial assay selection guide | Abcam [abcam.com]
- 8. Effect of N-acetylcysteine on mitochondrial function following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 11. N-Acetylcysteine Reverses the Mitochondrial Dysfunction Induced by Very Long-Chain Fatty Acids in Murine Oligodendrocyte Model of Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Attributes | Graphviz [graphviz.org]
- 13. MitoQ - An antioxidant to attenuate aortic aging / Mitochondria Treatment [natap.org]
- 14. The mitochondria‐targeted anti‐oxidant MitoQ protects against intervertebral disc degeneration by ameliorating mitochondrial dysfunction and redox imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Physiological Cell Culture Media Tune Mitochondrial Bioenergetics and Drug Sensitivity in Cancer Cell Models [mdpi.com]
- 18. global.mitoq.com [global.mitoq.com]
Technical Support Center: Measuring Cytochrome bd Oxidase Inhibition
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the measurement of cytochrome bd oxidase inhibition.
Frequently Asked Questions (FAQs)
Q1: My putative inhibitor shows potent activity against the isolated enzyme but has weak or no effect on whole bacterial cells. What could be the reason?
A1: This is a common challenge often attributed to factors such as low membrane permeability of the compound, active efflux by bacterial pumps, or metabolic inactivation of the inhibitor by the bacteria. Additionally, high plasma protein binding can reduce the unbound drug exposure at the target site, leading to reduced efficacy in vivo.[1][2] It is also possible that under physiological conditions, the bacterium upregulates alternative respiratory pathways to compensate for the inhibition of cytochrome bd oxidase, masking the effect of your inhibitor.[3]
Q2: I am observing inconsistent IC50 values for my inhibitor across different experiments. What are the potential sources of this variability?
A2: Inconsistent IC50 values can arise from several factors:
-
Bacterial growth phase and metabolic state: The expression and activity of cytochrome bd oxidase can vary significantly depending on the growth phase (e.g., exponential vs. stationary) and the oxygen availability (aerobic, microaerobic, or anaerobic conditions).[2][4]
-
Assay conditions: Variations in buffer composition, pH, temperature, and the concentration of the electron donor (e.g., quinol analogues) can all influence enzyme kinetics and inhibitor potency.
-
Purity and stability of the inhibitor: Degradation or impurity of your compound can lead to variable results.
-
Membrane preparation quality: If using membrane fractions, inconsistencies in the preparation, such as contamination with other oxidases or damage to the enzyme, can affect the results.
Q3: How can I be sure that my compound is specifically inhibiting cytochrome bd oxidase and not another component of the electron transport chain?
A3: To confirm the specificity of your inhibitor, you can perform several experiments:
-
Use of knockout strains: The most direct approach is to test your inhibitor on a bacterial strain where the genes encoding cytochrome bd oxidase (cydA and cydB) have been deleted.[3] The inhibitor should have no effect on the oxygen consumption of this mutant if it is specific to cytochrome bd.
-
Activity assays with purified components: Test the inhibitor's effect on other purified respiratory enzymes, such as cytochrome bo3 oxidase or NADH dehydrogenase, to rule out off-target effects.
-
Spectroscopic analysis: Utilize difference spectroscopy to observe the specific spectral changes in the hemes of cytochrome bd upon inhibitor binding.[1][5]
Q4: What are the best practices for solubilizing and delivering hydrophobic inhibitors to the enzyme in an aqueous assay buffer?
A4: Many inhibitors of cytochrome bd oxidase are hydrophobic. To ensure they reach their target in an aqueous environment, it is common to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it into the assay buffer. It is crucial to:
-
Keep the final concentration of the organic solvent low (typically <1%) to avoid affecting enzyme activity or membrane integrity.
-
Include a vehicle control (assay buffer with the same concentration of the organic solvent) in your experiments to account for any solvent effects.
-
Consider the use of detergents like Triton X-100 or DDM to solubilize both the membrane-bound enzyme and the inhibitor, but be mindful that detergents can also alter enzyme kinetics.
Troubleshooting Guides
Problem 1: High background noise or signal drift in oxygen consumption assays.
| Possible Cause | Troubleshooting Step |
| Unstable oxygen electrode | Calibrate the electrode before each experiment. Ensure the electrode membrane is intact and the electrolyte solution is fresh. |
| Auto-oxidation of substrate | Some electron donors (e.g., DTT used to reduce quinols) can consume oxygen non-enzymatically. Run a control experiment without the enzyme to measure the rate of auto-oxidation and subtract it from your experimental data. |
| Contamination of reagents | Use high-purity water and reagents. Filter-sterilize buffers to prevent microbial growth, which can consume oxygen. |
| Temperature fluctuations | Ensure the reaction chamber is maintained at a constant temperature, as oxygen solubility is temperature-dependent. |
Problem 2: No or very low enzyme activity observed in spectrophotometric assays.
| Possible Cause | Troubleshooting Step |
| Incorrect wavelength settings | Verify the correct wavelengths for monitoring the oxidation of the substrate (e.g., 550 nm for cytochrome c oxidation).[6][7] |
| Substrate degradation | Prepare fresh substrate solutions before each experiment. Some reduced substrates are unstable and can oxidize over time. |
| Enzyme inactivation | Ensure proper storage and handling of the purified enzyme or membrane fractions. Avoid repeated freeze-thaw cycles. |
| Inappropriate buffer conditions | Optimize the pH and ionic strength of the assay buffer for maximal enzyme activity. |
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of various compounds against cytochrome bd oxidase from different bacterial species.
Table 1: IC50 Values of Cytochrome bd Oxidase Inhibitors
| Compound | Organism | Assay Type | IC50 (µM) | Reference |
| Aurachin D | E. coli | Duroquinol oxidase activity | 0.035 | [4] |
| This compound | M. smegmatis | Oxygen consumption (inverted membrane vesicles) | ~0.4 | [4] |
| CK-2-63 | M. tuberculosis | Growth suppression (aerobic) | 3.70 | [1][2] |
| MTD-403 | M. tuberculosis | Growth suppression (aerobic) | 0.27 | [1][2] |
| Quinestrol | E. coli | Oxygen consumption (bd-I-only membranes) | 0.5 | [8] |
| Compound 8d | M. tuberculosis (ΔqcrCAB) | Growth inhibition | 6.25 | [9] |
Experimental Protocols
Protocol 1: Oxygen Consumption Assay Using a Clark-Type Electrode
This protocol measures the rate of oxygen consumption by cytochrome bd oxidase in bacterial membranes.
Materials:
-
Clark-type oxygen electrode and chamber
-
Thermostated water bath
-
Bacterial membranes containing cytochrome bd oxidase
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Electron donor (e.g., 200 µM ubiquinol-1 or menaquinol-1)
-
Reducing agent (e.g., 2 mM DTT)
-
Inhibitor stock solution (dissolved in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Set the temperature of the reaction chamber using the water bath (e.g., 37°C).
-
Add the assay buffer to the chamber and allow the oxygen signal to stabilize.
-
Add the bacterial membranes to the chamber and stir gently.
-
Add the inhibitor at the desired concentration (or vehicle control).
-
Initiate the reaction by adding the electron donor and reducing agent.
-
Record the decrease in oxygen concentration over time. The slope of this line represents the rate of oxygen consumption.[6]
-
Calculate the percent inhibition relative to the vehicle control.
Protocol 2: Spectrophotometric Assay of Cytochrome bd Oxidase Activity
This protocol is adapted from methods used for cytochrome c oxidase and can be modified for quinol oxidases by using appropriate substrates and monitoring wavelength.[5][6][7]
Materials:
-
Dual-beam spectrophotometer
-
Cuvettes
-
Purified cytochrome bd oxidase or membrane fractions
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.0)
-
Reduced substrate (e.g., 20 µM reduced horse heart cytochrome c as an artificial electron donor)
-
Inhibitor stock solution
Procedure:
-
Set the spectrophotometer to monitor the absorbance change at 550 nm (for cytochrome c oxidation).
-
Add the assay buffer and the reduced substrate to both the sample and reference cuvettes.
-
Add the inhibitor to the sample cuvette and the corresponding vehicle to the reference cuvette.
-
Initiate the reaction by adding the enzyme preparation to both cuvettes.
-
Record the decrease in absorbance at 550 nm over time, which corresponds to the oxidation of the substrate.
-
The rate of reaction is calculated from the initial linear portion of the curve using the extinction coefficient of the substrate.
Visualizations
Caption: Workflow for measuring cytochrome bd oxidase inhibition.
Caption: Electron transport chain focusing on cytochrome bd oxidase.
Caption: Troubleshooting logic for inhibitor inefficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of 2-Aryl-Quinolone Inhibitors of Cytochrome bd and Chemical Validation of Combination Strategies for Respiratory Inhibitors against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Bacterial Oxidases of the Cytochrome bd Family: Redox Enzymes of Unique Structure, Function, and Utility As Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mootha.med.harvard.edu [mootha.med.harvard.edu]
- 6. Cytochrome bd Oxidase Has an Important Role in Sustaining Growth and Development of Streptomyces coelicolor A3(2) under Oxygen-Limiting Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Steroid Drugs Inhibit Bacterial Respiratory Oxidases and Are Lethal Toward Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 1-hydroxy-2-methylquinolin-4(1H)-one derivatives as new cytochrome bd oxidase inhibitors for tuberculosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting appropriate experimental controls for Aurachin D studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate experimental controls for studies involving Aurachin D.
Frequently Asked Questions (FAQs)
Q1: What are the essential positive and negative controls for an experiment with this compound?
A: Proper controls are critical for interpreting the effects of this compound, a known inhibitor of the electron transport chain.[1][2]
-
Negative Controls:
-
Vehicle Control: This is the most crucial negative control. It consists of treating cells or the experimental system with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration. This accounts for any effects of the solvent itself.
-
Untreated Control: A sample that receives no treatment. This establishes the baseline biological state.
-
-
Positive Controls:
-
Known Mitochondrial Inhibitors: Use other well-characterized inhibitors of the electron transport chain to confirm that the experimental system is responsive to mitochondrial perturbation. The choice of inhibitor depends on the specific complex being studied.
-
Rotenone/Piericidin A: Complex I inhibitors.
-
Antimycin A: Complex III inhibitor.
-
Sodium Azide/Potassium Cyanide: Complex IV inhibitors.
-
-
Structurally Related but Inactive Analogs: If available, an analog of this compound that is known to be inactive against the target (e.g., cytochrome bd oxidase) is an excellent control to demonstrate the specificity of the active compound.
-
Q2: How do I control for potential off-target effects of this compound?
A: this compound is known to inhibit multiple components of the respiratory chain, including cytochrome bd oxidase, Complex I, and Complex III.[2][3] Therefore, assessing off-target effects is essential.
-
Use of Multiple Cell Lines: Compare the effects of this compound in your target cells with its effects in cell lines that lack the primary target. For example, compare bacteria with and without cytochrome bd oxidase.
-
Dose-Response Analysis: Perform a dose-response curve to determine the concentration at which this compound exhibits its specific inhibitory effect versus concentrations that cause non-specific cytotoxicity.
-
Rescue Experiments: If possible, "rescue" the phenotype by overexpressing the target protein or by providing a downstream metabolite that bypasses the inhibited step.
-
Orthogonal Assays: Use multiple, independent assays to measure the same biological endpoint. For example, if measuring ATP production, use both a luciferin/luciferase-based assay and a Seahorse XF Analyzer.
Q3: What vehicle control should I use for dissolving this compound?
A: The choice of solvent is critical for ensuring the compound's stability and delivery without introducing confounding variables.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is commonly used.
-
Final Concentration: The final concentration of the vehicle in the experimental medium should be kept to a minimum, typically below 0.1%, as higher concentrations can have independent biological effects.
-
Preparation and Storage: this compound stock solutions should be prepared and stored as recommended by the supplier, often at -20°C or -80°C for long-term stability.[4] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[4]
Troubleshooting Guide
Issue 1: I am not observing the expected inhibitory effect of this compound on mitochondrial respiration.
-
Possible Cause 1: Compound Degradation.
-
Solution: Ensure the compound has been stored correctly at the recommended temperature and protected from light.[4] Prepare fresh dilutions from a validated stock for each experiment.
-
-
Possible Cause 2: Incorrect Concentration.
-
Solution: Verify the calculations for your dilutions. Perform a dose-response experiment to ensure the concentration used is within the active range for your specific cell type or system. IC50 values can vary significantly between different targets and organisms.
-
-
Possible Cause 3: Cell Type Resistance.
-
Solution: Some cell lines may have efflux pumps that actively remove the compound, or they may have alternative respiratory pathways that compensate for the inhibition. The TolC efflux pump in E. coli has been shown to reduce the antibacterial effect of this compound.[5] Consider using a cell line known to be sensitive or using an efflux pump inhibitor as an additional control.
-
Issue 2: My cells are dying after this compound treatment. How do I distinguish between targeted cytotoxicity and non-specific toxicity?
-
Possible Cause 1: Concentration is too high.
-
Solution: this compound can be cytotoxic to mammalian cells.[3] Lower the concentration and perform a viability assay (e.g., Trypan Blue, MTT, or Annexin V/PI staining) in parallel with your functional assays. This will help you identify a concentration that inhibits the target without causing widespread cell death.
-
-
Possible Cause 2: Off-target effects.
-
Solution: As a quinolone alkaloid, this compound can have effects beyond mitochondrial inhibition.[2] Use a positive control for apoptosis/necrosis to compare the cell death phenotype. Additionally, using a structurally related but inactive analog can help determine if the cytotoxicity is linked to the specific structure required for target inhibition.
-
Experimental Protocols & Data
Protocol: Measuring Oxygen Consumption Rate (OCR) to Validate this compound Activity
This protocol describes a standard method for assessing mitochondrial function in intact cells using sequential injection of mitochondrial inhibitors, often performed with a Seahorse XF Analyzer.
-
Cell Plating: Seed cells at an optimal density in a Seahorse XF cell culture microplate. Allow cells to adhere and grow overnight.
-
Assay Preparation: The day of the assay, replace the growth medium with a low-buffered assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine). Incubate the cells at 37°C in a non-CO2 incubator for one hour prior to the assay.[6]
-
Compound Loading: Load the injector ports of the sensor cartridge with the compounds to be tested.
-
Port A: this compound (at desired concentration) or Vehicle Control.
-
Port B: Oligomycin (ATP synthase inhibitor).
-
Port C: FCCP (a protonophore that uncouples the mitochondrial inner membrane).
-
Port D: Rotenone & Antimycin A (Complex I and III inhibitors, to shut down all mitochondrial respiration).
-
-
Assay Execution: Place the plate in the analyzer and run a pre-programmed protocol that measures basal OCR before sequentially injecting the compounds from each port and measuring the OCR after each injection.
-
Data Analysis: Analyze the resulting OCR profile to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. The effect of this compound will be observed as a decrease in basal OCR upon injection from Port A.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its analogs from published studies.
Table 1: Inhibitory Concentration (IC50) of this compound and Analogs against M. tuberculosis Cytochrome bd Oxidase
| Compound | Farnesyl Side Chain Modification | Aromatic Ring Substitution | IC50 (µM) | Reference |
| This compound | Farnesyl (standard) | None | 0.15 | [7] |
| Analog 1b | Geranyl | None | 1.1 | [7] |
| Analog 1d | Citronellyl | None | 0.35 | [7] |
| Analog 1g | Farnesyl | 6-Fluoro | - | [7][8] |
| Analog 1k | Farnesyl | 7-Fluoro | 0.37 | [7] |
| Analog 1t | Farnesyl | 5-Hydroxy | - | [7][8] |
| Analog 1v | Farnesyl | 6-Hydroxy | 0.59 | [7] |
| Analog 1u | Farnesyl | 5-Methoxy | - | [7][8] |
| Analog 1w | Farnesyl | 6-Methoxy | 0.67 | [7] |
| Analog 1x | Farnesyl | 7-Methoxy | - | [7][8] |
Note: A dash (-) indicates that the value was noted as submicromolar but not explicitly quantified in the provided search snippets.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Analogs against M. tuberculosis
| Compound | MIC (µM) | Reference |
| This compound | 4 - 8 | [7][8] |
| Analog 1d | 4 - 8 | [7][8] |
| Analog 1g | 4 - 8 | [7][8] |
Visual Guides
Caption: Mechanism of action for this compound and other common respiratory inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Short-chain this compound derivatives are selective inhibitors of E. coli cytochrome bd-I and bd-II oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of this compound Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating the Inhibitory Effect of Aurachin D on Cytochrome bd Oxidase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Aurachin D's inhibitory performance against cytochrome bd oxidase with other alternative inhibitors, supported by experimental data. Detailed methodologies for key experiments are outlined to facilitate reproducibility and further investigation into this promising antimicrobial target.
Introduction to Cytochrome bd Oxidase and this compound
Cytochrome bd oxidase is a terminal oxidase found in the respiratory chain of many prokaryotes, including several pathogenic bacteria.[1][2][3] It plays a crucial role in bacterial survival, particularly under microaerobic conditions and in response to various stress factors.[1][4] Notably, this enzyme is absent in eukaryotes, making it an attractive target for the development of novel antibacterial agents.[5][6]
This compound, a farnesylated quinolone alkaloid of bacterial origin, is a potent and selective inhibitor of cytochrome bd oxidase.[7] It functions by blocking the quinol binding site, thereby inhibiting electron transfer from ubiquinol-8 to heme b558.[2] This guide will delve into the experimental validation of this compound's inhibitory effects and compare its performance with other known inhibitors.
Comparative Inhibitory Activity
The following table summarizes the inhibitory activity of this compound and its analogues, along with other notable cytochrome bd oxidase inhibitors. The data is presented to facilitate a direct comparison of their potency.
| Compound | Target Organism/Enzyme | IC50 (nM) | MIC (µM) | Notes |
| This compound | Mycobacterium tuberculosis cyt-bd | 150[8] | 4-8 (for Mtb)[8][9] | Potent inhibitor, though also shows some cytotoxicity.[8] |
| This compound analogue (1b) | Mycobacterium tuberculosis cyt-bd | 1100[8] | - | Geranyl side chain instead of farnesyl, resulting in a 7-fold reduction in potency.[8] |
| This compound analogue (1d) | Mycobacterium tuberculosis cyt-bd | Nanomolar range[8][9] | 4-8 (for Mtb)[8][9] | Citronellyl side chain. |
| This compound analogue (1g) | Mycobacterium tuberculosis cyt-bd | Nanomolar range[8][9] | 4-8 (for Mtb)[8][9] | Fluoro substituent at C6. |
| Aurachin C | Escherichia coli cyt bd-I | 12[3] | - | Also inhibits cytochrome bo3 oxidase, making it less selective than this compound.[3][10] |
| This compound | Escherichia coli cyt bd-I | 35[3] | - | Demonstrates selectivity for bd-type oxidases.[10] |
| This compound | Escherichia coli cyt bd-II | 11.1[2] | - | Determined using duroquinol:dioxygen oxidoreductase activity.[2] |
| CK-2-63 | Mycobacterium tuberculosis cyt-bd | - | - | A 2-aryl-quinolone inhibitor that shows enhanced efficacy in combination with other respiratory inhibitors.[11][12] |
| Compound 8d | Mycobacterium tuberculosis cyt-bd | - | 6.25 (for ΔqcrCAB strain) | A 1-hydroxy-2-methylquinolin-4(1H)-one derivative.[13] |
| Q203 (Telacebec) | Mycobacterium tuberculosis cyt bcc-aa3 | - | - | Often used in combination with cyt-bd inhibitors for synergistic effects.[11][14][15] |
| Bedaquiline | Mycobacterium tuberculosis ATP synthase | - | - | Used in combination therapies targeting the electron transport chain.[11][12][16] |
Experimental Protocols
Inhibition Assay of M. tuberculosis Cytochrome bd Oxidase
This protocol describes the methodology for determining the inhibitory activity of compounds against Mycobacterium tuberculosis cytochrome bd oxidase using inverted membrane vesicles (IMVs).
1. Preparation of Inverted Membrane Vesicles (IMVs):
- IMVs are prepared from Mycobacterium smegmatis (Msmeg) strains overexpressing the M. tuberculosis cytochrome bd expression construct (CydABCD+).[8] A strain with a deletion of the native cydAB genes (ΔcydAB) is typically used as the host.
2. Oxygen Consumption Measurement:
- Oxygen consumption rates (OCR) are measured using a high-resolution respirometer, such as an Oroboros O2k fluorespirometer.[8]
- The assay buffer consists of a suitable buffer (e.g., 50 mM KH2PO4, 5 mM MgCl2, pH 7.4).
- To specifically measure the activity of cytochrome bd oxidase, the cytochrome bcc:aa3 oxidase complex is pre-inhibited with an appropriate inhibitor, such as TB47 (500 nM).[8]
3. Assay Procedure:
- IMVs are added to the respirometer chambers containing the assay buffer.
- The reaction is initiated by the addition of an electron donor, typically NADH.[8]
- The baseline oxygen consumption is recorded.
- The test compound (e.g., this compound or its analogues) is then titrated into the chamber at various concentrations.
- The percentage of oxygen consumption inhibition is calculated relative to the baseline.
- The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
- This compound (e.g., at 10 µM) can be used as a positive control at the end of each experiment to confirm maximal inhibition of the cytochrome bd oxidase.[8]
Visualizations
Bacterial Respiratory Chain and Inhibitor Targets
The following diagram illustrates the branched electron transport chain in bacteria like Mycobacterium tuberculosis, highlighting the points of action for this compound and other key respiratory inhibitors.
Caption: Bacterial respiratory chain showing electron flow and inhibition sites.
Experimental Workflow for Inhibitor Validation
This diagram outlines the key steps involved in validating the inhibitory effect of a compound on cytochrome bd oxidase.
Caption: Workflow for cytochrome bd oxidase inhibition assay.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Structure of Escherichia coli cytochrome bd-II type oxidase with bound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Structural Studies of Cytochrome bd and Its Potential Application as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steroid Drugs Inhibit Bacterial Respiratory Oxidases and Are Lethal Toward Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome bd oxidase: an emerging anti-tubercular drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent Advances in Structural Studies of Cytochrome bd and Its Potential Application as a Drug Target [mdpi.com]
- 7. Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes [mdpi.com]
- 8. Synthesis and Biological Evaluation of this compound Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of this compound Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of 2-Aryl-Quinolone Inhibitors of Cytochrome bd and Chemical Validation of Combination Strategies for Respiratory Inhibitors against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of 1-hydroxy-2-methylquinolin-4(1H)-one derivatives as new cytochrome bd oxidase inhibitors for tuberculosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of novel Cytochrome bd oxidase inhibitors against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Respiratory Inhibitors: The Mechanism of Aurachin D and Its Contemporaries
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of Aurachin D, a potent respiratory inhibitor, with other well-characterized inhibitors of the electron transport chain. By presenting key experimental data, detailed methodologies, and visual representations of the underlying biochemical pathways, this document aims to serve as a valuable resource for researchers in the fields of microbiology, drug discovery, and bioenergetics.
The Mechanism of this compound: A Selective Inhibitor of Cytochrome bd Oxidase
This compound is a farnesylated quinolone alkaloid that exhibits potent inhibitory effects on the respiratory chains of both prokaryotes and eukaryotes.[1] Its primary and most studied mechanism of action is the selective inhibition of cytochrome bd oxidase, a terminal oxidase found in the electron transport chain of many bacteria, including important pathogens like Mycobacterium tuberculosis.[2][3] This selectivity makes this compound a valuable tool for studying bacterial respiration and a promising lead compound for the development of novel antibiotics.
The inhibitory action of this compound is targeted at the quinol oxidation site of cytochrome bd oxidase.[4] By binding to this site, this compound effectively blocks the transfer of electrons from ubiquinol to the subsequent components of the respiratory chain, thereby halting cellular respiration and ATP synthesis. This targeted inhibition disrupts the proton motive force, which is crucial for bacterial energy metabolism.
A Comparative Analysis with Other Respiratory Inhibitors
To better understand the unique properties of this compound, it is essential to compare its mechanism with that of other classical respiratory inhibitors. These inhibitors are typically classified based on the specific complex of the electron transport chain they target.
-
Rotenone (Complex I Inhibitor): Rotenone is a naturally occurring pesticide that specifically inhibits NADH:ubiquinone oxidoreductase, also known as Complex I.[5][6] It blocks the transfer of electrons from NADH to coenzyme Q (ubiquinone).[7] This inhibition leads to a buildup of NADH and a disruption of the entire electron transport chain, as subsequent complexes are deprived of electrons. The IC50 for rotenone's inhibition of Complex I can vary depending on the system, with reported values ranging from 0.1 nM to 100 nM.[7]
-
Antimycin A (Complex III Inhibitor): Antimycin A is an antibiotic that targets the cytochrome bc1 complex, or Complex III.[8][9][10] It binds to the Qi site of cytochrome b within Complex III, thereby blocking the transfer of electrons from coenzyme Q to cytochrome c.[10] This leads to an accumulation of reduced coenzyme Q and prevents the generation of a proton gradient across the inner mitochondrial membrane by this complex.
-
Cyanide (Complex IV Inhibitor): Cyanide is a potent inhibitor of cytochrome c oxidase (Complex IV), the final enzyme in the electron transport chain.[11][12][13] It binds to the ferric iron (Fe³⁺) in the heme a₃ of cytochrome c oxidase, preventing the binding of oxygen.[12] This action effectively halts the transfer of electrons to oxygen, the terminal electron acceptor, leading to a rapid cessation of cellular respiration. The IC50 of cyanide for cytochrome c oxidase is in the micromolar range, with a reported value of 7.2 µM in rat N27 mesencephalic cells.[11][12]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other respiratory inhibitors against their respective targets. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the organism, enzyme preparation, and assay method.
| Inhibitor | Target | Organism/System | IC50 Value | Reference(s) |
| This compound | Cytochrome bd-I Oxidase | Escherichia coli (isolated enzyme) | 35 nM | [4] |
| Cytochrome bd-II Oxidase | Escherichia coli (isolated enzyme) | 11.1 nM | ||
| Cytochrome bd Oxidase | Mycobacterium tuberculosis | 0.15 µM (150 nM) | [2] | |
| Cytochrome bd Oxidase | Mycobacterium smegmatis (inverted membrane vesicles) | ~400 nM | [14] | |
| Rotenone | Mitochondrial Complex I | Dopaminergic neurons | 5-10 nM (induced ~50-75% cell death) | [7] |
| Mitochondrial Complex I | SH-SY5Y neuroblastoma cells | 25 nM | [1] | |
| Antimycin A | Mitochondrial Complex III | HepG2 cells | 15.97 nM | [7] |
| Cyanide (KCN) | Cytochrome c Oxidase | Rat N27 mesencephalic cells | 7.2 µM | [11][12] |
| Cellular Oxygen Consumption | Rat N27 mesencephalic cells | 13.2 µM | [11][12] |
Experimental Protocols
Duroquinol Oxidase Activity Assay
This assay is used to determine the inhibitory effect of compounds on the activity of terminal oxidases like cytochrome bd.
Methodology:
-
Preparation of Reaction Mixture: A reaction buffer is prepared, typically containing a buffer salt (e.g., phosphate buffer), a reducing agent (e.g., dithiothreitol), and the substrate, duroquinol.
-
Enzyme Preparation: Isolated terminal oxidase (e.g., purified cytochrome bd-I or bd-II) is added to the reaction mixture.
-
Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations. A control with the solvent (e.g., DMSO) is also prepared.
-
Measurement of Oxygen Consumption: The rate of oxygen consumption is measured potentiometrically using a Clark-type electrode.[15] The electrode is placed in the reaction chamber, and the decrease in oxygen concentration over time is recorded.
-
Data Analysis: The inhibitory activity is calculated from the reduction in the oxygen consumption rate in the presence of the inhibitor compared to the control. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Clark-Type Electrode Oxygen Consumption Assay for Respiratory Chain Inhibition
This is a general method for measuring the effect of inhibitors on the overall respiratory rate of isolated mitochondria or cells.[16][17][18][19]
Methodology:
-
Isolation of Mitochondria/Cell Preparation: Mitochondria are isolated from tissue homogenates by differential centrifugation. For whole-cell assays, cultured cells are harvested and resuspended in a suitable respiration buffer.
-
Respiration Chamber Setup: A Clark-type oxygen electrode is calibrated and placed in a sealed, thermostated respiration chamber containing the respiration buffer.
-
Addition of Substrates: Respiratory substrates are added to initiate electron transport. For Complex I-linked respiration, substrates like glutamate and malate are used. For Complex II-linked respiration, succinate is used (in the presence of a Complex I inhibitor like rotenone to prevent reverse electron flow).
-
Initiation of State 3 Respiration: ADP is added to stimulate ATP synthesis and induce a high rate of oxygen consumption (State 3 respiration).
-
Inhibitor Titration: The inhibitor of interest is added in increasing concentrations, and the corresponding decrease in the oxygen consumption rate is recorded.
-
Calculation of Respiratory Rates and IC50: The rates of oxygen consumption are calculated from the slope of the oxygen concentration trace. The IC50 value is determined by plotting the respiratory rate against the inhibitor concentration.
Visualizing the Mechanisms of Respiratory Inhibition
Signaling Pathway of the Electron Transport Chain and Inhibitor Action Sites
References
- 1. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of this compound Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of this compound Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanistic Investigations of the Mitochondrial Complex I Inhibitor Rotenone in the Context of Pharmacological and Safety Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. mitochondrial inhibitor antimycin: Topics by Science.gov [science.gov]
- 9. Mitochondrial electron transport chain complex III is required for antimycin A to inhibit autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. letstalkacademy.com [letstalkacademy.com]
- 11. Interaction of cyanide and nitric oxide with cytochrome c oxidase: implications for acute cyanide toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Structure-Activity Relationship of Aurachin D Analogues: A Comparative Guide
Aurachin D, a quinoline alkaloid originally isolated from the myxobacterium Stigmatella aurantiaca, has garnered significant interest in the scientific community due to its potent biological activities, including antibiotic, antifungal, and antiparasitic properties.[1][2][3] Its primary mechanism of action involves the inhibition of the cytochrome bd oxidase, a key component of the bacterial respiratory chain, making it a promising lead compound for the development of novel antimicrobial agents.[4][5][6] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogues, supported by experimental data, to inform future drug design and development efforts.
Comparative Biological Activity of this compound Analogues
The biological activity of this compound analogues has been extensively studied against various targets, with a primary focus on Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase. The following table summarizes the inhibitory activity of key analogues, highlighting the impact of structural modifications on their potency.
| Analogue/Compound | Modification from this compound | Target | IC50 (µM) | MIC (µM) | Reference |
| This compound (1a) | - | Mtb cyt-bd oxidase | 0.15 | 4-8 | [4] |
| 1b | Geranyl side chain instead of farnesyl | Mtb cyt-bd oxidase | 1.1 | >128 | [4] |
| 1d | Citronellyl side chain | Mtb cyt-bd oxidase | 0.20 | 4-8 | [4] |
| 1g | 6-Fluoro substitution on the quinolone ring | Mtb cyt-bd oxidase | 0.22 | 4-8 | [4] |
| 1k | 7-Fluoro substitution on the quinolone ring | Mtb cyt-bd oxidase | 0.37 | >128 | [4] |
| 1t | 5-Hydroxy substitution on the quinolone ring | Mtb cyt-bd oxidase | 0.28 | >128 | [4] |
| 1v | 6-Hydroxy substitution on the quinolone ring | Mtb cyt-bd oxidase | 0.59 | >128 | [4] |
| 1u | 5-Methoxy substitution on the quinolone ring | Mtb cyt-bd oxidase | 0.29 | >128 | [4] |
| 1w | 6-Methoxy substitution on the quinolone ring | Mtb cyt-bd oxidase | 0.67 | >128 | [4] |
| 1x | 7-Methoxy substitution on the quinolone ring | Mtb cyt-bd oxidase | 0.13 | >128 | [4] |
| Geranyl analogue (9) | Geranyl side chain instead of farnesyl | P. falciparum | 0.07 µg/mL | - | [2] |
| This compound (4) | - | P. falciparum | 0.04 µg/mL | - | [2] |
| This compound (4) | - | HCT-116 cells | 2.5 µg/mL | - | [2] |
| Geranyl analogue (9) | Geranyl side chain instead of farnesyl | HCT-116 cells | 2.8 µg/mL | - | [2] |
Key Structure-Activity Relationship Insights
Analysis of the data reveals several key trends in the SAR of this compound analogues:
-
Isoprenoid Side Chain: The length and saturation of the isoprenoid side chain at position 3 of the quinolone ring are crucial for activity. The natural farnesyl chain appears to be optimal for potent inhibition of Mtb cyt-bd oxidase.[4] Shortening the chain to a geranyl group (1b) leads to a significant decrease in potency, while a citronellyl side chain (1d) maintains comparable activity to this compound.[4] Interestingly, for antiplasmodial activity against Plasmodium falciparum, the geranyl analogue (9) exhibited strong activity, suggesting target-specific requirements for the side chain.[2]
-
Quinolone Ring Substitutions: Modifications to the aromatic quinolone ring have a profound impact on inhibitory activity.
-
Fluorine Substitution: Small, electron-withdrawing substituents like fluorine are well-tolerated at positions C6 (1g) and C7 (1k), maintaining submicromolar IC50 values against Mtb cyt-bd oxidase.[4][7] However, a fluoro group at C5 (1f) is detrimental to activity.[4]
-
Hydroxy and Methoxy Substitutions: Small polar groups like hydroxyl and methoxy are also tolerated at various positions. Hydroxy substitution at C5 (1t) and C6 (1v) and methoxy substitution at C5 (1u), C6 (1w), and C7 (1x) all resulted in potent inhibitors of Mtb cyt-bd oxidase.[4][7] The 7-methoxy analogue (1x) was found to be even more potent than this compound.[4]
-
Amino Substitution: In contrast, the introduction of an amino group at C6 (1o) or C7 (1q) led to a significant loss of potency.[4]
-
Experimental Protocols
Synthesis of this compound Analogues
The synthesis of this compound and its analogues is primarily achieved through two main strategies:
-
Conrad-Limpach Reaction: This classical method is employed for the synthesis of electron-rich analogues. It involves the condensation of an appropriately substituted aniline with an alkylated ethyl acetoacetate, followed by thermal cyclization in a high-boiling solvent like diphenyl ether to form the 4(1H)-quinolone core.[2][4][8]
-
Oxazoline Ring-Opening Reaction: A more recent approach for accessing electron-poor analogues involves the reaction of a ketone with an o-oxazoline aniline. This method provides access to a wider range of functionalized quinolones.[4][7][9]
Biological Assays
-
In vitro Inhibition of Mtb cytochrome bd oxidase: The inhibitory activity of the compounds against Mtb cyt-bd oxidase is determined by measuring the inhibition of oxygen consumption. The assay typically utilizes inverted membrane vesicles from an M. smegmatis strain overexpressing the Mtb cyt-bd oxidase. Oxygen consumption is initiated by the addition of an electron donor like NADH and monitored using a Clark-type electrode. The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, is then calculated.[4][6]
-
Antimicrobial Activity (MIC Determination): The minimum inhibitory concentration (MIC) against M. tuberculosis is determined using a microplate-based assay, such as the Microplate Alamar Blue Assay (MABA). Serial dilutions of the compounds are incubated with a culture of M. tuberculosis in a suitable broth medium. After a defined incubation period, a redox indicator like Alamar Blue is added. The MIC is defined as the lowest concentration of the compound that prevents a color change, indicating inhibition of bacterial growth.[4]
-
Antiparasitic and Cytotoxicity Assays: The antiplasmodial activity against P. falciparum is typically assessed using a parasite lactate dehydrogenase (pLDH) assay. The cytotoxicity of the compounds is evaluated against various mammalian cell lines, such as Vero cells or human cancer cell lines (e.g., HCT-116), using standard methods like the MTT or resazurin reduction assays to determine the IC50 values.[2]
Visualizing the Mechanism and Workflow
To better understand the context of these SAR studies, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.
Caption: Inhibition of Cytochrome bd Oxidase by this compound Analogues.
Caption: Experimental Workflow for this compound Analogue SAR Studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and biological activities of the respiratory chain inhibitor this compound and new ring versus chain analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of the respiratory chain inhibitor this compound and new ring versus chain analogues [beilstein-journals.org]
- 4. Synthesis and Biological Evaluation of this compound Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of this compound Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Efficacy Analysis of Aurachin D and Aurachin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two potent quinoline antibiotics, Aurachin D and Aurachin C. Derived from myxobacteria, these compounds are recognized as powerful inhibitors of the respiratory chain in both prokaryotic and eukaryotic organisms. This document synthesizes available experimental data to highlight their differential activities and underlying mechanisms of action, offering a valuable resource for researchers in antibiotic and antiprotozoal drug development.
Executive Summary
This compound and Aurachin C, while structurally similar, exhibit distinct inhibitory profiles against the bacterial respiratory chain. This compound acts as a selective inhibitor of cytochrome bd oxidase, a key enzyme in the respiratory chain of many pathogenic bacteria. In contrast, Aurachin C demonstrates a broader spectrum of activity, inhibiting both cytochrome bd and cytochrome bo3 oxidases. This difference in target selectivity translates to varied efficacy against different organisms. Notably, Aurachin C has been shown to be significantly more potent against the malaria parasite Plasmodium falciparum.
Quantitative Efficacy Data
The following table summarizes the available quantitative data on the inhibitory activities of this compound and Aurachin C against various targets. It is important to note that the data are compiled from different studies and experimental conditions may vary.
| Target Organism/Enzyme | This compound | Aurachin C | Source |
| Plasmodium falciparum (Antiplasmodial Activity, IC50) | 100- to 200-fold less active than Aurachin C | ~20 ng/mL | [1][2] |
| Mycobacterium tuberculosis cytochrome bd oxidase (IC50) | 0.15 µM | Not Reported | [3] |
| Escherichia coli cytochrome bd-II oxidase (IC50) | 11.1 nM | 7.1 nM | [4] |
| Bacillus subtilis (Antibacterial Activity, MIC) | 0.15 µg/mL | 0.15 µg/mL | [2] |
| L929 Mouse Fibroblasts (Cytotoxicity, IC50) | 1–3 µg/mL | 1–3 µg/mL | [1][2] |
Mechanism of Action: Differential Inhibition of the Respiratory Chain
This compound and Aurachin C exert their effects by disrupting the electron transport chain, a fundamental process for cellular energy production. However, they target different components of this pathway in bacteria like E. coli.
This compound is a highly selective inhibitor of the cytochrome bd-type terminal oxidases (bd-I and bd-II).[2] These enzymes are crucial for bacterial respiration, especially under microaerobic conditions, and are absent in mitochondria, making them attractive targets for antibiotic development. Aurachin C, on the other hand, exhibits a broader inhibitory profile, affecting not only the cytochrome bd oxidases but also the cytochrome bo3 terminal oxidase.[2] This dual-targeting capability may contribute to its different spectrum of activity.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used to determine the efficacy of this compound and Aurachin C.
Inhibition of Cytochrome bd Oxidase Activity
This protocol outlines a common method for measuring the inhibition of cytochrome bd oxidase activity using a Clark-type oxygen electrode.
-
Preparation of Inverted Membrane Vesicles: Isolate inverted membrane vesicles from a bacterial strain overexpressing the cytochrome bd oxidase of interest (e.g., E. coli or M. smegmatis).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., potassium phosphate buffer, pH 7.0) and equilibrate it to the desired temperature (e.g., 25°C).
-
Oxygen Consumption Measurement:
-
Add the assay buffer to the electrode chamber.
-
Add a known amount of inverted membrane vesicles.
-
Initiate the reaction by adding an electron donor such as NADH or a quinol substrate (e.g., duroquinol).
-
Record the baseline rate of oxygen consumption.
-
-
Inhibition Assay:
-
Add varying concentrations of this compound or Aurachin C (dissolved in a suitable solvent like DMSO) to the chamber and incubate for a short period.
-
Initiate the reaction as described above.
-
Measure the inhibited rate of oxygen consumption.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Antiplasmodial Activity Assay (Plasmodium falciparum)
The following is a generalized protocol for determining the 50% inhibitory concentration (IC50) of compounds against the asexual blood stages of P. falciparum using a SYBR Green I-based fluorescence assay.
-
Parasite Culture: Maintain a synchronous culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes at a defined parasitemia and hematocrit.
-
Drug Dilution: Prepare serial dilutions of this compound and Aurachin C in culture medium in a 96-well microtiter plate.
-
Incubation: Add the synchronized parasite culture (typically at the ring stage) to the wells containing the drug dilutions. Incubate the plates for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).
-
Lysis and Staining:
-
After incubation, lyse the erythrocytes by adding a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I.
-
Incubate the plates in the dark to allow for cell lysis and DNA staining.
-
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a fluorescence plate reader.
-
Data Analysis: The fluorescence intensity is proportional to the amount of parasitic DNA and thus reflects parasite growth. Calculate the IC50 value by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay (Bacillus subtilis)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, can be determined using the broth microdilution method.
-
Inoculum Preparation: Prepare a standardized inoculum of B. subtilis from an overnight culture.
-
Drug Dilution: Prepare two-fold serial dilutions of this compound and Aurachin C in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Conclusion
This compound and Aurachin C are potent inhibitors of the respiratory chain with distinct mechanisms of action. This compound's selectivity for cytochrome bd oxidase makes it a valuable tool for studying this enzyme and a potential lead for developing novel antibiotics against pathogens that rely on this respiratory pathway. Aurachin C's broader inhibitory profile, which includes cytochrome bo3 oxidase, may account for its superior potency against certain parasites like P. falciparum. The choice between these two compounds for research or drug development purposes will depend on the specific target organism and the desired spectrum of activity. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate their therapeutic potential.
References
- 1. Synthesis and Biological Evaluation of this compound Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short-chain this compound derivatives are selective inhibitors of E. coli cytochrome bd-I and bd-II oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short-chain this compound derivatives are selective inhibitors of E. coli cytochrome bd-I and bd-II oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mmv.org [mmv.org]
In Silico Docking Analysis of Aurachin D and a Key Alternative Inhibitor with Cytochrome bd Oxidase
A Comparative Guide for Researchers in Drug Discovery
Aurachin D, a natural quinolone antibiotic, has garnered significant attention in the scientific community for its potent inhibitory activity against cytochrome bd oxidase, a key enzyme in the bacterial electron transport chain.[1][2] This makes it a promising lead compound for the development of novel antibacterial agents, particularly against pathogenic bacteria like Mycobacterium tuberculosis.[2][3][4][5] This guide provides a comparative analysis of in silico docking studies of this compound with its primary target, cytochrome bd oxidase, and evaluates its performance against a notable synthetic alternative, CK-2-63.
Performance Comparison: this compound vs. CK-2-63
One study reported an interaction energy score of -128.2 for this compound docked with cytochrome bd, although the specific energy units were not defined.[6] More concrete comparative data comes from the evaluation of their inhibitory activity.
| Compound | Target Enzyme | Organism | IC50 (µM) |
| This compound | Cytochrome bd oxidase | Mycobacterium tuberculosis | 0.15[3][4] |
| CK-2-63 | Cytochrome bd oxidase | Mycobacterium tuberculosis | Not explicitly defined as a single value, but identified as a potent inhibitor in the same study. |
| Analogue 1d (citronellyl side chain) | Cytochrome bd oxidase | Mycobacterium tuberculosis | 0.35[3][4] |
| Analogue 1g (6-fluoro substituent) | Cytochrome bd oxidase | Mycobacterium tuberculosis | Not explicitly defined as a single value, but noted as a potent inhibitor. |
| Analogue 1k (7-fluoro substituent) | Cytochrome bd oxidase | Mycobacterium tuberculosis | 0.37[4] |
| Analogue 1t (5-hydroxy substituent) | Cytochrome bd oxidase | Mycobacterium tuberculosis | Not explicitly defined as a single value, but noted as a potent inhibitor. |
| Analogue 1u (5-methoxy substituent) | Cytochrome bd oxidase | Mycobacterium tuberculosis | 0.36[4] |
| Analogue 1v (6-hydroxy substituent) | Cytochrome bd oxidase | Mycobacterium tuberculosis | 0.59[4] |
| Analogue 1w (6-methoxy substituent) | Cytochrome bd oxidase | Mycobacterium tuberculosis | 0.67[4] |
| Analogue 1x (7-methoxy substituent) | Cytochrome bd oxidase | Mycobacterium tuberculosis | 0.13[4] |
Table 1: Comparison of the half-maximal inhibitory concentration (IC50) of this compound and its analogues against Mycobacterium tuberculosis cytochrome bd oxidase.
In silico docking simulations of both this compound and the 2-aryl-quinolone inhibitor, CK-2-63, within the M. tuberculosis cytochrome bd oxidase structure (PDB ID: 7NKZ) reveal that both compounds occupy the menaquinone binding pocket.[3][8][9] This suggests a competitive inhibition mechanism where they prevent the binding of the natural substrate. The binding of CK-2-63 is characterized by π-π stacking interactions and hydrogen bonds with the amino acid residues in the CydA domain and interactions with the heme prosthetic group.[3] Similarly, this compound is also shown to interact within the same cleft, indicating a comparable mode of action at the molecular level.[3]
The Bacterial Electron Transport Chain and the Role of Cytochrome bd Oxidase
Cytochrome bd oxidase is a terminal oxidase in the electron transport chain of many prokaryotes.[1][2][10] It catalyzes the reduction of oxygen to water, a process coupled with the generation of a proton motive force that drives ATP synthesis.[2][10] Its high affinity for oxygen makes it particularly important for bacterial survival in low-oxygen environments.[7]
Caption: Bacterial Electron Transport Chain with Cytochrome bd Oxidase.
Experimental Protocols: In Silico Docking
While specific, detailed protocols vary between studies, a general workflow for in silico docking of inhibitors like this compound to cytochrome bd oxidase can be outlined as follows. This protocol is a synthesis of commonly used methodologies in computational drug discovery.[6][8][9]
Caption: Generalized workflow for in silico docking studies.
Protein and Ligand Preparation: The three-dimensional crystal structure of the target protein, cytochrome bd oxidase, is obtained from a protein data bank (e.g., PDB ID: 7NKZ). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added, and appropriate charges are assigned to the protein atoms. The 3D structures of the ligands, this compound and its analogues/alternatives, are generated and their geometries are optimized.
Grid Generation and Docking: A grid box is defined around the active site of the enzyme, in this case, the menaquinone binding pocket, to specify the search space for the docking algorithm. Molecular docking software, such as GOLD or AutoDock Vina, is then used to place the flexible ligand into the rigid or flexible receptor, exploring various conformations and orientations.
Scoring and Analysis: The generated binding poses are then ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions between the best-ranked poses and the protein's active site residues are analyzed to understand the molecular basis of inhibition. This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex.
Conclusion
In silico docking studies have been instrumental in elucidating the inhibitory mechanism of this compound and identifying promising alternatives like CK-2-63. Both compounds target the menaquinone binding site of cytochrome bd oxidase, a critical enzyme for bacterial respiration. While this compound demonstrates potent inhibitory activity, the exploration of synthetic analogues and novel scaffolds like CK-2-63 offers exciting avenues for developing more effective and specific antibacterial agents. Further computational and experimental studies are warranted to refine these lead compounds and advance the fight against bacterial infections.
References
- 1. Recent Advances in Structural Studies of Cytochrome bd and Its Potential Application as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial Oxidases of the Cytochrome bd Family: Redox Enzymes of Unique Structure, Function, and Utility As Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of this compound Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of this compound Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. The cytochrome bd oxidase of Escherichia coli prevents respiratory inhibition by endogenous and exogenous hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 2-Aryl-Quinolone Inhibitors of Cytochrome bd and Chemical Validation of Combination Strategies for Respiratory Inhibitors against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. proteopedia.org [proteopedia.org]
Validating the Specificity of Aurachin D for Prokaryotic Respiratory Chains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Aurachin D's performance against other common respiratory chain inhibitors, supported by experimental data, to validate its specificity for prokaryotic systems.
Executive Summary
This compound, a farnesylated quinolone alkaloid, demonstrates a high degree of specificity as an inhibitor of the prokaryotic respiratory chain, primarily targeting the cytochrome bd-type terminal oxidases. This specificity is evidenced by a significant disparity in its inhibitory concentration against prokaryotic versus eukaryotic respiratory components. While this compound potently inhibits bacterial respiration at nanomolar concentrations, its effect on mammalian cells is observed at much higher micromolar levels, suggesting a favorable therapeutic window. In contrast, classical mitochondrial inhibitors like Rotenone and Antimycin A, while highly effective against their eukaryotic targets, lack this prokaryotic specificity. This guide details the comparative inhibitory profiles, experimental methodologies for validation, and the distinct downstream cellular consequences of these inhibitors.
Comparative Inhibitory Performance
The specificity of a respiratory chain inhibitor is best assessed by comparing its half-maximal inhibitory concentration (IC50) against its intended prokaryotic target versus off-target eukaryotic complexes. The data summarized below indicates a significant difference in potency for this compound between these systems.
| Inhibitor | Target System | Target Enzyme/Complex | IC50 | Reference |
| This compound | Prokaryotic (E. coli) | Cytochrome bd-I Oxidase | 35 nM | [1] |
| Prokaryotic (M. smegmatis) | Cytochrome bd Oxidase | ~400 nM | [1][2] | |
| Eukaryotic (Vero cells) | Cytotoxicity | ~31 µM (13.8 µg/mL) | [3] | |
| Rotenone | Eukaryotic (Mitochondria) | Complex I | 1.7 - 2.2 µM | |
| Eukaryotic (Mitochondria) | NADH Oxidation | 3.4 nM | ||
| Antimycin A | Eukaryotic (Mitochondria) | Complex III (binding KD) | ~30 pM | [4][5] |
| Eukaryotic (HepG2 cells) | Cell Survival | 15.97 nM | [6] |
The data clearly illustrates that this compound is significantly more potent against its prokaryotic target, cytochrome bd oxidase, than its cytotoxic effect on a mammalian cell line, with a specificity ratio (Eukaryotic IC50 / Prokaryotic IC50) of approximately 885 (using the Vero cell cytotoxicity and E. coli cytochrome bd-I data). This contrasts with Rotenone and Antimycin A, which are established potent inhibitors of the eukaryotic mitochondrial respiratory chain.[4][5][6][7] While this compound has been shown to inhibit mitochondrial Complexes I and III, this occurs at concentrations substantially higher than those required for prokaryotic cytochrome bd inhibition.[1][8]
Experimental Protocols for Specificity Validation
To validate the specificity of respiratory chain inhibitors like this compound, a series of well-defined experiments are essential. These protocols are designed to measure the direct inhibitory effect on enzyme activity and the downstream cellular consequences in both prokaryotic and eukaryotic systems.
Measurement of Oxygen Consumption
This is a primary method to determine the inhibitory effect on the respiratory chain.
a) Prokaryotic System (e.g., E. coli, M. smegmatis)
-
Preparation of Inverted Membrane Vesicles (IMVs):
-
Grow bacterial cells to mid-log phase and harvest by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate buffer).
-
Resuspend the cells in a lysis buffer containing lysozyme and DNase.
-
Lyse the cells using a French press or sonication.
-
Centrifuge at low speed to remove intact cells and debris.
-
Pellet the IMVs by ultracentrifugation.
-
Resuspend the IMV pellet in a storage buffer.
-
-
Oxygen Consumption Assay:
-
Use a Clark-type oxygen electrode or a fluorescence-based oxygen sensor system (e.g., Oroboros Oxygraph).
-
Add respiration buffer to the chamber, followed by the IMV suspension.
-
Initiate respiration by adding an electron donor (e.g., NADH or succinate).
-
Record the basal oxygen consumption rate.
-
Add varying concentrations of the inhibitor (e.g., this compound) and record the new steady-state oxygen consumption rate.
-
Calculate the percentage of inhibition relative to the uninhibited rate to determine the IC50 value.
-
b) Eukaryotic System (Isolated Mitochondria)
-
Isolation of Mitochondria:
-
Homogenize fresh tissue (e.g., rat liver or heart) in an ice-cold isolation buffer.
-
Centrifuge the homogenate at low speed to pellet nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspension and recentrifugation.
-
Resuspend the final mitochondrial pellet in a respiration buffer.
-
-
Oxygen Consumption Assay:
-
Similar to the prokaryotic assay, use an oxygen electrode system.
-
Add respiration buffer, isolated mitochondria, and a substrate for a specific complex (e.g., glutamate/malate for Complex I, succinate for Complex II).
-
Initiate state 3 respiration by adding ADP.
-
Record the oxygen consumption rate.
-
Add varying concentrations of the inhibitor and measure the effect on oxygen consumption to determine the IC50 value.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This assay is specific to eukaryotic cells and assesses mitochondrial health.
-
Methodology:
-
Culture mammalian cells in a multi-well plate.
-
Treat the cells with varying concentrations of the inhibitor for a defined period.
-
Incubate the cells with a fluorescent dye sensitive to ΔΨm (e.g., JC-1, TMRE, or Rhodamine 123).
-
Measure the fluorescence using a fluorescence microscope, plate reader, or flow cytometer.
-
A decrease in fluorescence intensity (for TMRE and Rhodamine 123) or a shift from red to green fluorescence (for JC-1) indicates a loss of mitochondrial membrane potential.
-
Cytotoxicity Assay
This assay determines the concentration of the inhibitor that is toxic to mammalian cells.
-
Methodology:
-
Seed mammalian cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the inhibitor for 24-72 hours.
-
Add a viability reagent such as MTT, XTT, or a reagent for a lactate dehydrogenase (LDH) release assay.
-
Measure the absorbance or fluorescence according to the manufacturer's protocol.
-
Calculate the percentage of cell viability relative to an untreated control to determine the IC50 for cytotoxicity.
-
Signaling Pathways and Cellular Consequences
The inhibition of the respiratory chain triggers distinct downstream effects in prokaryotic and eukaryotic cells.
Prokaryotic Respiratory Chain and Inhibition by this compound
In bacteria like E. coli, the respiratory chain is branched, with cytochrome bd oxidase being a key terminal oxidase, especially under microaerobic conditions.
Caption: Prokaryotic respiratory chain with this compound inhibition.
Inhibition of cytochrome bd oxidase by this compound leads to a reduction in the overall efficiency of the respiratory chain, particularly under oxygen-limited conditions. This results in a decreased proton motive force, which in turn can impair ATP synthesis and the functioning of proton-dependent efflux pumps, potentially increasing susceptibility to other antibiotics.
Eukaryotic Mitochondrial Respiratory Chain and Inhibition by Alternatives
The eukaryotic mitochondrial respiratory chain is a more linear pathway involving five protein complexes.
Caption: Eukaryotic mitochondrial respiratory chain inhibition.
Inhibition of Complex I by Rotenone or Complex III by Antimycin A disrupts the electron flow, leading to a significant decrease in ATP production and an increase in the production of reactive oxygen species (ROS), which can trigger oxidative stress and apoptosis.
Experimental Workflow for Validating Inhibitor Specificity
A logical workflow is crucial for systematically validating the specificity of a respiratory chain inhibitor.
Caption: Workflow for validating inhibitor specificity.
Conclusion
The available experimental data strongly supports the high specificity of this compound for prokaryotic respiratory chains, particularly cytochrome bd oxidase. Its significantly lower potency against eukaryotic cells makes it a promising candidate for further investigation as a targeted antibacterial agent. In contrast, classical mitochondrial inhibitors like Rotenone and Antimycin A, while valuable research tools, lack this prokaryotic specificity. The provided experimental protocols offer a robust framework for researchers to further validate and compare the specificity of novel respiratory chain inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Generation of Aurachin Derivatives by Whole-Cell Biotransformation and Evaluation of Their Antiprotozoal Properties [mdpi.com]
- 4. escholarship.org [escholarship.org]
- 5. BINDING OF THE RESPIRATORY CHAIN INHIBITOR ANTIMYCIN TO THE MITOCHONDRIAL bc1 COMPLEX: A NEW CRYSTAL STRUCTURE REVEALS AN ALTERED INTRAMOLECULAR HYDROGEN-BONDING PATTERN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Use Respiratory Chain Inhibitors in Toxicology Studies-Whole-Cell Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Short-chain this compound derivatives are selective inhibitors of E. coli cytochrome bd-I and bd-II oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Aurachin D's Activity in Different Bacterial Strains: A Guide for Researchers
Introduction
Aurachin D is a farnesylated quinolone alkaloid antibiotic originally isolated from myxobacteria.[1][2] It functions as a potent inhibitor of the electron transport chain in both prokaryotic and eukaryotic organisms, making it a valuable tool for studying cellular respiration.[1][2][3] This guide provides a comparative analysis of this compound's activity across various bacterial strains, focusing on its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its evaluation. Its high selectivity for the cytochrome bd-type quinol oxidase, an enzyme absent in mammalian mitochondria, has made it a significant lead structure in the development of novel antibacterial drugs, particularly against pathogenic mycobacteria.[1][2][4]
Mechanism of Action: Selective Inhibition of Cytochrome bd Oxidase
The bacterial respiratory chain often features a branched pathway for electron transport to the terminal electron acceptor, oxygen. In many bacteria, including Escherichia coli and Mycobacterium tuberculosis, this involves two main terminal oxidases: a cytochrome bo-type oxidase and a cytochrome bd-type oxidase.[3][5] this compound exhibits remarkable selectivity, primarily inhibiting the cytochrome bd branch.[1][2][3] It acts as a ubiquinol analogue, competing with the native substrate (ubiquinol or menaquinol) for the binding site on the oxidase, thereby blocking the electron flow and subsequent reduction of oxygen to water.[5][6] This inhibition disrupts the generation of the proton motive force, which is essential for ATP synthesis and bacterial survival.[7]
Caption: Mechanism of this compound action on the bacterial respiratory chain.
Comparative Antibacterial Activity
The efficacy of this compound varies significantly across different bacterial species, which is largely attributed to the presence and essentiality of the cytochrome bd oxidase, as well as factors like cell wall permeability and efflux pump activity.[8]
| Bacterial Strain | Assay Type | Result | Reference |
| Mycobacterium tuberculosis H37Rv | Growth Inhibition (MIC) | 8 µM | [9] |
| Mycobacterium tuberculosis H37Rv | Growth Inhibition (MIC) | >100 µM | [10] |
| M. tuberculosis Inverted Membranes | O₂ Consumption (IC₅₀) | 0.15 µM (for cyt-bd) | [9] |
| Mycobacterium smegmatis (WT) | Growth Inhibition (MIC) | >512 µM | [9][11] |
| Escherichia coli (WT) | Growth Inhibition (MIC) | Weak to no activity | [8] |
| Escherichia coli (ΔtolC mutant) | Growth Inhibition (MIC) | Moderate activity | [8] |
| Bacillus subtilis | Growth Inhibition (MIC) | 0.15 µg/mL | [8] |
Note: The variability in the reported MIC for M. tuberculosis may reflect differences in experimental conditions, such as culture media and incubation time. The compound shows potent enzymatic inhibition but its whole-cell activity can be lower, highlighting a potential challenge in cellular penetration or efflux.[4][10]
Experimental Protocols
The following are generalized methodologies for assessing the antibacterial activity of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Methodology:
-
Preparation: A two-fold serial dilution of this compound is prepared in an appropriate liquid growth medium (e.g., Middlebrook 7H9 for mycobacteria) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Positive (no drug) and negative (no bacteria) control wells are included on each plate.
-
Incubation: Plates are incubated under conditions suitable for the test organism (e.g., 37°C for 7-14 days for M. tuberculosis).
-
Analysis: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
Oxygen Consumption Assay
This assay directly measures the inhibitory effect of this compound on the respiratory chain activity of isolated bacterial membranes.
Caption: Workflow for the bacterial oxygen consumption inhibition assay.
Methodology:
-
Membrane Preparation: Inverted membrane vesicles (IMVs) are prepared from the desired bacterial strain by methods such as French press or sonication, followed by ultracentrifugation.
-
Assay Setup: The assay is performed in a sealed chamber equipped with a Clark-type oxygen electrode to monitor the concentration of dissolved oxygen. The chamber contains a suitable respiration buffer.
-
Reaction Initiation: A defined amount of IMVs is added to the buffer. Respiration is initiated by adding an electron donor substrate, such as NADH or succinate.[7]
-
Inhibition Measurement: Once a stable baseline rate of oxygen consumption is established, a specific concentration of this compound (dissolved in a solvent like DMSO) is injected into the chamber. The resulting change in the rate of oxygen consumption is recorded.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of oxygen consumption before and after the addition of this compound. The IC₅₀ value (the concentration required to inhibit 50% of the activity) is determined by testing a range of inhibitor concentrations.[9]
References
- 1. Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Short-chain this compound derivatives are selective inhibitors of E. coli cytochrome bd-I and bd-II oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of this compound Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Research Portal [ourarchive.otago.ac.nz]
Benchmarking Aurachin D Against Novel Cytochrome bd Oxidase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Aurachin D's performance against emerging novel inhibitors of cytochrome bd oxidase. This essential enzyme in the bacterial respiratory chain, absent in humans, presents a promising target for new antibacterial agents, particularly against resilient pathogens like Mycobacterium tuberculosis.
This guide synthesizes experimental data from recent studies to offer a clear comparison of inhibitor efficacy. Detailed experimental protocols are provided to support the presented data, and key pathways and workflows are visualized to facilitate understanding.
At a Glance: Inhibitor Performance
The following tables summarize the inhibitory activities of this compound, its analogues, and novel, structurally distinct inhibitors against cytochrome bd oxidase. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative Inhibitory Activity of this compound and its Analogues against M. tuberculosis Cytochrome bd Oxidase
| Compound | Modification | IC50 (µM) | Mtb Growth Inhibition MIC (µM) | Reference |
| This compound | - | 0.15 | >10 | [1] |
| Analogue 1d | Citronellyl side chain | 0.35 | 4–8 | [1] |
| Analogue 1g | 6-Fluoro substituent | 0.25 | 4–8 | [1] |
| Analogue 1k | 7-Fluoro substituent | 0.37 | ND | [1] |
| Analogue 1t | 5-Hydroxy substituent | ND | ND | [1] |
| Analogue 1v | 6-Hydroxy substituent | 0.59 | ND | [1] |
| Analogue 1u | 5-Methoxy substituent | ND | ND | [1] |
| Analogue 1w | 6-Methoxy substituent | 0.67 | ND | [1] |
| Analogue 1x | 7-Methoxy substituent | ND | ND | [1] |
| Analogue 1h | 6-Chloro substituent | 9.0 | ND | [1] |
| Analogue 1i | 6-Nitro substituent | 1.8 | ND | [1] |
| Analogue 1o | 6-Amino substituent | >10 | ND | [1] |
| Analogue 1q | 7-Amino substituent | 1.8 | ND | [1] |
| Analogue 1r | 7-Amino, citronellyl side chain | >50 | ND | [1] |
| ND: Not Determined |
Table 2: Inhibitory Activity of Novel Non-Aurachin Scaffolds against M. tuberculosis Cytochrome bd Oxidase
| Compound ID | Scaffold Type | % Oxygen Consumption Rate at 10 µM | Reference |
| This compound (Control) | Quinolone | < 20% | [2] |
| F0777-1198 | Novel Scaffold | ~25% | [2] |
| F1910-0112 | Novel Scaffold | ~30% | [2] |
| Z26987978 | Novel Scaffold | ~40% | [2] |
| F0578-0066 | Novel Scaffold | ~45% | [2] |
| F0887-1602 | Novel Scaffold | ~50% | [2] |
| Z467087134 | Novel Scaffold | ~50% | [2] |
Table 3: Comparative Efficacy of a Novel 2-Aryl-Quinolone Inhibitor against M. tuberculosis
| Compound | Target | Mtb Growth Suppression IC50 (µM) (Aerobic) | Reference |
| CK-2-63 | Cytochrome bd Oxidase | 3.70 | [3] |
| MTD-403 | Cytochrome bd Oxidase | 0.27 | [3] |
Signaling Pathway and Mechanism of Inhibition
Cytochrome bd oxidase is a terminal oxidase in the electron transport chain of many bacteria. It catalyzes the reduction of oxygen to water, contributing to the proton motive force used for ATP synthesis.[4][5] this compound and other quinolone-based inhibitors are thought to bind to the quinol oxidation site on the CydA subunit of the enzyme, blocking the binding of the natural substrate, menaquinone.[4][6] This inhibition disrupts the electron flow, leading to a halt in cellular respiration under certain conditions.
Caption: Inhibition of the Cytochrome bd Oxidase Electron Transport Pathway.
Experimental Methodologies
The data presented in this guide are derived from various experimental protocols. Below are detailed descriptions of the key assays used in the cited studies.
Heterologous Expression and Purification of M. tuberculosis Cytochrome bd Oxidase
A common method for obtaining sufficient quantities of the enzyme for in vitro assays involves heterologous expression in a host like E. coli.
Caption: General workflow for recombinant cytochrome bd oxidase expression.
Cytochrome bd Oxidase Activity Assay (Oxygen Consumption)
The inhibitory effect of compounds on cytochrome bd oxidase is typically measured by monitoring the decrease in oxygen consumption rate in the presence of the inhibitor.
-
Preparation of Reaction Mixture: Inverted membrane vesicles containing the recombinant cytochrome bd oxidase are suspended in a reaction buffer (e.g., phosphate buffer, pH 7.4) in a sealed chamber equipped with an oxygen electrode.[2][4]
-
Inhibitor Addition: The test compound (e.g., this compound or a novel inhibitor) is added at a specific concentration. A vehicle control (e.g., DMSO) is used for baseline measurements.[2]
-
Initiation of Reaction: The reaction is initiated by adding an electron donor substrate, such as NADH or a quinol analogue (e.g., decylubiquinol).[2][4] To ensure that the measured oxygen consumption is solely due to cytochrome bd oxidase activity, inhibitors of other terminal oxidases (like TB47 for the cytochrome bcc:aa3 complex) may be added.[2]
-
Data Acquisition: The rate of oxygen consumption is monitored over time.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of oxygen consumption in the presence of the test compound to the rate in the vehicle control. IC50 values are determined by measuring the inhibition at a range of compound concentrations and fitting the data to a dose-response curve.[1]
In Silico Docking of Inhibitors
Computational modeling is often used to predict the binding mode of inhibitors to the cytochrome bd oxidase.
-
Protein Structure Preparation: The 3D structure of M. tuberculosis cytochrome bd oxidase (e.g., from the Protein Data Bank, PDB ID: 7NKZ) is prepared for docking.[3][4]
-
Ligand Preparation: The 3D structures of the inhibitors (e.g., this compound, CK-2-63) are generated and optimized.[3][4]
-
Docking Simulation: A docking program (e.g., GOLD) is used to predict the binding pose of the ligand within the active site of the enzyme.[3][4][6] The predicted binding interactions can then be analyzed to understand the structural basis of inhibition.
Mycobacterial Growth Inhibition Assays
The whole-cell activity of the inhibitors is assessed by determining the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) against M. tuberculosis.
-
Culture Preparation: M. tuberculosis cultures are grown in a suitable medium (e.g., 7H9 broth).
-
Compound Dilution: The test compounds are serially diluted in a 96-well plate.
-
Inoculation: The bacterial culture is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C, aerobic or oxygen-limited).
-
Determination of Inhibition: Bacterial growth is measured after a set period (e.g., several days) using a viability indicator (e.g., Resazurin) or by measuring optical density. The MIC is the lowest concentration of the compound that completely inhibits visible growth. The IC50 is the concentration that inhibits growth by 50%.[1][3]
Conclusion
This compound remains a potent and selective inhibitor of cytochrome bd oxidase and serves as a crucial benchmark compound. However, the emergence of novel scaffolds, such as the 2-aryl-quinolones, and optimized this compound analogues with improved whole-cell activity, highlights the active progress in this field.[1][2][3] The development of inhibitors with diverse chemical structures is vital to overcome potential resistance mechanisms and to identify candidates with favorable pharmacological properties for future anti-tuberculosis therapies. The experimental protocols outlined in this guide provide a foundation for the continued evaluation and comparison of these promising new agents.
References
- 1. Synthesis and Biological Evaluation of this compound Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of 2-Aryl-Quinolone Inhibitors of Cytochrome bd and Chemical Validation of Combination Strategies for Respiratory Inhibitors against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Structural Studies of Cytochrome bd and Its Potential Application as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of Aurachin D: A Guide for Laboratory Personnel
Core Principles for Aurachin D Waste Management
All materials contaminated with this compound, including stock solutions, unused product, contaminated personal protective equipment (PPE), and labware, must be segregated from non-hazardous waste streams.[6][7] The primary method for the final disposal of such waste is high-temperature incineration.[7][8][9] Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.[10][11]
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves, when handling this compound and its associated waste.[3][12]
2. Segregation and Collection of Waste:
-
Solid Waste: All non-sharp solid waste contaminated with this compound (e.g., gloves, paper towels, pipette tips, and empty vials) should be placed in a designated, leak-proof container lined with a purple cytotoxic waste bag.[8][13] This container must be clearly labeled as "Cytotoxic Waste" or "Hazardous Chemical Waste" and include the name "this compound".[8][13]
-
Liquid Waste: Unused or spent solutions of this compound must be collected in a compatible, sealed, and leak-proof container.[9][14] The container should be clearly labeled with "Hazardous Waste," the chemical name "this compound," and an approximate concentration. Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.[15]
-
Sharps Waste: Any sharps (e.g., needles, syringes, contaminated glassware) that have come into contact with this compound must be disposed of in a puncture-resistant sharps container with a purple lid, specifically designated for cytotoxic or hazardous chemical waste.[6][9][13]
3. Storage of Waste:
-
Store waste containers in a secure, designated area away from general laboratory traffic.[13] Ensure containers are kept closed except when adding waste.[11]
4. Disposal of Empty Containers:
-
Empty containers that originally held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[15] After rinsing, the container can be disposed of according to institutional guidelines for chemically contaminated glassware or plastic.
5. Spill Management:
-
In the event of a spill, do not flush the area with water into the sanitary sewer.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Carefully collect the absorbent material and any contaminated debris into a designated cytotoxic/hazardous waste container.
-
Clean the spill area thoroughly, and dispose of all cleaning materials as hazardous waste.
6. Final Disposal:
-
Arrange for the collection of all this compound waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][11] Ensure all waste is properly labeled and documented according to institutional and regulatory requirements.
Quantitative Data Summary
No specific quantitative data for this compound regarding toxicity or environmental fate was identified in the literature search. However, the Safety Data Sheet for the structurally similar Aurachin C provides the following hazard classifications, which should be considered as a proxy for risk assessment:
| Hazard Classification (Aurachin C) | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
| Data sourced from Aurachin C Safety Data Sheet.[3] |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of materials potentially contaminated with this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aurachin C|108354-14-9|MSDS [dcchemicals.com]
- 4. Quinoline alkaloids - Wikipedia [en.wikipedia.org]
- 5. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. danielshealth.ca [danielshealth.ca]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. documents.uow.edu.au [documents.uow.edu.au]
- 9. swansea.ac.uk [swansea.ac.uk]
- 10. nems.nih.gov [nems.nih.gov]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. fishersci.com [fishersci.com]
- 13. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 14. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
Safeguarding Researchers: A Comprehensive Guide to Handling Aurachin D
For Immediate Reference: Essential Safety and Handling Protocols for the Potent Quinolone Antibiotic, Aurachin D
For researchers, scientists, and drug development professionals working with the cytotoxic quinolone antibiotic this compound, stringent adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Immediate Safety Concerns and Personal Protective Equipment (PPE)
This compound is a potent compound with cytotoxic properties.[1][2] The primary routes of exposure are inhalation of the powder, and skin or eye contact.[3] Therefore, appropriate personal protective equipment is mandatory. The Safety Data Sheet for the closely related compound, Aurachin C, recommends the following PPE, which should be considered the minimum requirement for handling this compound:
-
Eye Protection: Safety goggles with side-shields.[3]
-
Hand Protection: Chemical-resistant protective gloves (double gloving is recommended when handling cytotoxic drugs).[3][4]
-
Body Protection: Impervious clothing, such as a disposable gown.[3][4]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powdered form where aerosol formation is possible.[3] For spills of powdered cytotoxic substances, an N95 respirator is recommended.[5]
A readily accessible safety shower and eyewash station are essential in any laboratory where this compound is handled.[3]
Quantitative Safety Data
| Assay Type | Target/Cell Line | IC50 Value |
| Cytotoxicity | L929 mouse fibroblasts | 1–3 µg/mL[1] |
| Cytotoxicity | HCT-116 human colon carcinoma | low µg/mL range[1] |
| Cytotoxicity | K562 human myelogenous leukemia | low µg/mL range[1] |
| Anti-parasitic | Plasmodium falciparum | ~20 ng/mL[1] |
| Anti-parasitic | Trypanosoma brucei gambiense | 0.4 µg/mL[1] |
| Anti-parasitic | Leishmania donovani | 0.044 µM[2] |
| Enzyme Inhibition | Mycobacterium tuberculosis Cytochrome bd oxidase | 0.15 µM[6] |
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step approach to handling this compound is crucial to minimize exposure risk.
Receiving and Storage
-
Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.
-
Don appropriate PPE (lab coat, gloves, and safety glasses) before opening the shipping container.
-
Carefully unpack the primary container in a designated area, preferably within a chemical fume hood or a ventilated enclosure.
-
Verify that the container is properly labeled and sealed.
-
Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[3]
-
Recommended storage temperatures are 0°C for short-term storage and -20°C for long-term storage of the desiccated powder.[7] Solutions of this compound should be stored at -80°C.[8]
Experimental Protocols: Handling and Solution Preparation
Handling Powdered this compound:
-
All manipulations of powdered this compound that could generate dust, such as weighing and aliquoting, must be conducted in a certified chemical fume hood, a biological safety cabinet, or a glove box to prevent inhalation of airborne particles.[3]
-
Use dedicated spatulas and weighing papers.
-
Clean all equipment and the work surface thoroughly after each use following the decontamination procedures outlined below.
Preparation of Stock Solutions:
-
This compound is soluble in Dimethyl Sulfoxide (DMSO).[9]
-
To prepare a stock solution, add the desired volume of DMSO to the vial containing the pre-weighed this compound powder.
-
Cap the vial tightly and vortex until the powder is completely dissolved. Gentle warming and sonication may be required to achieve full dissolution.[9]
-
Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
Store stock solutions at -80°C for long-term stability.[8]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.[10]
-
Solid Waste: This includes contaminated gloves, gowns, weighing papers, pipette tips, and empty vials. Place all solid waste into a dedicated, clearly labeled, leak-proof container for cytotoxic waste.[11]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a sealed, labeled container for hazardous chemical waste.[10] Do not pour this compound solutions down the drain.
-
Decontamination of Glassware and Equipment: Reusable glassware and equipment should be decontaminated immediately after use. A common procedure involves soaking in a suitable decontamination solution (e.g., a strong alkaline cleaning agent) followed by thorough rinsing with water and then a final rinse with 70% ethanol.[5]
-
Follow your institution's specific guidelines for the final disposal of hazardous chemical waste.
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to a spill or personal exposure is critical.
Spill Cleanup
A spill kit specifically for cytotoxic drugs should be readily available.[12] The procedure for cleaning up a spill depends on its size and whether it is a powder or a liquid.
For a small spill (<5 ml or 5 g):
-
Alert personnel in the immediate area and restrict access.[4]
-
Don appropriate PPE, including double gloves, a gown, eye protection, and a respirator for powder spills.[4]
-
If the spill is a powder: Gently cover the spill with damp absorbent pads to avoid raising dust.[4]
-
If the spill is a liquid: Absorb the spill with absorbent pads.[4]
-
Working from the outside of the spill inwards, carefully clean the area.[13]
-
Place all contaminated materials into a cytotoxic waste bag.[4]
-
Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[4]
For a large spill (>5 ml or 5 g):
-
Evacuate the area and alert others.[12]
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Only personnel trained in hazardous spill response should manage a large spill.[12]
Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.[3]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
All incidents of exposure, no matter how minor they may seem, should be reported to your supervisor and your institution's EHS department.
Visual Guides for Safety and Handling
To further aid in understanding the critical workflows and safety pathways, the following diagrams have been generated.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Caption: Step-by-step emergency response procedure for an this compound spill.
Caption: Simplified signaling pathway of this compound's cytotoxic effect.
References
- 1. Synthesis and biological activities of the respiratory chain inhibitor this compound and new ring versus chain analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Aurachin C|108354-14-9|MSDS [dcchemicals.com]
- 4. dvm360.com [dvm360.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. Synthesis and Biological Evaluation of this compound Analogues as Inhibitors of Mycobacterium tuberculosis Cytochrome bd Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Antibiotic | Anti-malaria | Natural product | TargetMol [targetmol.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Laboratory waste | Staff Portal [staff.ki.se]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
